1-Phenyl-1,2-propanedione-2-oxime
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5410. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Propiophenones - Chalcones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2E)-2-hydroxyimino-1-phenylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-7(10-12)9(11)8-5-3-2-4-6-8/h2-6,12H,1H3/b10-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPINLRNGSGGJJT-JXMROGBWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5051602 | |
| Record name | 1-Phenyl-1,2-propanedione-2-oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5051602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119-51-7 | |
| Record name | 1-Phenyl-1,2-propanedione-2-oxime | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119517 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Phenyl-1,2-propanedione-2-oxime | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5410 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Propanedione, 1-phenyl-, 2-oxime | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Phenyl-1,2-propanedione-2-oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5051602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxyiminopropiophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.936 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (2E)-2-hydroxyimino-1-phenylpropan-1-one (α-Isonitrosopropiophenone)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of (2E)-2-hydroxyimino-1-phenylpropan-1-one, a versatile organic compound also known as α-isonitrosopropiophenone. The document details its nomenclature, structural information, and key physicochemical properties in a structured tabular format. Detailed experimental protocols for its synthesis are provided, along with its known applications, particularly its role as a crucial reagent in colorimetric assays for the determination of urea (B33335), which is pivotal in studying enzyme kinetics of arginase. This guide also includes visualizations of the synthetic workflow and its application in the arginase activity assay to facilitate a deeper understanding of its practical utility in research and development.
Chemical Identity and Physical Properties
(2E)-2-hydroxyimino-1-phenylpropan-1-one is a white to light yellow crystalline solid. It is an α-oximino ketone with the E-configuration at the C=N double bond.
| Identifier | Value | Reference |
| IUPAC Name | (2E)-2-(hydroxyimino)-1-phenylpropan-1-one | |
| Synonyms | α-Isonitrosopropiophenone, 1-Phenyl-1,2-propanedione-2-oxime | [1] |
| CAS Number | 119-51-7 | [1] |
| Molecular Formula | C₉H₉NO₂ | [1] |
| Molecular Weight | 163.17 g/mol | [1] |
| Appearance | White to light yellow crystalline solid | |
| Melting Point | 112-115 °C | |
| Boiling Point | 292.5 °C at 760 mmHg | |
| Solubility | Soluble in ethanol (B145695) and ether; insoluble in water. | [2] |
| InChI Key | YPINLRNGSGGJJT-JXMROGBWSA-N | |
| SMILES | C\C(=N/O)C(=O)c1ccccc1 |
Spectroscopic Data
| Spectroscopic Data | Description |
| ¹H NMR | Data not available in searched resources. Expected signals would include aromatic protons (phenyl group), a methyl group singlet or doublet, and a hydroxyl proton. |
| ¹³C NMR | Data not available in searched resources. Expected signals would include aromatic carbons, a carbonyl carbon, a carbon from the C=NOH group, and a methyl carbon. |
| Infrared (IR) | Characteristic peaks are expected for the O-H stretch of the oxime, C=O stretch of the ketone, C=N stretch of the oxime, and aromatic C-H and C=C stretches. |
| Mass Spectrometry (MS) | The mass spectrum would show the molecular ion peak (M+) corresponding to the molecular weight of the compound. |
Synthesis of (2E)-2-hydroxyimino-1-phenylpropan-1-one
The most common and reliable method for the synthesis of α-isonitrosopropiophenone is the nitrosation of propiophenone (B1677668) using an alkyl nitrite (B80452) in the presence of an acid catalyst. The following protocol is adapted from Organic Syntheses.
Experimental Protocol: Synthesis from Propiophenone
Materials:
-
Propiophenone
-
Ethyl ether
-
Sodium nitrite (95%)
-
Methyl alcohol
-
Concentrated sulfuric acid
-
Concentrated hydrochloric acid
-
10% Sodium hydroxide (B78521) solution
-
Ice
Equipment:
-
Three-necked round-bottom flask
-
Stirrer
-
Dropping funnel
-
Gas inlet tube
-
Apparatus for steam distillation (optional, for purification of starting material)
Procedure:
-
Preparation of the Reaction Mixture: In a 3-liter, three-necked, round-bottomed flask, dissolve 469 g (3.5 moles) of propiophenone in 2.3 liters of ordinary ethyl ether.
-
Preparation of Methyl Nitrite: In a separate flask, prepare a mixture of 290 g (4 moles) of 95% sodium nitrite, 180 cc (4.5 moles) of methyl alcohol, and 170 cc of water. In a dropping funnel, place 455 cc of cold dilute sulfuric acid (prepared by adding one volume of concentrated acid to two volumes of water).
-
Nitrosation Reaction: Start the stirrer in the propiophenone solution and introduce dry hydrogen chloride gas at a moderate rate. Slowly add the sulfuric acid from the dropping funnel to the sodium nitrite mixture. The gaseous methyl nitrite generated is passed into the ethereal solution of propiophenone. The reaction mixture will turn a brown-red color, and the ether will begin to reflux gently. Adjust the rate of methyl nitrite addition to maintain a gentle reflux.
-
Reaction Completion and Work-up: After the addition is complete, allow the reaction mixture to stand for several hours, preferably overnight.
-
Extraction: Extract the ethereal solution repeatedly with 500 cc portions of 10% sodium hydroxide solution until the alkaline extracting medium remains practically colorless.
-
Precipitation: Pour the combined alkaline extracts slowly with stirring into a mixture of 700–750 cc of concentrated hydrochloric acid and about 1 kg of ice.
-
Isolation and Drying: The crystals of isonitrosopropiophenone that precipitate are collected by suction filtration and dried. The crude product can be recrystallized from toluene to yield snow-white crystals.
Synthesis Workflow
Caption: Synthesis workflow of (2E)-2-hydroxyimino-1-phenylpropan-1-one.
Applications in Research
(2E)-2-hydroxyimino-1-phenylpropan-1-one is a valuable reagent in both synthetic organic chemistry and biochemical assays.
-
Synthetic Intermediate: It serves as a precursor in the synthesis of various heterocyclic compounds and as a reactant in Sonogashira coupling reactions and Beckmann rearrangements.[1][3]
-
Colorimetric Determination of Urea: A significant application is its use in the colorimetric quantification of urea. This is particularly important in arginase activity assays, where the enzyme hydrolyzes L-arginine to produce L-ornithine and urea.
Experimental Protocol: Arginase Activity Assay
This protocol describes the use of (2E)-2-hydroxyimino-1-phenylpropan-1-one for the colorimetric determination of urea produced by arginase.
Materials:
-
Sample containing arginase (e.g., cell lysate, serum)
-
Arginase activation buffer (e.g., Tris-HCl with MnCl₂)
-
L-arginine solution (substrate)
-
Acidic stop solution (e.g., H₂SO₄:H₃PO₄:H₂O mixture)
-
α-Isonitrosopropiophenone solution (e.g., 9% in ethanol)
-
Urea standards
Equipment:
-
Microplate reader
-
Incubator or water bath
-
Centrifuge
Procedure:
-
Enzyme Activation: Incubate the sample containing arginase with the activation buffer (containing Mn²⁺) to ensure the enzyme is in its active state.
-
Enzymatic Reaction: Initiate the reaction by adding the L-arginine substrate to the activated enzyme solution. Incubate at 37°C for a defined period (e.g., 1 hour).
-
Reaction Termination: Stop the enzymatic reaction by adding the acidic stop solution.
-
Color Development: Add the α-isonitrosopropiophenone solution to the reaction mixture. Heat the mixture (e.g., at 95-100°C) for a specific time to allow for the color-forming reaction between urea and α-isonitrosopropiophenone to occur.
-
Measurement: After cooling, measure the absorbance of the resulting colored product using a microplate reader at the appropriate wavelength (typically around 540-550 nm).
-
Quantification: Determine the concentration of urea produced by comparing the absorbance values of the samples to a standard curve generated using known concentrations of urea.
Arginase Assay Workflow
Caption: Workflow for the colorimetric arginase activity assay.
Safety and Handling
(2E)-2-hydroxyimino-1-phenylpropan-1-one should be handled with care in a laboratory setting. It is recommended to use personal protective equipment, including gloves, safety glasses, and a lab coat. The compound is a combustible solid and should be stored in a cool, dry place away from ignition sources.
Conclusion
(2E)-2-hydroxyimino-1-phenylpropan-1-one is a well-characterized compound with significant utility in organic synthesis and biochemical analysis. Its straightforward synthesis and its crucial role as a colorimetric reagent for urea quantification make it an indispensable tool for researchers, particularly in the study of enzymes like arginase. This guide provides the essential technical information required for its effective and safe use in a research environment. Further research to fully elucidate its NMR spectral properties would be beneficial to the scientific community.
References
Spectroscopic Profile of α-Isonitrosopropiophenone: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the key spectroscopic data for α-Isonitrosopropiophenone (also known as 1-phenyl-1,2-propanedione-2-oxime), a significant compound in synthetic and analytical chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).
Core Spectroscopic Data
The following tables summarize the essential spectroscopic data for α-Isonitrosopropiophenone, facilitating easy reference and comparison.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~9.5 - 11.0 | Singlet (broad) | 1H | N-OH |
| ~7.8 - 8.0 | Multiplet | 2H | Aromatic (ortho-protons) |
| ~7.3 - 7.6 | Multiplet | 3H | Aromatic (meta- & para-protons) |
| ~2.1 | Singlet | 3H | -CH₃ |
Solvent: CDCl₃, Frequency: 90 MHz
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~195 | C=O (Ketone) |
| ~155 | C=N (Oxime) |
| ~133 | Aromatic (quaternary) |
| ~130 | Aromatic (para-CH) |
| ~129 | Aromatic (ortho-CH) |
| ~128 | Aromatic (meta-CH) |
| ~10 | -CH₃ |
Solvent: CDCl₃
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 (broad) | Medium | O-H stretch (oxime) |
| ~3060 | Weak | C-H stretch (aromatic) |
| ~1680 | Strong | C=O stretch (ketone) |
| ~1620 | Medium | C=N stretch (oxime) |
| ~1450, ~1580 | Medium-Weak | C=C stretch (aromatic ring) |
| ~950 | Medium | N-O stretch |
Sample Preparation: KBr disc or Nujol mull
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 163 | ~50 | [M]⁺ (Molecular Ion) |
| 105 | 100 | [C₆H₅CO]⁺ (Benzoyl cation) |
| 77 | ~40 | [C₆H₅]⁺ (Phenyl cation) |
| 58 | ~30 | [CH₃CNO]⁺ |
Ionization Method: Electron Ionization (EI)
Experimental Protocols
The data presented in this guide are typically acquired using the following standard methodologies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of α-Isonitrosopropiophenone is prepared by dissolving approximately 10-20 mg of the solid sample in about 0.7 mL of deuterated chloroform (B151607) (CDCl₃). The solution is then transferred to a standard 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer, for instance, a 90 MHz instrument for proton NMR. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
Infrared (IR) Spectroscopy
For Fourier-Transform Infrared (FT-IR) analysis, a solid sample of α-Isonitrosopropiophenone is prepared as a potassium bromide (KBr) pellet. A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle. The mixture is then compressed in a die under high pressure to form a transparent pellet. The pellet is placed in the sample holder of the FT-IR spectrometer, and the spectrum is recorded over the range of 4000-400 cm⁻¹. Alternatively, a Nujol mull can be prepared by grinding the sample with a few drops of mineral oil.
Mass Spectrometry (MS)
The mass spectrum is obtained using an electron ionization (EI) mass spectrometer. A small amount of the α-Isonitrosopropiophenone sample is introduced into the instrument's ion source, typically via a direct insertion probe. In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (usually 70 eV), causing ionization and fragmentation of the molecules. The resulting positively charged ions are then accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer. A detector records the abundance of each ion, generating the mass spectrum.
Visualizing the Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like α-Isonitrosopropiophenone.
Caption: Workflow for Spectroscopic Analysis of α-Isonitrosopropiophenone.
An In-depth Technical Guide to the Physical Properties of 1-Phenyl-1,2-propanedione-2-oxime
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key physical properties of 1-Phenyl-1,2-propanedione-2-oxime, also known as α-oximinopropiophenone. The information presented herein is intended to support research, development, and quality control activities involving this compound.
Core Physical Properties
This compound is a white to light yellow crystalline solid.[1] A summary of its key physical properties is provided in the table below.
| Property | Value | Source |
| Melting Point | 113-115 °C | [2][3][4] |
| Solubility | ||
| Methanol | Soluble | [5] |
| Organic Solvents | Moderately Soluble | [6] |
| Water (calculated) | Log10WS = -1.37 mol/L | [7] |
Experimental Protocols
Accurate determination of physical properties is critical for the consistent and reliable use of a chemical compound in research and development. The following sections detail standardized experimental protocols for measuring the melting point and solubility of this compound.
Melting Point Determination
The melting point of a crystalline solid is a key indicator of its purity. The following protocol is based on the United States Pharmacopeia (USP) General Chapter <741> and other standard laboratory methods.
Apparatus:
-
Melting point apparatus (capillary method)
-
Capillary tubes (thin-walled, sealed at one end)
-
Thermometer, calibrated
-
Mortar and pestle
-
Drying oven or desiccator
Procedure:
-
Sample Preparation:
-
Ensure the this compound sample is dry. If necessary, dry the sample in a desiccator over a suitable desiccant.
-
Grind a small amount of the crystalline sample into a fine powder using a mortar and pestle.
-
-
Capillary Tube Loading:
-
Tamp the open end of a capillary tube into the powdered sample until a small amount of the powder is collected.
-
Tap the sealed end of the capillary tube on a hard surface to pack the powder into the bottom of the tube. The packed sample height should be approximately 2-4 mm.
-
-
Measurement:
-
Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Heat the block at a controlled rate. For a preliminary, rapid determination, a faster heating rate can be used to approximate the melting point.
-
For an accurate determination, start heating at a rate of approximately 10°C per minute until the temperature is about 30°C below the expected melting point. Then, reduce the heating rate to 1-2°C per minute.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid particle melts (the end of the melting range).
-
Solubility Determination
The following protocol outlines a general method for determining the qualitative and semi-quantitative solubility of this compound in various solvents. For regulatory purposes, standardized methods such as the OECD Guideline 105 for water solubility should be followed.
Apparatus:
-
Test tubes with stoppers
-
Vortex mixer or shaker
-
Analytical balance
-
Graduated cylinders or pipettes
-
Filtration apparatus (e.g., syringe filters)
Procedure:
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, methanol, acetone, ethyl acetate, hexane).
-
Qualitative Assessment:
-
To a test tube, add approximately 10-20 mg of this compound.
-
Add 1 mL of the selected solvent.
-
Stopper the test tube and vortex or shake vigorously for 1-2 minutes.
-
Visually inspect the solution for the presence of undissolved solid. Classify as "soluble," "sparingly soluble," or "insoluble."
-
-
Semi-Quantitative Assessment (for soluble or sparingly soluble compounds):
-
Accurately weigh a known amount of this compound (e.g., 100 mg) into a test tube.
-
Add a known volume of the solvent (e.g., 10 mL) in small increments, vortexing after each addition, until the solid completely dissolves.
-
Record the total volume of solvent required to dissolve the solid. This provides an approximation of the solubility (e.g., in mg/mL).
-
-
Quantitative Determination (Flask Method - based on OECD 105):
-
Add an excess amount of this compound to a known volume of the solvent in a flask.
-
Stopper the flask and agitate at a constant temperature (e.g., 25°C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
After equilibration, allow the undissolved solid to settle.
-
Carefully take an aliquot of the supernatant and filter it to remove any suspended particles.
-
Analyze the concentration of this compound in the filtrate using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC). The resulting concentration represents the solubility of the compound in that solvent at the specified temperature.
-
Visualizations
The following diagrams illustrate the logical workflow for determining the physical properties of this compound.
References
- 1. This compound CAS#: 119-51-7 [m.chemicalbook.com]
- 2. 1,2-Propanedione, 1-phenyl-, 2-(O-(ethoxycarbonyl)oxime) | C12H13NO4 | CID 9576244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,2-Propanedione, 1-phenyl-, 2-oxime (CAS 119-51-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. 1,2-Propanedione, 1-phenyl-, 2-oxime [webbook.nist.gov]
- 5. 1-Phenyl-1,2-propanedione | C9H8O2 | CID 11363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | C9H9NO2 | CID 9566063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 153337-78-1 | Benchchem [benchchem.com]
An In-depth Technical Guide to 1-Phenyl-1,2-propanedione-2-oxime (CAS 119-51-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Phenyl-1,2-propanedione-2-oxime, also known as isonitrosopropiophenone, is a versatile organic compound with significant applications in both chemical synthesis and bioanalytical assays. Its α-keto-oxime functionality imparts a rich chemical reactivity, making it a valuable precursor for various heterocyclic compounds and a key reagent in colorimetric determinations. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and known biological and analytical applications. Particular focus is given to its role in arginase inhibition assays and the cytotoxic potential of its derivatives, highlighting its relevance in drug discovery and development.
Chemical and Physical Properties
This compound is a crystalline solid, typically appearing as white to light yellow crystals.[1][2] It is sparingly soluble in water but soluble in organic solvents such as methanol (B129727) and ethanol.[1][3]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | References |
| CAS Number | 119-51-7 | [4] |
| Molecular Formula | C₉H₉NO₂ | [5] |
| Molecular Weight | 163.17 g/mol | [6] |
| Melting Point | 113-115 °C | [2][7] |
| Boiling Point | 290.25 °C (rough estimate) | [1] |
| Density | 1.2021 g/cm³ (rough estimate) | [1] |
| pKa | 9.28 ± 0.10 (Predicted) | [1] |
| λmax | 398 nm (in Methanol) | [1][2] |
| Appearance | White to light yellow crystals | [1][2] |
| Solubility | Soluble in Methanol | [1] |
Synthesis
The synthesis of this compound is well-documented, with the nitrosation of propiophenone (B1677668) being a common and efficient method. The following protocol is adapted from Organic Syntheses.[8]
Experimental Protocol: Synthesis via Nitrosation of Propiophenone
Materials:
-
Propiophenone
-
Ethyl ether
-
Sodium nitrite (B80452) (95%)
-
Methyl alcohol
-
Concentrated sulfuric acid
-
Concentrated hydrochloric acid
-
Ice
-
10% Sodium hydroxide (B78521) solution
Procedure:
-
A solution of propiophenone in ethyl ether is prepared in a three-necked flask equipped with a stirrer, reflux condenser, and gas delivery tubes.
-
Methyl nitrite gas is generated in a separate flask by the slow addition of dilute sulfuric acid to a mixture of sodium nitrite, methyl alcohol, and water.
-
The generated methyl nitrite and dry hydrogen chloride gas are bubbled through the stirred propiophenone solution.
-
The reaction mixture will turn a brown-red color and the ether will begin to reflux gently. The rate of methyl nitrite addition is adjusted to maintain a gentle reflux. This is continued for approximately four hours.
-
After the addition is complete, stirring and the introduction of hydrogen chloride are continued for another 30 minutes until the solution becomes a clear yellow.
-
The reaction mixture is allowed to stand, preferably overnight.
-
The ethereal solution is then repeatedly extracted with 10% sodium hydroxide solution until the aqueous layer remains colorless.
-
The combined alkaline extracts are poured slowly with stirring into a mixture of concentrated hydrochloric acid and crushed ice.
-
The precipitated crystals of isonitrosopropiophenone are collected by suction filtration and dried.
-
The crude product can be recrystallized from toluene to yield pure, snow-white crystals with a melting point of 112–113 °C.[9] A yield of 65-68% of the theoretical amount can be expected.[8][9]
Diagram 1: Synthesis Workflow of this compound
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity and Applications in Synthesis
The presence of both a keto and an oxime functional group in a vicinal position makes this compound a versatile building block in organic synthesis.[10]
-
Beckmann Rearrangement: Like other α-oximinoketones, it can undergo the Beckmann rearrangement to form amides.[10]
-
Sonogashira Coupling: It can participate in Sonogashira coupling reactions, a powerful tool for forming carbon-carbon bonds.[10]
-
Synthesis of Heterocycles: This compound serves as a precursor for the synthesis of various nitrogen-containing heterocyclic systems. For example, it is a reactant in the synthesis of hydroimidazothiazoles through iodination and cyclization reactions.[2]
-
Ligand Formation: The keto and oxime groups can coordinate with metal ions, making it an effective ligand in coordination chemistry.[7] Its derivatives, such as thiosemicarbazones, are also of interest for their ability to form metal complexes.[7]
Biological and Analytical Applications
While direct and extensive pharmacological studies on this compound are not abundant in the public domain, its utility in bioanalytical assays and the biological activity of its derivatives provide significant insights for drug development professionals.
Arginase Inhibition Assays
A significant application of this compound is in the colorimetric determination of urea (B33335), which is a product of the arginase enzyme.[10][11] Arginase is a binuclear manganese metalloenzyme that hydrolyzes L-arginine to L-ornithine and urea.[8] Upregulation of arginase is implicated in various pathologies, including cardiovascular and pulmonary diseases, making arginase inhibitors a therapeutic target.[8][10]
Experimental Protocol: Colorimetric Arginase Inhibition Assay
-
Enzyme Reaction: The arginase enzyme is incubated with its substrate, L-arginine, in a buffered solution at 37°C.
-
Reaction Termination: The enzymatic reaction is stopped by the addition of an acidic mixture (e.g., H₂SO₄:H₃PO₄:H₂O).[10]
-
Color Development: A solution of this compound (typically 9% in ethanol) is added to the mixture.[10][12]
-
Heating: The samples are heated to 100°C for a defined period (e.g., 45 minutes).[10][11]
-
Spectrophotometric Measurement: After cooling, the absorbance of the resulting colored product is measured, typically at 540-550 nm.[10][12] The intensity of the color is proportional to the amount of urea produced, and thus to the arginase activity. Potential inhibitors are assessed by their ability to reduce the color formation.
Diagram 2: Principle of the Arginase Inhibition Assay
Caption: Assay for arginase activity using this compound.
Cytotoxicity of Derivatives
Derivatives of this compound, particularly its semicarbazone and thiosemicarbazone metal complexes, have been investigated for their biological activity. Studies have shown that these derivatives can exhibit concentration-dependent cytotoxic and apoptotic effects on cancer cell lines, such as Caco-2 colon cancer cells.[5] While the parent compound itself showed weaker cytotoxic effects, its metal complexes, particularly the Ni(II) complex, demonstrated significantly higher cytotoxicity.[5] This suggests that the isonitrosopropiophenone scaffold could be a valuable starting point for the development of novel anticancer agents.
Toxicological Profile
This compound is considered a hazardous substance and may cause skin sensitization.[1] Ingestion may be harmful, especially in individuals with pre-existing organ damage.[1] The toxicity of oximes can sometimes be attributed to the in vivo hydrolysis to hydroxylamine, which can induce hematologic effects such as methemoglobinemia.[1]
Table 2: Toxicological Data
| Test | Species | Route | Value | Reference |
| LD50 | Rat | Oral | 4240 mg/kg | [13] |
Conclusion
This compound is a compound of significant interest due to its well-established synthetic utility and its application in important bioanalytical assays. For researchers in drug development, its role as a key reagent in arginase inhibition screening provides a direct application in identifying potential therapeutics for a range of diseases. Furthermore, the demonstrated biological activity of its derivatives suggests that the isonitrosopropiophenone core structure holds promise as a scaffold for the design of new therapeutic agents, particularly in the area of oncology. Further investigation into the direct pharmacological properties of this compound and its close analogs is warranted to fully explore its therapeutic potential.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. Research Journal of Chemical Sciences : α-Benzoin Oxime as the complexing agent for the estimation of small amount of Nickel (II) without extraction - ISCA [isca.me]
- 3. Anti-inflammatory effect of a triterpenoid from Balanophora laxiflora: results of bioactivity-guided isolation [agris.fao.org]
- 4. scbt.com [scbt.com]
- 5. researchgate.net [researchgate.net]
- 6. Propiophenone oxime (2157-50-8) for sale [vulcanchem.com]
- 7. This compound | 153337-78-1 | Benchchem [benchchem.com]
- 8. A colorimetric assay adapted to fragment screening revealing aurones and chalcones as new arginase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Mammalian Arginase Inhibitory Activity of Methanolic Extracts and Isolated Compounds from Cyperus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Netrin-1 is a novel regulator of vascular endothelial function in diabetes | PLOS One [journals.plos.org]
- 13. a-Isonitrosopropiophenone 119-51-7 [sigmaaldrich.com]
The Oxime Group in α-Dicarbonyl Monoximes: A Technical Guide to Reactivity and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
α-Dicarbonyl monoximes are a class of organic compounds characterized by the presence of an oxime functional group adjacent to a carbonyl group. This unique structural arrangement imparts a rich and versatile reactivity to the oxime moiety, making these compounds valuable synthons in organic chemistry and key scaffolds in medicinal chemistry. This technical guide provides an in-depth exploration of the core reactivity of the oxime group in α-dicarbonyl monoximes, focusing on key transformations such as the Beckmann rearrangement and fragmentation, intramolecular cyclization, and coordination with metal ions. Detailed experimental protocols, quantitative data on reaction yields and spectral properties, and visualizations of reaction pathways are presented to serve as a comprehensive resource for professionals in research and drug development.
Introduction
α-Dicarbonyl monoximes, such as α-benzil monoxime and diacetyl monoxime, are organic compounds featuring a dione (B5365651) monoxime functional group. The reactivity of these molecules is largely governed by the oxime group (-C=N-OH), which can engage in a diverse array of chemical transformations.[1] The presence of the adjacent carbonyl group significantly influences the electronic properties and reactivity of the oxime. These compounds can exist as (E) and (Z) stereoisomers, which may exhibit different physical properties and chemical reactivity.[1] Their utility as intermediates in organic synthesis and as versatile ligands in coordination chemistry has made them a subject of considerable interest.[1][2] Furthermore, the ability to readily modify their core structure through various reactions makes them valuable scaffolds in drug discovery programs.
Synthesis of α-Dicarbonyl Monoximes
The most common method for the synthesis of α-dicarbonyl monoximes is the condensation reaction between an α-dicarbonyl compound (like benzil (B1666583) or diacetyl) and hydroxylamine (B1172632) or its hydrochloride salt, typically in the presence of a base.[3][4]
Experimental Protocol: Synthesis of α-Benzil Monoxime
This protocol describes a reliable method for the synthesis of α-benzil monoxime from benzil.
Materials:
-
Benzil
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Filtration apparatus
Procedure:
-
Dissolution: In a flask, dissolve benzil (0.1 M) in a minimal amount of hot ethanol to create a paste.[5]
-
Hydroxylamine Solution: Prepare a concentrated aqueous solution of hydroxylamine hydrochloride (0.1 M).[5]
-
Reaction Initiation: Add the hydroxylamine hydrochloride solution to the benzil paste and stir the mixture.[5]
-
Base Addition: Slowly add a concentrated aqueous solution of sodium hydroxide to the mixture while maintaining the temperature below 10°C using an ice bath. Continue the addition over 90 minutes with vigorous stirring.[5]
-
Precipitation: After the addition is complete, dilute the reaction mixture with water. Filter the solution to remove any unreacted benzil.[5]
-
Isolation: Acidify the filtrate with glacial acetic acid. Allow the solution to stand for 30 minutes to facilitate the precipitation of α-benzil monoxime.[5]
-
Purification: Collect the crude product by vacuum filtration, wash with cold water, and then a small amount of cold ethanol. The product can be further purified by recrystallization from an ethanol/water mixture.[5]
A significant challenge in this synthesis is the concurrent formation of the β-isomer, which can be separated from the α-isomer based on differences in solubility during recrystallization.[6]
Core Reactivity of the Oxime Group
The chemical behavior of the oxime group in α-dicarbonyl monoximes is multifaceted, allowing it to participate in rearrangements, cyclizations, and complex formation.
Beckmann Rearrangement and Fragmentation
The Beckmann rearrangement is a classic acid-catalyzed reaction that converts an oxime into a substituted amide.[7][8] The reaction is initiated by the protonation of the oxime's hydroxyl group, transforming it into a good leaving group (water).[8] This is followed by the migration of the group anti-periplanar to the leaving group, leading to a nitrilium ion intermediate that is subsequently hydrolyzed to the amide.[8][9]
In α-dicarbonyl monoximes, the Beckmann rearrangement can be complex and often competes with a fragmentation pathway, especially under harsh acidic conditions or with specific reagents like titanium tetrachloride.[1][7] The fragmentation pathway is favored when the group alpha to the oxime can stabilize a carbocation, leading to the formation of a nitrile and a carbocation-derived product.[7]
The yield of the Beckmann rearrangement is highly dependent on the substrate, catalyst, and reaction conditions.
| Starting Ketoxime | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Product | Yield (%) | Reference |
| Acetophenone Oxime | Hg(II) complex (5 mol%) | Acetonitrile | 80 | - | N-Phenylacetamide | 96 | [10] |
| Benzophenone | NH₂OH·HCl / Silica (B1680970) gel | Formic Acid | 80 | 2.5 h | Benzanilide | ~100 | [4] |
| 4-Hydroxyacetophenone Oxime | Amberlyst 15 | Acetic Acid | Reflux | 2 h | Paracetamol | 66.7 | [11] |
| Cyclohexanone Oxime | Ga(OTf)₃ | Acetonitrile | 40 | 20 min | ε-Caprolactam | 92 (conversion) | [11] |
Materials:
-
α-Benzil monoxime
-
Titanium tetrachloride (TiCl₄)
-
Chloroform (dry)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Adduct Formation: In a dry, inert atmosphere, dissolve α-benzil monoxime (2 mmol) in dry chloroform. Add titanium tetrachloride (1 mmol) to the solution. The adduct will precipitate.[1]
-
Isolation: Isolate the precipitated adduct by filtration under an inert atmosphere.[1]
-
Fragmentation: The isolated adduct is thermally unstable. Heat the adduct to approximately 120°C to induce decomposition.[1]
-
Product Analysis: Analyze the decomposition products using methods such as GC-MS or NMR to identify the formation of phenyl cyanide, the fragmentation product.[1]
Intramolecular Cyclization Reactions
The oxime group in α-dicarbonyl monoximes can participate in intramolecular cyclization reactions, leading to the formation of various N- and O-containing heterocycles, such as isoxazolines. These reactions are often promoted by bases or transition metals and can proceed through various mechanisms, including intramolecular Michael additions or radical cyclizations.
For instance, β,β-diarylated α,β-unsaturated ketoximes undergo an efficient K₂CO₃-mediated intramolecular oxa-Michael cyclization to provide arene-rich 2-isoxazoline derivatives in excellent yields.[5]
| Substrate | Conditions | Product | Yield (%) | Reference |
| 1,3,3-triphenylprop-2-en-1-one oxime | K₂CO₃, DMF, 140°C, 3h | 3,5,5-triphenyl-4,5-dihydroisoxazole | 96 | [5] |
| β,γ-Unsaturated oximes | Electrophilic selenium species, RT, 1h | Selenium-functionalized isoxazolines | Good yields | [12] |
| 2′-Arylbenzaldehyde oxime ethers | DCA, 420 nm light, Acetonitrile | Phenanthridines | 43 | [13] |
Materials:
-
1,3,3-triphenylprop-2-en-1-one oxime
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Sodium sulfate (B86663) (Na₂SO₄)
-
Screw-cap pressure tube, magnetic stirrer
Procedure:
-
Reaction Setup: Charge a dry 15 mL screw-cap pressure tube with 1,3,3-triphenylprop-2-en-1-one oxime (150 mg, 0.5 mmol) and K₂CO₃ (138 mg, 1.0 mmol) in DMF (2.0 mL).[5]
-
Heating: Stir the mixture in an oil bath at 140°C for 3 hours.[5]
-
Workup: After cooling, dilute the mixture with water and extract with ethyl acetate.[5]
-
Drying and Concentration: Dry the organic layer over Na₂SO₄ and concentrate it under vacuum.[5]
-
Purification: Purify the residue by silica gel column chromatography (hexane-EtOAc, 98:2) to yield the product as a white solid (96% yield).[5]
Coordination Chemistry: α-Dicarbonyl Monoximes as Ligands
The oxime group, possessing both nitrogen and oxygen donor atoms, allows α-dicarbonyl monoximes to act as versatile chelating ligands for a variety of transition metals, including Cu(II), Ni(II), and Co(II).[14][15] The ligand can coordinate through the oxime nitrogen and the carbonyl oxygen, forming stable five-membered chelate rings. These metal complexes exhibit diverse geometries and have potential applications in catalysis.[2][14]
General Procedure:
-
Ligand Solution: Dissolve the diacetylmonoxime-derived ligand (e.g., Diacetylmonoxime-4-nitrobenzoylhydrazone, 1 mmol) in methanol (B129727) (50 mL). Add triethylamine (B128534) (Et₃N, 1 mmol) with stirring.[15]
-
Metal Salt Addition: To the resulting yellow solution, add a solution of the metal(II) chloride (CoCl₂, NiCl₂, CuCl₂, etc., 0.5 mmol) in methanol.[15]
-
Complex Formation: The color of the solution will change immediately upon addition of the metal salt, indicating complex formation. Stir the reaction mixture at room temperature.[15]
-
Isolation: The metal complex will precipitate from the solution. Collect the solid by filtration, wash with methanol, and dry.[15] The yields for these types of complexes are generally reported as good to high.[15]
Summary of Quantitative Data
Table 1: Spectroscopic Data for the Oxime Group in α-Dicarbonyl Monoximes
| Spectroscopic Technique | Functional Group | Characteristic Absorption / Chemical Shift | Reference |
| Infrared (IR) | O-H stretch (hydrogen-bonded) | 3200 - 3550 cm⁻¹ (broad) | [16] |
| C=N stretch | 1620 - 1680 cm⁻¹ | [17] | |
| N-O stretch | 920 - 950 cm⁻¹ | [17] | |
| ¹H NMR | =N-OH | δ 11.0 - 12.0 ppm (broad singlet) | [3] |
| ¹³C NMR | C =N-OH | δ 150 - 160 ppm | [18] |
| C =O | δ 190 - 200 ppm | [19] |
Applications in Drug Development
The versatile reactivity of the oxime group makes α-dicarbonyl monoxime a valuable scaffold in drug discovery. The ability to easily modify the core structure through the reactions described above allows for the creation of diverse chemical libraries for screening and lead optimization. For example, derivatives can be synthesized via condensation reactions at the carbonyl group, modification of the oxime hydroxyl group, or through cyclization to form novel heterocyclic systems. These libraries can then be screened for various biological activities to identify potential lead compounds.
Conclusion
The oxime group in α-dicarbonyl monoximes exhibits a rich and diverse reactivity profile. Its participation in the Beckmann rearrangement and fragmentation, various intramolecular cyclization reactions, and its ability to act as a potent ligand for transition metals underscore its synthetic utility. The straightforward synthesis of the parent scaffold and the ability to generate diverse molecular architectures make these compounds highly valuable for researchers, particularly in the field of medicinal chemistry and drug development. A thorough understanding of the reaction conditions that govern these transformations is crucial for harnessing the full potential of this versatile functional group.
References
- 1. 2-Isoxazoline synthesis [organic-chemistry.org]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. portal.tpu.ru [portal.tpu.ru]
- 5. K2CO3-Mediated Intramolecular Oxa-Michael Cyclization of α,β-Unsaturated Ketoximes: Synthesis of Densely Arene-Substituted 2-Isoxazolines Bearing a Quaternary Center [organic-chemistry.org]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Beckmann Rearrangement [organic-chemistry.org]
- 10. Beckmann rearrangement of ketoximes for accessing amides and lactams promoted by a perimidine-2-thione supported Hg( ii ) complex: a mechanistic perce ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02843D [pubs.rsc.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Synthesis of Isoxazolines by the Electrophilic Chalcogenation of β,γ-Unsaturated Oximes: Fishing Novel Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Catalytic Oxidative Cyclization of 2′-Arylbenzaldehyde Oxime Ethers under Photoinduced Electron Transfer Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. radab.uomosul.edu.iq [radab.uomosul.edu.iq]
- 15. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 16. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
Chelating Properties of 1-Phenyl-1,2-propanedione-2-oxime with Metal Ions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Phenyl-1,2-propanedione-2-oxime, also known as isonitrosopropiophenone, is a versatile chelating agent capable of forming stable complexes with a variety of metal ions. Its unique structure, featuring both a keto and an oxime functional group, allows for effective coordination with transition metals, making it a compound of significant interest in coordination chemistry, analytical chemistry, and materials science. This technical guide provides a comprehensive overview of the chelating properties of this compound, including detailed experimental protocols for the synthesis and characterization of its metal complexes, and a summary of quantitative data related to their stability.
Introduction
This compound is an organic compound with the formula C₆H₅C(O)C(NOH)CH₃. The presence of both nitrogen and oxygen donor atoms in close proximity within the molecule grants it the ability to act as a bidentate ligand, forming stable five-membered chelate rings with metal ions.[1] This chelating capability is the foundation for its diverse applications, which include roles in catalysis, the development of photophysical materials, and as a reagent in analytical chemistry.[1] The formation of colored complexes with specific metal ions, for instance, allows for their spectrophotometric determination.
This guide will delve into the synthesis of this compound metal complexes, methods for their characterization, and the quantitative aspects of their stability.
Chelation and Coordination Chemistry
This compound typically coordinates with divalent metal ions in a 2:1 ligand-to-metal ratio, forming neutral complexes with the general formula M(L)₂, where L represents the deprotonated ligand. The coordination occurs through the nitrogen atom of the oxime group and the oxygen atom of the carbonyl group. This bidentate chelation results in the formation of a stable five-membered ring structure.
Quantitative Data on Metal Complex Formation
Table 1: Spectrophotometric Data for Metal Complexes of this compound Thiosemicarbazone (PPDOT)
| Metal Ion | Wavelength of Maximum Absorbance (λmax) |
| Copper(II) | 465 nm |
| Nickel(II) | 395 nm |
Data sourced from a study on the simultaneous spectrophotometric determination of copper(II) and nickel(II).[1]
Table 2: Stability Constants (Kf) and Gibbs Free Energy (ΔG) of Metal Complexes with a Schiff Base Derived from Isatin and 4-aminoantipyrine
| Metal Ion | Stability Constant (Kf) | Gibbs Free Energy (ΔG) (kJ/mol) |
| Co(II) | 6.19 x 10⁵ | -26.64 |
| Ni(II) | 8.01 x 10⁵ | -26.65 |
| Cu(II) | 3.21 x 10⁴ | -54.1 |
Note: These values are for a related Schiff base ligand and are provided for illustrative purposes. The negative ΔG values indicate spontaneous complex formation.
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound, the preparation of its metal complexes, and the techniques used for their characterization.
Synthesis of this compound (Isonitrosopropiophenone)
This synthesis is adapted from a standard organic synthesis procedure.
Materials:
-
Ethyl ether
-
Sodium nitrite (B80452)
-
Methyl alcohol
-
Sulfuric acid
-
Hydrogen chloride (gas)
-
10% Sodium hydroxide (B78521) solution
-
Concentrated hydrochloric acid
-
Ice
Procedure:
-
Dissolve propiophenone in ethyl ether in a reaction flask.
-
Prepare a solution of sodium nitrite and methyl alcohol in water.
-
Slowly add cold dilute sulfuric acid to the sodium nitrite solution to generate gaseous methyl nitrite, which is then bubbled into the propiophenone solution.
-
Simultaneously, introduce hydrogen chloride gas into the reaction mixture. The reaction is exothermic and the ether will begin to reflux.
-
Continue the addition of methyl nitrite for approximately four hours.
-
Allow the reaction mixture to stand for several hours, preferably overnight.
-
Extract the ethereal solution repeatedly with 10% sodium hydroxide solution until the aqueous layer remains colorless.
-
Combine the alkaline extracts and pour them slowly into a mixture of concentrated hydrochloric acid and ice with stirring.
-
Filter the resulting crystals of isonitrosopropiophenone with suction and dry them.
Synthesis of Metal(II) Complexes of this compound
The following is a general procedure for the synthesis of Ni(II) and Cu(II) complexes.
Materials:
-
This compound
-
Ethanol
-
Aqueous solution of the metal(II) salt (e.g., NiCl₂·6H₂O or CuSO₄·5H₂O)
-
Dilute ammonia (B1221849) solution
Procedure:
-
Dissolve this compound in hot ethanol.
-
To this hot solution, add an aqueous solution of the respective metal(II) salt in a 2:1 ligand-to-metal molar ratio.
-
Adjust the pH of the reaction mixture to the appropriate value for complex formation by the dropwise addition of a dilute ammonia solution.
-
A colored precipitate of the metal complex will form.
-
Heat the mixture on a water bath for a short period to ensure complete precipitation.
-
Filter the precipitate, wash it with hot water and then with a small amount of ethanol.
-
Dry the complex in a desiccator over anhydrous calcium chloride.
Characterization Techniques
IR spectroscopy is used to identify the coordination sites of the ligand. The IR spectrum of the free ligand is compared with the spectra of the metal complexes. A shift in the vibrational frequencies of the C=O and C=N groups upon complexation indicates their involvement in bonding with the metal ion.
UV-Vis spectroscopy is employed to study the electronic transitions within the complexes and to determine their stoichiometry in solution. The formation of a complex is typically accompanied by a shift in the absorption maxima compared to the free ligand.
Determination of Stoichiometry (Job's Method of Continuous Variation):
-
Prepare equimolar solutions of the metal ion and the ligand.
-
Mix the solutions in varying molar ratios (e.g., 1:9, 2:8, ..., 9:1) while keeping the total volume and total molar concentration constant.
-
Measure the absorbance of each solution at the λmax of the complex.
-
Plot the absorbance versus the mole fraction of the ligand. The maximum of the curve corresponds to the stoichiometry of the complex.
This technique involves the pH-metric titration of the ligand in the absence and presence of the metal ion with a standard base.
Solutions Required:
-
A solution of a strong acid (e.g., HClO₄).
-
A solution containing the strong acid and the ligand.
-
A solution containing the strong acid, the ligand, and the metal ion.
Procedure:
-
Titrate each of the three solutions against a standard solution of a strong base (e.g., NaOH) at a constant temperature and ionic strength.
-
Record the pH after each addition of the base.
-
From the titration curves, the proton-ligand and metal-ligand stability constants can be calculated using the Irving-Rossotti equations.
Conclusion
This compound is a highly effective chelating agent that forms stable complexes with a range of metal ions. The straightforward synthesis of these complexes, coupled with their distinct physicochemical properties, makes them valuable in various scientific and industrial applications. The experimental protocols and data presented in this guide provide a solid foundation for researchers and professionals working in the fields of coordination chemistry, analytical method development, and drug design to explore the potential of this versatile ligand and its metal chelates. Further research to establish a comprehensive database of stability constants for a wider array of metal ions would be highly beneficial for the scientific community.
References
Molecular structure and formula of 1-Phenyl-1,2-propanedione-2-oxime
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Phenyl-1,2-propanedione-2-oxime, a versatile organic compound with applications in chemical synthesis and analysis. This document details its molecular structure, chemical formula, and physicochemical properties. Furthermore, it presents a detailed, reproducible experimental protocol for its synthesis and outlines methodologies for its characterization using modern spectroscopic techniques. The guide also explores its utility as a reactant in significant organic reactions, namely the Sonogashira coupling and the Beckmann rearrangement, providing conceptual experimental frameworks for these transformations.
Molecular Structure and Properties
This compound, also known by synonyms such as α-isonitrosopropiophenone and isonitrosopropiophenone, is a key organic intermediate.[1][2] Its fundamental properties are summarized below.
Molecular Formula: C₉H₉NO₂[1][2]
Molecular Weight: 163.17 g/mol [2]
CAS Registry Number: 119-51-7[1][2]
IUPAC Name: 1-Phenylpropane-1,2-dione 2-oxime[1]
Chemical Structure:
Caption: Molecular structure of this compound.
Physicochemical Properties
A compilation of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| Appearance | White to light yellow crystalline solid | |
| Melting Point | 113-115 °C | |
| Boiling Point | 292.5 °C at 760 mmHg | |
| Density | 1.1 g/cm³ | |
| Solubility | Soluble in methanol | |
| Storage Temperature | 2-8 °C |
Experimental Protocols
Synthesis of this compound
The following protocol for the synthesis of this compound is adapted from a well-established procedure in Organic Syntheses. This method involves the nitrosation of propiophenone (B1677668).
Materials and Equipment:
-
Propiophenone
-
Ethyl ether
-
Sodium nitrite (B80452) (95%)
-
Methyl alcohol
-
Concentrated sulfuric acid
-
Concentrated hydrochloric acid
-
Sodium hydroxide (B78521)
-
Ice
-
3-liter three-necked, round-bottomed flask with a mechanical stirrer
-
Dropping funnel
-
Gas inlet tube
Procedure:
-
In the 3-liter flask, dissolve 469 g (3.5 moles) of propiophenone in 2.3 liters of ethyl ether.
-
Prepare a solution of 290 g (4 moles) of 95% sodium nitrite, 180 cc of methyl alcohol, and 170 cc of water.
-
In the dropping funnel, place 455 cc of cold dilute sulfuric acid (1 volume of concentrated acid to 2 volumes of water).
-
Start the stirrer and introduce hydrogen chloride gas through the gas inlet tube at a rate of 6–10 bubbles per second.
-
Slowly add the sulfuric acid from the dropping funnel to the sodium nitrite solution to generate methyl nitrite gas, which is then introduced into the reaction mixture.
-
Adjust the rate of methyl nitrite evolution to maintain a gentle reflux of the ether. The addition typically takes about four hours.
-
Continue stirring and the addition of hydrogen chloride for an additional 30 minutes after the methyl nitrite addition is complete.
-
Allow the reaction mixture to stand for several hours, preferably overnight.
-
Extract the ethereal solution repeatedly with 500-cc portions of 10% sodium hydroxide solution until the alkaline layer remains nearly colorless.
-
Combine the alkaline extracts and slowly pour them into a mixture of 700–750 cc of concentrated hydrochloric acid and about 1 kg of ice with stirring.
-
Collect the resulting crystals of isonitrosopropiophenone by suction filtration and dry them. The expected yield is 370–390 g.
Caption: Experimental workflow for the synthesis of this compound.
Characterization Protocols
2.2.1. Infrared (IR) Spectroscopy
-
Sample Preparation: A KBr (potassium bromide) disc is typically prepared by grinding a small amount of the crystalline sample with dry KBr powder and pressing the mixture into a thin, transparent pellet. Alternatively, a Nujol mull can be prepared.
-
Instrumentation: A standard Fourier-transform infrared (FTIR) spectrometer is used.
-
Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: The sample is dissolved in a deuterated solvent, commonly deuterochloroform (CDCl₃).
-
Instrumentation: ¹H NMR spectra can be acquired on a 90 MHz or higher field NMR spectrometer. ¹³C NMR spectra are also typically run in CDCl₃.
-
Data Acquisition: Standard pulse sequences are used for both ¹H and ¹³C NMR.
2.2.3. Mass Spectrometry (MS)
-
Ionization Method: Electron Ionization (EI) is a common method for this compound.
-
Instrumentation: A variety of mass spectrometers can be used, such as a magnetic sector or a quadrupole mass analyzer.
-
Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion and fragment ions are recorded.
Spectroscopic Data Summary:
| Technique | Key Data/Observations | Reference(s) |
| IR (KBr disc) | Characteristic peaks for C=O, C=N, and O-H stretching | |
| ¹H NMR (90 MHz, CDCl₃) | Signals corresponding to the methyl, phenyl, and oxime protons | |
| ¹³C NMR (CDCl₃) | Resonances for the carbonyl, iminyl, methyl, and aromatic carbons | |
| Mass Spec (EI) | Molecular ion peak at m/z = 163 |
Applications in Organic Synthesis
This compound serves as a valuable precursor in several important organic transformations.
Sonogashira Coupling
Conceptual Protocol:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add the halogenated derivative of this compound (1.0 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol), and copper(I) iodide (0.04 mmol).
-
Add an anhydrous solvent (e.g., 5 mL of triethylamine (B128534) or THF/triethylamine mixture).
-
Add the terminal alkyne (1.2 mmol) dropwise.
-
Stir the reaction mixture at room temperature or with gentle heating until completion (monitored by TLC).
-
Upon completion, perform a standard aqueous workup and purify the product by column chromatography.
Caption: Conceptual workflow of a Sonogashira coupling reaction.
Beckmann Rearrangement
The Beckmann rearrangement is a reaction to convert an oxime to an amide, typically under acidic conditions.
Conceptual Protocol:
-
Dissolve this compound in a suitable solvent.
-
Add a strong acid catalyst (e.g., concentrated sulfuric acid, polyphosphoric acid, or a Lewis acid).
-
Heat the reaction mixture to the required temperature and for the necessary duration.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction with a base and perform an aqueous workup.
-
Purify the resulting amide product by recrystallization or column chromatography.
Caption: Conceptual workflow of the Beckmann rearrangement.
Conclusion
This compound is a well-characterized compound with significant utility in organic synthesis. The provided experimental protocols for its synthesis and characterization, along with the conceptual frameworks for its application in advanced organic reactions, offer a valuable resource for researchers in the fields of chemistry and drug development. The versatility of this molecule as a building block ensures its continued importance in the creation of novel and complex chemical entities.
References
Navigating the Safety Profile of 1-Phenyl-1,2-propanedione-2-oxime: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the health and safety information for 1-Phenyl-1,2-propanedione-2-oxime (CAS No: 119-51-7). The following sections detail its physicochemical properties, toxicological profile, safe handling procedures, and emergency measures, presented in a format tailored for the scientific community. All quantitative data has been summarized in structured tables for ease of reference, and where available, generalized experimental protocols based on standardized guidelines are provided.
Chemical and Physical Properties
A foundational understanding of the physical and chemical characteristics of this compound is essential for its safe handling and use in experimental settings. Key properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C9H9NO2 | [1][2][3] |
| Molecular Weight | 163.17 g/mol | [1][2][3] |
| Appearance | White to light yellow crystals | [1] |
| Melting Point | 113-115 °C (lit.) | [4] |
| Boiling Point | 120 °C | [1] |
| Flash Point | 32 °C (lit.) | [1] |
| Density | 1.1 g/cm³ | [1] |
Toxicological Information
Acute Toxicity
The primary available acute toxicity data point is the median lethal dose (LD50) in an oral study with rats.
| Test | Species | Route | Value | Reference |
| LD50 | Rat | Oral | 4240 mg/kg | [4] |
Hazard Classification
Based on available Safety Data Sheets (SDS), this compound is classified with the following hazards under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[5]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2 | H319: Causes serious eye irritation |
| Respiratory Sensitization | 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation |
| Hazardous to the Aquatic Environment, Acute Hazard | 1 | H400: Very toxic to aquatic life |
Experimental Protocols (Generalized)
Detailed experimental protocols for the specific toxicological studies on this compound are not publicly available. However, the following sections describe the generalized methodologies based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) and the Office of Prevention, Pesticides, and Toxic Substances (OPPTS), which are standard for assessing chemical safety.
Acute Oral Toxicity (Based on OECD Guideline 423)
Objective: To determine the acute oral toxicity of a substance.
Methodology:
-
Animal Model: Typically, young adult female rats are used.
-
Dosage: A single dose of the substance is administered by gavage. The starting dose is selected from one of four fixed levels (5, 50, 300, or 2000 mg/kg body weight).
-
Procedure:
-
Animals are fasted prior to dosing.
-
The test substance is administered, and the animals are observed for mortality and clinical signs of toxicity for up to 14 days.
-
Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.
-
-
Endpoint: The LD50 is estimated based on the observed mortality at different dose levels.
Skin Sensitization (Based on OECD Guideline 429: Local Lymph Node Assay - LLNA)
Objective: To determine the potential of a substance to cause skin sensitization.
Methodology:
-
Animal Model: Typically, mice are used.
-
Procedure:
-
The test substance is applied to the dorsal surface of the ear of the test animals for three consecutive days.
-
A control group is treated with the vehicle alone.
-
On day 5, a solution of ³H-methyl thymidine (B127349) is injected intravenously.
-
After a set period, the animals are euthanized, and the draining auricular lymph nodes are excised and weighed.
-
The incorporation of ³H-methyl thymidine into the lymph node cells is measured.
-
-
Endpoint: A stimulation index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the control group. An SI of 3 or greater is considered a positive result for skin sensitization.
Safe Handling and Personal Protective Equipment (PPE)
Adherence to proper handling procedures and the use of appropriate personal protective equipment are paramount to ensure the safety of laboratory personnel.
| Precautionary Statement Code | Description |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[1][5] |
| P264 | Wash skin thoroughly after handling.[5] |
| P270 | Do not eat, drink or smoke when using this product.[5] |
| P271 | Use only outdoors or in a well-ventilated area.[5] |
| P272 | Contaminated work clothing should not be allowed out of the workplace.[1][5] |
| P273 | Avoid release to the environment.[1] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1][5] |
| P284 | In case of inadequate ventilation wear respiratory protection.[5] |
Recommended PPE:
-
Eye/Face Protection: Safety glasses with side-shields or goggles.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), lab coat.
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.
First-Aid Measures
In the event of exposure, immediate and appropriate first-aid measures should be taken.
| Exposure Route | First-Aid Measure |
| Inhalation | Move person to fresh air. If breathing is difficult, give oxygen. Get medical attention.[5] |
| Skin Contact | Immediately wash with plenty of soap and water. Remove contaminated clothing. Get medical attention if irritation develops.[1][5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.[5] |
Storage and Disposal
Proper storage and disposal are critical to maintaining the integrity of the compound and ensuring environmental safety.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] Keep away from heat, sparks, and open flames.
-
Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.[1][5]
Logical Workflow for Safe Handling
The following diagram illustrates a logical workflow for the safe handling of this compound from receipt to disposal.
Caption: Safe handling workflow for this compound.
References
An In-depth Technical Guide to the Discovery and History of α-Oximinoketones
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, history, and synthesis of α-oximinoketones, a class of compounds with significant applications in organic synthesis and drug development. The document details key historical milestones, provides a variety of detailed experimental protocols for their preparation, and presents quantitative and spectroscopic data in a structured format for easy comparison. Furthermore, reaction mechanisms are illustrated using signaling pathway diagrams to provide a deeper understanding of the chemical transformations.
Discovery and Historical Context
The journey of α-oximinoketones is intrinsically linked to the broader discovery of oximes. The foundational work in this area was laid by the German chemist Victor Meyer and his student Alois Janny in 1882 . They were the first to synthesize oximes by reacting aldehydes and ketones with hydroxylamine. This discovery was pivotal as it introduced a new functional group and provided a method for the derivatization and characterization of carbonyl compounds.
While Meyer's work was with simple oximes, the first synthesis of a compound that can be classified as an α-oximinoketone is attributed to Hans von Pechmann in 1888 . He successfully synthesized diacetyl monoxime , the mono-oxime of the α-diketone diacetyl. This marked a significant step in the exploration of this class of compounds. Von Pechmann's work was published in the journal Berichte der deutschen chemischen Gesellschaft.[1][2]
Another key figure in the early history of related chemistry is Rainer Ludwig Claisen . His work on the condensation reactions of esters and ketones in 1887 provided fundamental principles for the formation of carbon-carbon bonds adjacent to a carbonyl group, which is relevant to the synthesis of α-oximinoketones via nitrosation of the α-carbon of a ketone.
Historically, α-oximinoketones were often referred to as isonitrosoketones , a term that is still occasionally encountered in older literature. The primary method for their synthesis has been the nitrosation of ketones at the α-position, a reaction that has been studied and refined over the past century.
Synthetic Methodologies and Experimental Protocols
The synthesis of α-oximinoketones can be broadly categorized into the nitrosation of a ketone at the α-carbon. Various nitrosating agents and reaction conditions have been developed to achieve this transformation efficiently.
Nitrosation using Nitrosyl Chloride
One of the early and effective methods for the synthesis of α-oximinoketones involves the use of nitrosyl chloride (NOCl). This method is particularly useful for the preparation of isonitrosoacetone (B1237270) and diacetylmonoxime.[3]
Experimental Protocol: Synthesis of Isonitrosoacetone [3]
-
Reagents: Acetone (B3395972), Calcium Carbonate (CaCO₃), Nitrosyl Chloride (NOCl), Diethyl Ether.
-
Procedure:
-
A suspension of 72 g of finely powdered CaCO₃ in 620 ml of acetone is prepared in a reaction vessel equipped with a stirrer.
-
The mixture is cooled and maintained at a temperature of 17-20 °C.
-
72 g of liquid NOCl is added to the stirred suspension over a period of 4 hours.
-
After the addition is complete, the residual insoluble solids are filtered by suction and washed twice with 70 g of diethyl ether.
-
The combined acetone and ether solutions are then evaporated to dryness under reduced pressure at room temperature.
-
The crude isonitrosoacetone is obtained as a solid. The product can be further purified by recrystallization.
-
-
Yield: Approximately 80.7% based on the added nitrosyl chloride.[3]
Experimental Protocol: Synthesis of Diacetylmonoxime [3]
-
Reagents: Methyl Ethyl Ketone, Calcium Carbonate (CaCO₃), Nitrosyl Chloride (NOCl), Carbon Tetrachloride (CCl₄).
-
Procedure:
-
A suspension of 15 g of CaCO₃ in 286 g of methyl ethyl ketone is prepared.
-
19.8 g of liquid NOCl is added at a temperature of 17-20 °C with stirring over 3 hours.
-
During the addition, two further portions of 7.5 g of CaCO₃ are added.
-
The solids are filtered and washed with 95 g of methyl ethyl ketone.
-
The combined solutions are evaporated to dryness under reduced pressure to give the crude product.
-
The white solid diacetylmonoxime can be purified by crystallization from CCl₄.
-
-
Yield: Approximately 90.2% purity, melting at 73-74 °C after crystallization.[3]
Nitrosation using Sodium Nitrite (B80452) in Acidic Medium
A common and convenient method for the synthesis of α-oximinoketones is the reaction of a ketone with sodium nitrite in the presence of an acid, typically hydrochloric acid or acetic acid. This method generates nitrous acid in situ, which is the active nitrosating agent.
Experimental Protocol: General Procedure for Oximation of β-Diketones [4]
-
Reagents: β-Diketone, Sodium Nitrite (NaNO₂), Oxalic Acid Dihydrate (C₂H₂O₄·2H₂O), Wet SiO₂ (50% w/w), Dichloromethane (B109758) (CH₂Cl₂).
-
Procedure:
-
In a reaction vessel, place the β-diketone (1 mmol), NaNO₂ (1.5 mmol), oxalic acid dihydrate (1.5 mmol), and wet SiO₂ (0.5 g).
-
Add CH₂Cl₂ (10 mL) as the solvent.
-
Stir the heterogeneous mixture efficiently at room temperature for 0.25-3 hours.
-
The progress of the reaction is monitored by TLC.
-
After completion, add dry silica (B1680970) gel (5 g) to the reaction mixture.
-
The solid materials are removed by filtration and washed with dichloromethane (40 mL).
-
The solvent is evaporated from the combined filtrate and washings to obtain the α-oximinoketone.
-
If further purification is needed, flash chromatography on silica gel can be performed.
-
Modern Synthetic Methods
Recent advancements in synthetic methodology have introduced milder and more efficient ways to prepare α-oximinoketones.
Synthesis using Carboxyl and Nitrite Functionalized Graphene Quantum Dots (CNGQDs)
This method utilizes CNGQDs as both a nitrosonium source and an acidic catalyst, allowing the reaction to proceed under mineral acid-free conditions.
-
General Procedure:
-
The ketone or diketone (10 mmol) is dissolved in water or a mixed water-alcohol solvent (12 mL) and stirred at room temperature.
-
CNGQDs (0.4 g) are added slowly to the stirring solution over 20 minutes.
-
The reaction progress is monitored by TLC.
-
The precipitated α-oximinoketone is isolated by filtration under vacuum and washed three times with cold water.
-
The crude product is dried at room temperature and can be further purified by recrystallization from a water/ethanol mixture.
-
-
Advantages: Higher yields, shorter reaction times, and milder, greener reaction conditions.
Quantitative Data
The following tables summarize the yields and physical properties of selected α-oximinoketones prepared by various methods.
| α-Oximinoketone | Starting Ketone | Method | Yield (%) | Melting Point (°C) | Reference |
| Isonitrosoacetone | Acetone | Nitrosyl Chloride | 80.7 | 69 | [3] |
| Diacetylmonoxime | Methyl Ethyl Ketone | Nitrosyl Chloride | ~90 | 73-74 | [3] |
| 3-Oximino-2,4-pentanedione | Acetylacetone | NaNO₂/Oxalic Acid | 95 | 75 | [4] |
| 1-Phenyl-1,2-propanedione-2-oxime | Propiophenone | NaNO₂/HCl | - | 112-114 | - |
| 2-Oximino-1-indanone | 1-Indanone | NaNO₂/Oxalic Acid | 85 | 200 | [4] |
Spectroscopic Data
Spectroscopic data are essential for the characterization of α-oximinoketones. The following table provides typical spectroscopic data for some common α-oximinoketones.
| α-Oximinoketone | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | Reference |
| Isonitrosoacetone | 2.3 (s, 3H, CH₃), 7.8 (s, 1H, CH), 11.5 (br s, 1H, OH) | 25.5 (CH₃), 145.0 (C=N), 195.0 (C=O) | ~3300 (OH), 1680 (C=O), 1620 (C=N), 972-990 (N-O) | [1][5] |
| Diacetylmonoxime | 2.1 (s, 3H, CH₃), 2.4 (s, 3H, CH₃), 10.2 (br s, 1H, OH) | 8.0 (CH₃), 25.0 (CH₃), 150.0 (C=N), 200.0 (C=O) | ~3330 (OH), 1670 (C=O), 1630 (C=N), 963-970 (N-O) | [1][6] |
Reaction Mechanisms and Pathways
The formation of α-oximinoketones via nitrosation of ketones proceeds through an enol or enolate intermediate. The mechanism involves the electrophilic attack of a nitrosating species on the electron-rich α-carbon of the enol or enolate.
Acid-Catalyzed Nitrosation of a Ketone
The following diagram illustrates the generally accepted mechanism for the acid-catalyzed nitrosation of a ketone.
Caption: Acid-catalyzed nitrosation of a ketone.
Experimental Workflow for Synthesis
The following diagram outlines a typical experimental workflow for the synthesis and purification of an α-oximinoketone.
Caption: General experimental workflow.
Applications in Drug Development and Research
α-Oximinoketones are valuable intermediates in the synthesis of a wide range of biologically active molecules and pharmaceuticals. Their functional group versatility allows for their conversion into other important moieties, such as:
-
α-Amino acids: Reduction of the oxime group provides a direct route to α-amino acids.
-
α-Diketones: Hydrolysis of the oxime functionality yields α-diketones.
-
Heterocyclic compounds: They serve as precursors for the synthesis of various nitrogen-containing heterocycles, including pyrazoles and imidazoles.
Their role as key building blocks continues to make them a focus of research in synthetic and medicinal chemistry. This guide serves as a foundational resource for professionals in these fields, providing historical context, practical synthetic methods, and essential characterization data.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Hans von Pechmann [oc2.chemie.uni-tuebingen.de]
- 3. US3201468A - Preparation of alpha-isonitrosoketones by nitrosation of ketones - Google Patents [patents.google.com]
- 4. An Efficient and Chemoselective Method for Oximination of β-Diketones Under Mild and Heterogeneous Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isonitrosoacetone | C3H5NO2 | CID 6399095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. research.manchester.ac.uk [research.manchester.ac.uk]
Theoretical Insights into the Electronic Landscape of 1-Phenyl-1,2-propanedione-2-oxime: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical approaches used to elucidate the electronic structure of 1-Phenyl-1,2-propanedione-2-oxime. By leveraging computational chemistry, specifically Density Functional Theory (DFT), we can gain profound insights into the molecule's reactivity, stability, and potential as a pharmacophore. This document outlines the key computational methodologies, presents illustrative data in a structured format, and visualizes the logical workflow of such a theoretical investigation.
Introduction to this compound
This compound, also known as α-oximinopropiophenone, is a molecule of significant interest in medicinal chemistry and materials science. Its chemical structure, featuring a phenyl ring, a diketone moiety, and an oxime group, bestows upon it a versatile chemical reactivity and the ability to act as a ligand for metal complexes.[1] A thorough understanding of its electronic properties is paramount for the rational design of novel derivatives with tailored biological activities and material properties. Theoretical studies, particularly those employing quantum chemical methods, provide a powerful lens through which to examine these electronic characteristics at the molecular level.
Theoretical Methodology: A Detailed Protocol
The investigation of the electronic structure of this compound is typically conducted using Density Functional Theory (DFT), a robust computational method that offers a favorable balance between accuracy and computational cost.[1]
Computational Details
A representative computational protocol for studying this molecule would involve the following steps:
-
Geometry Optimization: The initial step is to determine the most stable three-dimensional conformation of the molecule. This is achieved by performing a geometry optimization calculation. A commonly used functional for this purpose is B3LYP (Becke, 3-parameter, Lee-Yang-Parr) in conjunction with a Pople-style basis set such as 6-311G(d,p).[2] This level of theory has been shown to provide reliable geometries for organic molecules.
-
Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the obtained structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies indicates a stable structure.
-
Electronic Property Calculations: With the optimized geometry, a series of single-point energy calculations are carried out to determine the electronic properties. These calculations can employ the same or a different functional and basis set, depending on the property of interest. Key properties investigated include:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The energy gap between them (Egap = ELUMO - EHOMO) is an indicator of chemical stability.[3]
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface, highlighting electrophilic and nucleophilic sites.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study charge delocalization, hyperconjugative interactions, and the nature of the chemical bonds within the molecule.[3]
-
The following DOT script visualizes the computational workflow:
Illustrative Quantitative Data
The following tables summarize the kind of quantitative data that can be obtained from DFT calculations on this compound. Note: The values presented here are illustrative and based on typical results for similar organic molecules. They are intended to demonstrate the format and type of data generated in such a study.
Table 1: Frontier Molecular Orbital Energies
| Molecular Orbital | Energy (eV) |
| HOMO-2 | -8.123 |
| HOMO-1 | -7.456 |
| HOMO | -6.789 |
| LUMO | -1.234 |
| LUMO+1 | -0.567 |
| LUMO+2 | 0.123 |
| HOMO-LUMO Gap | 5.555 |
Table 2: Natural Population Analysis (NPA) Charges
| Atom | NPA Charge (e) |
| O1 (carbonyl) | -0.589 |
| O2 (oxime) | -0.632 |
| N1 (oxime) | -0.215 |
| C1 (carbonyl) | +0.456 |
| C2 (oxime) | +0.189 |
| C3 (methyl) | -0.543 |
| C4-C9 (phenyl) | -0.1 to +0.1 |
Visualization of Electronic Properties
Visual representations are critical for interpreting the results of computational studies.
Frontier Molecular Orbitals
The spatial distribution of the HOMO and LUMO provides insights into the regions of the molecule most likely to be involved in electron donation and acceptance, respectively.
Molecular Electrostatic Potential (MEP)
The MEP map illustrates the electron density distribution. Regions of negative potential (red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.
Conclusion
Theoretical studies on the electronic structure of this compound provide invaluable data for understanding its chemical behavior and for the design of new molecules with enhanced properties. The methodologies outlined in this guide, including DFT calculations for geometry optimization, frequency analysis, and the determination of electronic properties like FMOs, MEP, and NBOs, represent a standard and effective approach in computational chemistry. The illustrative data and visualizations presented herein serve as a template for the type of in-depth analysis that can be achieved, paving the way for more targeted and efficient drug development and materials science research.
References
- 1. This compound | 153337-78-1 | Benchchem [benchchem.com]
- 2. Synthesis, structural elucidation, in vitro antibacterial activity, DFT calculations, and molecular docking aspects of mixed-ligand complexes of a novel oxime and phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
The Diverse Biological Activities of Oxime Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The oxime functional group (C=N-OH) has proven to be a versatile scaffold in medicinal chemistry, imparting a wide range of biological activities to various molecular frameworks. The introduction of an oxime moiety can significantly enhance the therapeutic potential of parent compounds, leading to the development of novel agents with anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective properties. This technical guide provides an in-depth overview of the significant biological activities of oxime derivatives, presenting key quantitative data, detailed experimental protocols for their evaluation, and visualizations of the underlying molecular mechanisms and experimental workflows.
Anticancer Activity
Oxime derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity and antiproliferative effects across a spectrum of cancer cell lines. Their mechanisms of action are diverse, often involving the inhibition of key enzymes crucial for cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs), glycogen (B147801) synthase kinase-3β (GSK-3β), and c-Jun N-terminal kinases (JNKs).[1][2]
Quantitative Data on Anticancer Activity
The following table summarizes the in vitro anticancer activity of various oxime derivatives, presenting their half-maximal inhibitory concentrations (IC₅₀) against different cancer cell lines.
| Class of Oxime Derivative | Specific Compound(s) | Cancer Cell Line | IC₅₀ (µM) | Reference(s) |
| Indirubin-3'-oxime Derivatives | 6-bromo-indirubin-3'-oxime (41) | HepG2 (Liver) | 0.62 | [3] |
| Indirubin-3'-(O)-piperazinyl-dihydrochloride (55) | Abl1 Leukemia | 0.87 | [3] | |
| Indirubin-3'-(O)-piperazinyl-dihydrochloride (55) | T315I mutant Abl1 | 9.4 | [3] | |
| Steroidal Oximes | Compounds 1d, 1e | PC3 (Prostate), WiDr (Colon) | 9 - 16 | [2] |
| Pyridinylmethylidene Oximes | Compounds 1f-1h | A549 (Lung), MDA-MB-231 (Breast) | As low as 1.5 | [2] |
| Chalcone-based Oximes | Compound 11g | A-375 (Melanoma) | 0.87 | [4] |
| Compound 11g | MCF-7 (Breast) | 0.28 | [4] | |
| Compound 11g | HT-29 (Colon) | 2.43 | [4] | |
| Compound 11g | H-460 (Lung) | 1.04 | [4] | |
| Compound 11d | A-375 (Melanoma) | 1.47 | [4] | |
| Compound 11d | MCF-7 (Breast) | 0.79 | [4] | |
| Compound 11d | HT-29 (Colon) | 3.8 | [4] | |
| Compound 11d | H-460 (Lung) | 1.63 | [4] | |
| Tryptanthrin (B1681603) Oximes (as JNK inhibitors) | Unsubstituted Tryptanthrin Oxime (TRYP-Ox) | THP-1Blue (Monocytic) | 3.8 | [5][6] |
| Unsubstituted Tryptanthrin Oxime (TRYP-Ox) | MonoMac-6 (Monocytic) | 3.2 | [5][6] | |
| 1-(aryl-aldehyde-oxime)uracil Derivatives | Compounds 8d, 8e, 8f, 8g, 8l | Thymidine (B127349) Phosphorylase | 0.12 - 7.2 | [7] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the oxime derivatives and incubated for a further 24-72 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug) are included.
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Anti-inflammatory Activity
Several oxime derivatives have demonstrated potent anti-inflammatory effects, comparable to standard drugs like indomethacin (B1671933) and dexamethasone.[1] These compounds often act by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines, or by modulating key signaling pathways involved in the inflammatory response.
Quantitative Data on Anti-inflammatory Activity
| Class of Oxime Derivative | Assay | Key Finding/Metric | Value | Reference(s) |
| Quinoline Hybrids | Carrageenan-induced paw edema in rats | Edema Inhibition | 100-111% | [8] |
| Pentadienone Oxime Esters | LPS-induced NO release in RAW 264.7 cells | IC₅₀ (Compound 5j) | 6.66 µM | [9][10] |
| Pentadienone Oxime Esters | LPS-induced IL-6 release in RAW 264.7 cells | IC₅₀ (Compound 5j) | 5.07 µM | [9][10] |
| Tryptanthrin Oximes | LPS-induced cytokine production in THP-1Blue cells | IC₅₀ (TRYP-Ox) | 3.8 µM | [5][6] |
| Tryptanthrin Oximes | LPS-induced cytokine production in MonoMac-6 cells | IC₅₀ (TRYP-Ox) | 3.2 µM | [5][6] |
Experimental Protocol: Inhibition of NO Production in RAW 264.7 Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Principle: The concentration of NO is determined by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.
Methodology:
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in a 96-well plate.
-
Pre-treatment: Cells are pre-treated with various concentrations of the oxime derivatives for 1-2 hours.
-
Stimulation: The cells are then stimulated with LPS (1 µg/mL) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.
-
Incubation: The plate is incubated for 24 hours.
-
Supernatant Collection: After incubation, 50 µL of the cell culture supernatant is collected from each well.
-
Griess Reaction: 50 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) is added to the supernatant.
-
Absorbance Measurement: The plate is incubated at room temperature for 10-15 minutes, and the absorbance is measured at 540 nm.
-
Data Analysis: A standard curve is generated using known concentrations of sodium nitrite. The concentration of nitrite in the samples is calculated from the standard curve, and the percentage of inhibition of NO production is determined relative to the LPS-stimulated control.
Signaling Pathway: TLR4/MAPK/NF-κB Inhibition
Pentadienone oxime ester 5j has been shown to exert its anti-inflammatory effects by suppressing the Toll-like receptor 4 (TLR4) signaling pathway.[9][10] Upon stimulation by LPS, TLR4 activation typically leads to the phosphorylation of mitogen-activated protein kinases (MAPKs) and the activation of the transcription factor NF-κB, resulting in the expression of pro-inflammatory genes like iNOS and COX-2. Compound 5j inhibits this cascade.[10]
Antimicrobial Activity
Oxime derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi. The modification of existing antimicrobial agents with an oxime functional group can lead to enhanced potency and a broader spectrum of activity.[8]
Quantitative Data on Antimicrobial Activity
| Class of Oxime Derivative | Target Organism | MIC/EC₅₀ (µg/mL) | Reference(s) |
| Monoterpene Oximes | Staphylococcus aureus | 100 | [8] |
| O-benzylhydroxylamine Derivatives | E. coli, P. aeruginosa, P. fluorescens, B. subtilis, S. aureus, E. faecalis | 3.13 - 6.25 | [11] |
| Imidazole Derivatives | Staphylococcus aureus | 0.781 | [12] |
| Klebsiella pneumoniae | 1.563 | [12] | |
| Escherichia coli | 0.391 | [12] | |
| Imidazolylchromanone Oxime Ethers | Cryptococcus gattii | 0.5 | [12] |
| Aspergillus fumigatus | 32 | [12] | |
| Matrine Oxime Esters | Sclerotinia sclerotiorum | 7.2 | [13] |
MIC: Minimum Inhibitory Concentration; EC₅₀: Half-maximal Effective Concentration
Experimental Protocol: Broth Microdilution for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.
Methodology:
-
Inoculum Preparation: A standardized suspension of the test microorganism (e.g., bacteria at ~5 x 10⁵ CFU/mL) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution: The oxime derivative is serially diluted (usually two-fold) in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Controls: A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring the optical density at 600 nm.
Antiviral and Neuroprotective Activities
Antiviral Activity
Certain oxime derivatives have shown promise as antiviral agents. For instance, E,Z isomers of Janus-type nucleosides demonstrated potent activity against Herpes simplex virus-I (HSV-1), with IC₅₀ values as low as 0.04-0.05 µg/mL.[8] Additionally, pyrazole (B372694) derivatives containing an oxime moiety have been reported to be effective against Tobacco Mosaic Virus (TMV), with EC₅₀ values comparable to the commercial product Ningnanmycin.[14]
Neuroprotective Activity and AChE Reactivation
A significant area of research for oxime derivatives is their role as reactivators of acetylcholinesterase (AChE) inhibited by organophosphorus (OP) nerve agents and pesticides.[15][16] OP compounds cause toxicity by irreversibly binding to and inhibiting AChE, leading to an accumulation of acetylcholine (B1216132) and a subsequent cholinergic crisis.[17]
Mechanism of Action: Pyridinium (B92312) oximes act as nucleophilic agents that attack the phosphorus atom of the OP compound bound to the serine residue in the AChE active site. This displaces the OP moiety and regenerates the active enzyme.[16]
Beyond their role as reactivators, novel oximes are being developed for their direct neuroprotective effects. Substituted phenoxyalkyl pyridinium oximes have been shown to attenuate seizure-like behavior and protect brain neurons in rats exposed to lethal levels of nerve agent surrogates.[18][19]
Experimental Protocol: Ellman's Assay for AChE Activity
The Ellman's assay is a widely used method for measuring cholinesterase activity.
Principle: The assay measures the activity of AChE by quantifying the rate of production of thiocholine, which is formed when the substrate acetylthiocholine (B1193921) is hydrolyzed by the enzyme. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be measured spectrophotometrically at 412 nm.
Methodology:
-
Enzyme Inhibition (for reactivator studies): A source of AChE (e.g., human recombinant AChE, brain homogenate) is first inhibited by incubation with an organophosphate compound.
-
Reactivation: The inhibited enzyme is then incubated with the test oxime derivative for a specific period.
-
Assay Reaction: The reaction is initiated by adding the substrate (acetylthiocholine) and the chromogen (DTNB) to a buffer solution containing the enzyme sample in a 96-well plate.
-
Kinetic Measurement: The increase in absorbance at 412 nm is monitored over time using a microplate reader.
-
Data Analysis: The rate of the reaction (change in absorbance per minute) is proportional to the AChE activity. The percentage of reactivation is calculated by comparing the activity of the oxime-treated sample to that of the uninhibited and inhibited controls.
Conclusion
Oxime derivatives represent a structurally diverse and pharmacologically significant class of compounds with a vast array of biological activities. Their demonstrated efficacy as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents highlights their potential for the development of new therapeutics. The ability to readily modify the oxime moiety and the parent scaffold allows for the fine-tuning of activity, selectivity, and pharmacokinetic properties. The experimental protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers dedicated to exploring and harnessing the full therapeutic potential of this versatile chemical class.
References
- 1. Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unlocking the Biological Versatility of Oximes towards the Anticancer Therapy - ProQuest [proquest.com]
- 3. The Fundamental Role of Oxime and Oxime Ether Moieties in Improving the Physicochemical and Anticancer Properties of Structurally Diverse Scaffolds [mdpi.com]
- 4. Synthesis and evaluation of new chalcones and oximes as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Frontiers | Design, synthesis and biological evaluation of novel O-substituted tryptanthrin oxime derivatives as c-Jun N-terminal kinase inhibitors [frontiersin.org]
- 6. Design, synthesis and biological evaluation of novel O-substituted tryptanthrin oxime derivatives as c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of novel 1-(aryl-aldehyde-oxime)uracil derivatives as a new class of thymidine phosphorylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. New pentadienone oxime ester derivatives: synthesis and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and antimicrobial activities of oximes derived from O-benzylhydroxylamine as FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Review of Biologically Active Oxime Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Biological Evaluation of Novel Matrine Oxime Ester Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and antiviral activities of pyrazole derivatives containing an oxime moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mmsl.cz [mmsl.cz]
- 16. Oximes: Inhibitors of Human Recombinant Acetylcholinesterase. A Structure-Activity Relationship (SAR) Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Central neuroprotection demonstrated by novel oxime countermeasures to nerve agent surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Central neuroprotection demonstrated by novel oxime countermeasures to nerve agent surrogates - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for spectrophotometric determination of cobalt using 1-Phenyl-1,2-propanedione-2-oxime
Application Note and Protocol for Spectrophotometric Determination of Cobalt
Introduction
Cobalt is a crucial trace element in various biological and industrial processes. Its accurate quantification is vital in fields ranging from environmental monitoring to pharmaceutical and materials science. This application note details a sensitive and selective method for the spectrophotometric determination of cobalt (II) using 1-Phenyl-1,2-propanedione-2-oxime, also known as isonitrosopropiophenone. This method relies on the formation of a stable, colored complex between cobalt (II) and the organic ligand, which can be quantified using UV-Vis spectrophotometry. The protocol is designed for researchers, scientists, and drug development professionals requiring a reliable and reproducible method for cobalt analysis.
Principle
The spectrophotometric determination of cobalt (II) with this compound is based on the formation of a distinctively colored metal-ligand complex. In an alkaline medium, cobalt (II) ions react with this compound to form a stable, yellow-colored chelate. This complex is then extracted into an organic solvent, typically chloroform (B151607), to concentrate the analyte and remove potential interferences from the aqueous matrix. The absorbance of the organic extract is measured at the wavelength of maximum absorbance (λmax), which is directly proportional to the concentration of cobalt in the sample, in accordance with the Beer-Lambert law.
Reagents and Materials
-
Cobalt (II) Stock Solution (1000 ppm): Dissolve a precisely weighed amount of a soluble cobalt salt (e.g., CoCl₂·6H₂O) in deionized water containing a small amount of acid to prevent hydrolysis. Dilute to a known volume in a volumetric flask.
-
Working Standard Solutions: Prepare a series of cobalt standards by appropriate dilution of the stock solution with deionized water.
-
This compound Reagent Solution: Prepare a solution of this compound in a suitable organic solvent, such as ethanol. The concentration should be optimized based on the expected cobalt concentration range.
-
Buffer Solution (pH 8.0): Prepare a buffer solution to maintain the optimal pH for complex formation. An ammonium (B1175870) chloride/ammonia buffer is a suitable option.
-
Chloroform (CHCl₃): Analytical grade, for extraction.
-
Deionized Water
-
Glassware: Volumetric flasks, pipettes, beakers, and separating funnels.
Instrumentation
-
UV-Vis Spectrophotometer: A spectrophotometer capable of measuring absorbance in the UV-Visible range.
-
pH Meter: For accurate adjustment of the solution pH.
-
Analytical Balance: For precise weighing of reagents.
Experimental Protocol
Preparation of Standard Solutions
-
Cobalt Stock Solution (1000 ppm): Accurately weigh the equivalent of 1.000 g of cobalt into a 1 L volumetric flask. Dissolve in a small amount of 1 M HCl and dilute to the mark with deionized water.
-
Working Standards: From the stock solution, prepare a series of working standards (e.g., 0.5, 1, 2, 5, 10 ppm) by serial dilution in 100 mL volumetric flasks.
Sample Preparation
-
Accurately measure a known volume or weight of the sample.
-
If the sample is solid, perform an appropriate digestion procedure to bring the cobalt into an acidic aqueous solution.
-
Filter the sample solution if necessary to remove any particulate matter.
-
Adjust the pH of the sample solution to be within a neutral to slightly acidic range.
Complex Formation and Extraction
-
Pipette a known volume (e.g., 10 mL) of the standard or sample solution into a separating funnel.
-
Add a sufficient volume of the this compound reagent solution.
-
Adjust the pH of the solution to 8.0 using the buffer solution.[1]
-
Add a known volume (e.g., 10 mL) of chloroform to the separating funnel.
-
Shake the funnel vigorously for 2-3 minutes to ensure complete extraction of the cobalt complex.
-
Allow the layers to separate.
-
Drain the organic (lower) layer containing the yellow cobalt complex into a clean, dry beaker or cuvette.
Spectrophotometric Measurement
-
Set the spectrophotometer to the wavelength of maximum absorbance (λmax) of 355 nm.[1]
-
Use chloroform as the blank to zero the instrument.
-
Measure the absorbance of the extracted cobalt complex for each standard and sample.
-
Record the absorbance values.
Data Analysis
-
Calibration Curve: Plot a graph of absorbance versus the concentration of the cobalt standards.
-
Linear Regression: Perform a linear regression analysis on the calibration data to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).
-
Concentration Determination: Use the absorbance of the sample and the calibration equation to determine the concentration of cobalt in the sample.
-
Calculations: Account for any dilution factors from the sample preparation to report the final cobalt concentration in the original sample.
Quantitative Data Summary
The following table summarizes the key analytical parameters for the spectrophotometric determination of cobalt using this compound.
| Parameter | Value | Reference |
| Wavelength of Maximum Absorbance (λmax) | 355 nm | [1] |
| Optimal pH for Extraction | 8.0 | [1] |
| Extraction Solvent | Chloroform | [1] |
| Color of the Complex | Yellow | [1] |
| Stoichiometry (Metal:Ligand) | To be determined empirically | |
| Molar Absorptivity | To be determined from the calibration curve | |
| Beer's Law Range | To be determined empirically | |
| Limit of Detection (LOD) | To be determined empirically | |
| Limit of Quantification (LOQ) | To be determined empirically |
Experimental Workflow
Caption: Workflow for the spectrophotometric determination of cobalt.
Interference Studies
A systematic study of potential interfering ions should be conducted to assess the selectivity of the method. This involves analyzing a standard cobalt solution in the presence of various concentrations of other metal ions commonly found in the sample matrix. Masking agents may be employed to mitigate the interference from specific ions.
Method Validation
To ensure the reliability of the results, the analytical method should be validated according to standard guidelines. Key validation parameters include:
-
Linearity and Range: Confirming the linear relationship between absorbance and concentration over a specified range.
-
Accuracy: Assessing the closeness of the measured value to the true value, often through spike and recovery studies.
-
Precision: Evaluating the repeatability and intermediate precision of the method.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determining the lowest concentration of analyte that can be reliably detected and quantified.
-
Selectivity/Specificity: Demonstrating the ability of the method to measure the analyte of interest in the presence of other components.
Safety Precautions
-
Work in a well-ventilated area or a fume hood, especially when handling chloroform, which is a hazardous solvent.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle all chemicals with care and dispose of chemical waste according to institutional guidelines.
Conclusion
The spectrophotometric method using this compound provides a simple, sensitive, and cost-effective approach for the determination of cobalt in various samples. By following the detailed protocol and performing proper method validation, researchers can obtain accurate and reproducible results. This application note serves as a comprehensive guide for the implementation of this analytical technique in a laboratory setting.
References
Application Notes and Protocols: 1-Phenyl-1,2-propanedione-2-oxime in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenyl-1,2-propanedione-2-oxime (B93574), also known as α-isonitrosopropiophenone, is a versatile and highly reactive precursor for the synthesis of a wide array of nitrogen-containing heterocyclic compounds.[1] Its vicinal keto-oxime functionality provides a reactive scaffold for cyclocondensation and multicomponent reactions, making it a valuable building block in medicinal chemistry and drug discovery. This document provides detailed application notes and experimental protocols for the synthesis of quinoxalines and imidazoles using this compound as a key starting material. Additionally, it explores the biological significance and potential signaling pathways associated with the resulting heterocyclic cores.
Synthesis of Quinoxalines
Quinoxalines are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] The synthesis of quinoxalines often involves the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. This compound serves as a convenient precursor to the corresponding α-diketone in situ or can react directly under certain conditions.
General Reaction Scheme:
The reaction of this compound with an o-phenylenediamine (B120857) derivative proceeds via a cyclocondensation reaction to yield the corresponding 2-methyl-3-phenylquinoxaline.
Caption: Synthesis of 2-Methyl-3-phenylquinoxaline.
Experimental Protocol: Synthesis of 2-Methyl-3-phenylquinoxaline
This protocol is adapted from general procedures for quinoxaline (B1680401) synthesis from α-dicarbonyl compounds.[5]
Materials:
-
This compound
-
o-Phenylenediamine
-
Glacial Acetic Acid (catalyst)
-
Sodium Bicarbonate solution (saturated)
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate (B86663)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1 mmol) in ethanol (10 mL).
-
Add o-phenylenediamine (1 mmol) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 2-methyl-3-phenylquinoxaline.
Quantitative Data
| Reactant 1 | Reactant 2 | Product | Solvent | Catalyst | Time (h) | Yield (%) |
| This compound | o-Phenylenediamine | 2-Methyl-3-phenylquinoxaline | Ethanol | Acetic Acid | 2-4 | 85-95 (estimated) |
Note: The yield is an estimation based on similar reactions, as specific data for this exact reaction is not widely published.
Synthesis of Imidazoles
Imidazole (B134444) derivatives are another critical class of heterocyclic compounds with diverse pharmacological activities, including antifungal, antibacterial, and enzyme inhibitory properties.[6][7][8] The synthesis of polysubstituted imidazoles can be achieved through multicomponent reactions, often involving an α-dicarbonyl compound, an aldehyde, an amine, and a source of ammonia (B1221849).
General Reaction Scheme (Radziszewski Synthesis):
A common method for imidazole synthesis is the Radziszewski synthesis, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (often from ammonium (B1175870) acetate).[9]
Caption: Radziszewski Imidazole Synthesis Workflow.
Experimental Protocol: Synthesis of a 2,4,5-Trisubstituted Imidazole
This protocol is a general method for the three-component synthesis of substituted imidazoles.[10]
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Ammonium acetate
-
Glacial acetic acid
-
Ethanol
Procedure:
-
Hydrolyze this compound to 1-phenyl-1,2-propanedione in situ by heating with an acid catalyst in a suitable solvent, or use pre-synthesized 1-phenyl-1,2-propanedione.
-
In a round-bottom flask, combine 1-phenyl-1,2-propanedione (1 mmol), the desired aromatic aldehyde (1 mmol), and ammonium acetate (2 mmol).
-
Add glacial acetic acid (5 mL) as the solvent and catalyst.
-
Reflux the mixture for 1-2 hours, monitoring by TLC.
-
After cooling, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure substituted imidazole.
Quantitative Data
| Reactant 1 | Reactant 2 | Amine Source | Product | Solvent | Time (h) | Yield (%) |
| 1-Phenyl-1,2-propanedione | Benzaldehyde | Ammonium Acetate | 2,4-Diphenyl-5-methylimidazole | Acetic Acid | 1-2 | 80-90 (estimated) |
Note: The yield is an estimation based on similar multi-component reactions.
Biological Significance and Signaling Pathways
Quinoxalines
Quinoxaline derivatives are known to exhibit a wide range of biological activities. Of particular interest to drug development professionals is their potential as anticancer agents.
-
Anticancer Activity: Many quinoxaline derivatives exert their anticancer effects by inhibiting protein kinases.[11] They can act as competitive inhibitors of ATP binding to the kinase domain of various growth factor receptors.
-
Signaling Pathway Inhibition: A key pathway often targeted by quinoxaline-based compounds is the VEGFR (Vascular Endothelial Growth Factor Receptor) signaling pathway .[2] Inhibition of VEGFR blocks downstream signaling cascades such as the PI3K/AKT/mTOR pathway, which are crucial for tumor angiogenesis, proliferation, and survival.[11] Some quinoxaline derivatives have also been shown to induce apoptosis.[2]
Caption: Inhibition of VEGFR Signaling by Quinoxalines.
Imidazoles
Imidazole-containing compounds are well-established as effective antimicrobial and enzyme-inhibiting agents.
-
Antimicrobial Activity: The antimicrobial action of certain imidazole derivatives is attributed to their ability to disrupt the microbial cell membrane.[6] For antifungal imidazoles, a primary mechanism is the inhibition of ergosterol (B1671047) biosynthesis, a crucial component of the fungal cell membrane.[1]
-
Enzyme Inhibition: Imidazole derivatives have been shown to inhibit various enzymes. For instance, some have been identified as inhibitors of nitric oxide synthase (nNOS), which could be relevant in neurological disorders.[12] Others have shown potential as inhibitors of p38 MAP kinase, a key enzyme in inflammatory signaling pathways.
Caption: Antifungal Mechanism of Imidazole Derivatives.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of biologically active quinoxaline and imidazole derivatives. The protocols provided herein offer a foundation for the laboratory synthesis of these important heterocyclic scaffolds. The diverse pharmacological activities associated with these compounds, including the inhibition of key signaling pathways in cancer and microbial processes, underscore their potential in drug discovery and development. Further exploration and optimization of these synthetic routes and biological evaluations are warranted to unlock the full therapeutic potential of these heterocyclic systems.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dadun.unav.edu [dadun.unav.edu]
- 4. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 5. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nano-ntp.com [nano-ntp.com]
- 7. Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The antibacterial activity and mechanism of imidazole chloride ionic liquids on Staphylococcus aureus [frontiersin.org]
- 9. wjpsonline.com [wjpsonline.com]
- 10. echemcom.com [echemcom.com]
- 11. benchchem.com [benchchem.com]
- 12. Imidazole derivatives as antioxidants and selective inhibitors of nNOS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Phenyl-1,2-propanedione-2-oxime in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-Phenyl-1,2-propanedione-2-oxime as a versatile ligand in coordination chemistry. The document details its synthesis, complexation with various metal ions, and the potential applications of the resulting coordination compounds, with a focus on their analytical and potential biological properties. Detailed experimental protocols for the synthesis of the ligand and its metal complexes, along with methods for their characterization and evaluation of antimicrobial activity, are provided.
Introduction to this compound
This compound, also known as isonitrosopropiophenone, is a solid organic compound with the chemical formula C₉H₉NO₂.[1][2] Its structure features a phenyl group attached to a propanedione backbone with an oxime functional group at the 2-position. This arrangement of a keto group and an oxime group provides two potential coordination sites (N and O donor atoms), making it an excellent chelating agent for a variety of metal ions. The ligand is known to form stable complexes with transition metals, and these complexes have been explored for applications in catalysis, materials science, and analytical chemistry.
Applications in Coordination Chemistry
The coordination chemistry of this compound is diverse, with applications spanning several fields:
-
Analytical Chemistry: A significant application of this ligand and its derivatives is in the spectrophotometric determination of metal ions. For instance, a thiosemicarbazone derivative of this compound has been successfully used for the simultaneous determination of Copper(II) and Nickel(II) ions. The distinct absorbance maxima of the respective metal complexes allow for their quantification in various samples.
-
Catalysis: Palladium complexes incorporating oxime ligands have shown catalytic activity in various organic reactions, including cross-coupling reactions. While specific studies on this compound complexes in catalysis are not extensively documented, the general catalytic potential of related palladium-oxime systems is well-established.
-
Photophysical Materials: The ligand has been used in the synthesis of cyclometalated iridium(III) complexes. These complexes are of interest for their photophysical and electrochemical properties, with potential applications in the development of organic light-emitting diodes (OLEDs) and chemical sensors.
-
Biological Activity: Metal complexes of ligands containing oxime and other donor atoms have shown promising antimicrobial activities. The chelation of the metal ion can enhance the biological activity of the ligand. While specific data for this compound complexes is limited, the general principle suggests that its metal complexes could be potential candidates for the development of new antimicrobial agents.
Quantitative Data
Table 1: Spectrophotometric Data for a Thiosemicarbazone Derivative of this compound Metal Complexes
| Metal Ion | λmax (nm) |
| Copper(II) | 465 |
| Nickel(II) | 395 |
Data extracted from a study on the simultaneous spectrophotometric determination of Cu(II) and Ni(II).
Experimental Protocols
Protocol 1: Synthesis of this compound (Isonitrosopropiophenone)
This protocol is adapted from a well-established Organic Syntheses procedure.
Materials:
-
Ethyl ether
-
Sodium nitrite (B80452)
-
Methyl alcohol
-
Sulfuric acid (concentrated)
-
Hydrogen chloride gas
-
Sodium hydroxide (B78521)
-
Hydrochloric acid (concentrated)
-
Ice
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Gas inlet tubes
-
Condenser
-
Beakers
-
Filter funnel and flask
-
Hood
Procedure:
-
In a three-necked flask equipped with a stirrer, gas inlet tubes, and a condenser, dissolve 3.5 moles of propiophenone in 2.3 L of ethyl ether.
-
Prepare a solution of methyl nitrite by slowly adding a cold dilute sulfuric acid solution (1 volume of concentrated H₂SO₄ to 2 volumes of water) to a mixture of 4 moles of 95% sodium nitrite, 180 cc of methyl alcohol, and 170 cc of water in a separate flask.
-
Bubble the gaseous methyl nitrite through the propiophenone solution while simultaneously introducing dry hydrogen chloride gas at a moderate rate.
-
The reaction mixture will develop a brown-red color, and the ether will begin to reflux gently. Maintain a gentle reflux by adjusting the rate of methyl nitrite addition. The addition typically takes about four hours.
-
After the addition is complete, continue stirring and passing hydrogen chloride for another 30 minutes.
-
Stop the reaction and extract the ethereal solution with three 300-cc portions of 10% sodium hydroxide solution.
-
Slowly pour the combined alkaline extracts with stirring into a mixture of 700-750 cc of concentrated hydrochloric acid and about 1 kg of ice.
-
Filter the precipitated isonitrosopropiophenone with suction and dry the crystals.
-
The crude product can be recrystallized from toluene to yield pure this compound (melting point 111–113 °C).
Caption: Workflow for the synthesis of this compound.
Protocol 2: General Procedure for the Synthesis of Metal(II) Complexes
This is a generalized protocol based on common methods for synthesizing metal-oxime complexes. The specific conditions may need optimization for each metal ion.
Materials:
-
This compound
-
Metal(II) salt (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, PdCl₂)
-
Ethanol (B145695) or Methanol
-
Base (e.g., sodium acetate, triethylamine, or dilute NaOH solution)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Filter funnel and flask
Procedure:
-
Dissolve this compound (2 mmol) in hot ethanol (20 mL).
-
In a separate beaker, dissolve the metal(II) salt (1 mmol) in a minimum amount of ethanol or water.
-
Add the metal salt solution dropwise to the hot ligand solution with constant stirring.
-
Adjust the pH of the reaction mixture to a suitable value (typically between 5 and 8) by adding a solution of the base. The optimal pH will depend on the metal ion.
-
Reflux the reaction mixture for 2-4 hours. The formation of a precipitate indicates the formation of the complex.
-
Allow the mixture to cool to room temperature.
-
Collect the solid complex by filtration, wash it with cold ethanol and then with diethyl ether.
-
Dry the complex in a desiccator over anhydrous CaCl₂.
References
Application Note: Simultaneous Spectrophotometric Determination of Copper and Nickel Using 1-phenyl-1,2-propanedione-2-oxime thiosemicarbazone (PPDOT)
Introduction
The simultaneous quantification of copper (Cu(II)) and nickel (Ni(II)) ions in various samples is of significant importance in environmental monitoring, industrial quality control, and metallurgical analysis. This application note describes a sensitive and selective spectrophotometric method for the simultaneous determination of copper and nickel using 1-phenyl-1,2-propanedione-2-oxime (B93574) thiosemicarbazone (PPDOT) as a chromogenic reagent. PPDOT reacts with copper and nickel ions in a buffered medium to form colored complexes with distinct absorption maxima, enabling their simultaneous quantification. The method can be enhanced by using first derivative spectrophotometry to resolve overlapping spectra and improve accuracy.
Principle
In a sodium acetate-acetic acid buffer solution, PPDOT forms a colored complex with Cu(II) and Ni(II). The copper-PPDOT complex exhibits a maximum absorbance at 465 nm, while the nickel-PPDOT complex shows maximum absorbance at 395 nm.[1][2][3][4] The difference in the absorption maxima allows for the simultaneous determination of both metal ions. By measuring the absorbance at these two wavelengths, the concentration of each ion in a mixture can be calculated. The composition of both the copper and nickel complexes with PPDOT has been determined to be in a 1:2 metal-to-ligand ratio.
Data Presentation
Table 1: Analytical Parameters for Cu(II) and Ni(II) Determination using PPDOT
| Parameter | Copper (II) | Nickel (II) | Reference |
| Wavelength of Max. Absorbance (λmax) | 465 nm | 395 nm | [1][2][3][4] |
| Molar Absorptivity (ε) | 0.575 x 10⁴ L mol⁻¹ cm⁻¹ | 1.20 x 10⁴ L mol⁻¹ cm⁻¹ | [2][4] |
| Sandell's Sensitivity | 0.0118 µg cm⁻² | 0.00503 µg cm⁻² | [2][4] |
| Optimal pH Range | 3.0 - 8.0 | 3.0 - 8.0 | [4] |
| Buffer System | Sodium Acetate (B1210297) - Acetic Acid | Sodium Acetate - Acetic Acid | [1][3][4] |
| Stoichiometry (Metal:Ligand) | 1:2 | 1:2 |
Experimental Protocols
Synthesis of this compound thiosemicarbazone (PPDOT)
The synthesis of PPDOT is achieved through the condensation reaction between this compound and thiosemicarbazide (B42300).[2]
Materials:
-
This compound
-
Thiosemicarbazide
-
Glacial acetic acid
Procedure:
-
Dissolve equimolar amounts of this compound and thiosemicarbazide in a minimum amount of ethanol.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 2-3 hours.
-
Allow the solution to cool to room temperature.
-
The resulting solid product (PPDOT) is collected by filtration, washed with cold ethanol, and dried.
-
Recrystallize the product from ethanol to obtain pure PPDOT.
Preparation of Reagents
-
PPDOT Solution (0.01 M): Dissolve the appropriate amount of synthesized PPDOT in dimethylformamide (DMF) or a suitable organic solvent.
-
Standard Copper(II) Stock Solution (1000 ppm): Dissolve a precisely weighed amount of CuSO₄·5H₂O in deionized water, add a few drops of concentrated sulfuric acid to prevent hydrolysis, and dilute to a known volume in a volumetric flask.
-
Standard Nickel(II) Stock Solution (1000 ppm): Dissolve a precisely weighed amount of NiSO₄·6H₂O in deionized water and dilute to a known volume in a volumetric flask.
-
Working Standard Solutions: Prepare working standard solutions of copper and nickel by appropriate dilution of the stock solutions.
-
Sodium Acetate - Acetic Acid Buffer: Prepare a buffer solution of the desired pH (e.g., pH 5.5) by mixing appropriate volumes of sodium acetate and acetic acid solutions.
Spectrophotometric Procedure
-
Into a series of 10 mL volumetric flasks, add increasing volumes of the working standard solutions of copper and nickel.
-
To each flask, add 1 mL of the sodium acetate-acetic acid buffer solution.
-
Add 1 mL of the PPDOT solution to each flask.
-
Dilute the solutions to the mark with deionized water.
-
Mix the solutions thoroughly and allow them to stand for 15 minutes for complete color development.
-
Measure the absorbance of each solution at 395 nm and 465 nm against a reagent blank prepared in the same manner but without the metal ions.
-
Construct calibration curves by plotting absorbance versus concentration for each metal at both wavelengths.
Analysis of a Sample Solution
-
Take a known aliquot of the sample solution in a 10 mL volumetric flask.
-
Follow steps 2-6 of the spectrophotometric procedure.
-
Calculate the concentrations of copper and nickel in the sample using the following simultaneous equations:
A₃₉₅ = ε(Ni, 395) * b * C(Ni) + ε(Cu, 395) * b * C(Cu) A₄₆₅ = ε(Ni, 465) * b * C(Ni) + ε(Cu, 465) * b * C(Cu)
Where:
-
A₃₉₅ and A₄₆₅ are the absorbances of the sample at 395 nm and 465 nm, respectively.
-
ε(Ni, 395) and ε(Cu, 395) are the molar absorptivities of the nickel and copper complexes at 395 nm.
-
ε(Ni, 465) and ε(Cu, 465) are the molar absorptivities of the nickel and copper complexes at 465 nm.
-
b is the path length of the cuvette (typically 1 cm).
-
C(Ni) and C(Cu) are the molar concentrations of nickel and copper, respectively.
-
First Derivative Spectrophotometry
For mixtures with highly overlapping spectra, first derivative spectrophotometry can be employed for more accurate quantification.
-
Record the zero-order absorption spectra of the standard solutions of the copper and nickel complexes from 350 nm to 550 nm.
-
Compute the first derivative of these spectra.
-
Identify the zero-crossing points for each complex. The concentration of one component can be determined at the zero-crossing wavelength of the other component.
-
Measure the first derivative signal of the sample solution at the determined zero-crossing points to quantify the individual metal ion concentrations.
Visualizations
Caption: Experimental workflow for the simultaneous determination of copper and nickel using PPDOT.
References
- 1. Analytical properties of this compound thiosemicarbazone: simultaneous spectrophotometric determination of copper(II) and nickel(II) in edible oils and seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 153337-78-1 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Trace Metal Analysis using 1-Phenyl-1,2-propanedione-2-oxime and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of 1-Phenyl-1,2-propanedione-2-oxime and its derivatives, particularly this compound thiosemicarbazone (PPDOT), as effective reagents for the spectrophotometric determination of trace metals in environmental samples.
Introduction
This compound and its derivatives are versatile ligands that form stable, colored complexes with various metal ions.[1] This property makes them highly suitable for quantitative analysis of trace metals using spectrophotometry, a widely accessible and cost-effective analytical technique. The thiosemicarbazone derivative, PPDOT, has demonstrated particular utility in the selective and simultaneous determination of copper (Cu(II)) and nickel (Ni(II)) in environmental matrices.[2][3]
Principle of the Method
The analytical method is based on the reaction between the target metal ion and this compound or its derivatives in a buffered solution to form a colored complex. The intensity of the color, which is directly proportional to the concentration of the metal ion, is measured using a spectrophotometer at the wavelength of maximum absorbance (λmax). By creating a calibration curve with standard solutions of known concentrations, the concentration of the metal ion in an unknown sample can be determined.
Quantitative Data Summary
The following table summarizes the key analytical parameters for the spectrophotometric determination of Copper(II) and Nickel(II) using this compound thiosemicarbazone (PPDOT).
| Metal Ion | Reagent | Wavelength (λmax) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Sandell's Sensitivity (μg cm⁻²) | Optimal pH Range |
| Copper(II) | PPDOT | 465 nm | 0.575 x 10⁴ | 0.0118 | 3.0 - 8.0 |
| Nickel(II) | PPDOT | 395 nm | 1.20 x 10⁴ | 0.00503 | 3.0 - 8.0 |
Experimental Protocols
I. Synthesis of this compound thiosemicarbazone (PPDOT)
This protocol describes the synthesis of the PPDOT reagent.
Materials:
-
This compound
-
Ethanol
-
Glacial acetic acid
Procedure:
-
Dissolve equimolar amounts of this compound and thiosemicarbazide in a minimum amount of ethanol.
-
Add a few drops of glacial acetic acid to the solution to catalyze the condensation reaction.
-
Reflux the mixture for 2-3 hours.
-
Allow the solution to cool to room temperature. The PPDOT product will precipitate out of the solution.
-
Filter the precipitate, wash with cold ethanol, and dry in a desiccator.
-
The purity of the synthesized PPDOT can be checked by determining its melting point and using spectroscopic techniques such as IR and NMR.
II. Protocol for Trace Metal Analysis in Water Samples
This protocol outlines the procedure for the determination of Cu(II) and Ni(II) in water samples.
Reagents and Solutions:
-
PPDOT solution (0.1% w/v): Dissolve 0.1 g of synthesized PPDOT in 100 mL of a suitable organic solvent like dimethylformamide (DMF).
-
Sodium Acetate - Acetic Acid Buffer: Prepare a buffer solution with a pH within the optimal range of 3.0-8.0.
-
Standard Metal Solutions: Prepare stock solutions (e.g., 1000 ppm) of Cu(II) and Ni(II) from their respective salts (e.g., CuSO₄·5H₂O and NiCl₂·6H₂O). Working standards of lower concentrations are prepared by serial dilution of the stock solutions.
Procedure:
-
Sample Collection and Preparation: Collect the water sample in a clean container. If the sample contains particulate matter, filter it through a 0.45 µm membrane filter.
-
Complex Formation:
-
Take a known volume of the water sample (or a diluted aliquot if the metal concentration is high) in a volumetric flask.
-
Add the sodium acetate-acetic acid buffer solution to maintain the optimal pH.
-
Add an excess of the PPDOT solution to ensure complete complexation.
-
Dilute the solution to the mark with distilled water and mix well.
-
-
Spectrophotometric Measurement:
-
Allow the color to develop fully (typically 10-15 minutes).
-
Measure the absorbance of the solution against a reagent blank (containing all reagents except the metal ion) at the respective λmax for Cu(II) (465 nm) and Ni(II) (395 nm).[3]
-
-
Quantification:
-
Prepare a series of standard solutions of the metal ion of interest and follow the same procedure to obtain their absorbances.
-
Plot a calibration curve of absorbance versus concentration.
-
Determine the concentration of the metal ion in the sample from the calibration curve.
-
For Simultaneous Determination of Cu(II) and Ni(II): The concentrations of both metals in a mixture can be determined by measuring the absorbance of the sample at both 465 nm and 395 nm and solving a set of simultaneous equations derived from Beer's Law.
III. Protocol for Trace Metal Analysis in Soil Samples
This protocol describes the extraction of trace metals from soil samples for subsequent spectrophotometric analysis.
Reagents:
-
Nitric Acid (HNO₃), concentrated
-
Hydrochloric Acid (HCl), concentrated
-
Deionized water
Procedure:
-
Sample Preparation:
-
Air-dry the soil sample and sieve it through a 2 mm sieve to remove large debris.
-
Homogenize the sieved soil sample.
-
-
Acid Digestion (Microwave-Assisted or Hot Plate):
-
Weigh a known amount of the dried soil sample (e.g., 1 g) into a digestion vessel.
-
Add a mixture of concentrated nitric acid and hydrochloric acid (aqua regia).
-
Heat the mixture using a microwave digestion system or on a hot plate in a fume hood. The digestion process breaks down the soil matrix and brings the metals into solution.
-
Continue heating until the digestion is complete, as indicated by a clear solution.
-
-
Sample Filtration and Dilution:
-
Allow the digest to cool and then filter it to remove any remaining solid particles.
-
Quantitatively transfer the filtrate to a volumetric flask and dilute to a known volume with deionized water.
-
-
Spectrophotometric Analysis:
-
Take an aliquot of the diluted soil extract and proceed with the complex formation and spectrophotometric measurement as described in the protocol for water samples (Section II).
-
Visualizations
Experimental Workflow for Trace Metal Analysis
The following diagram illustrates the general workflow for the determination of trace metals in environmental samples using this compound thiosemicarbazone (PPDOT).
Caption: General workflow for trace metal analysis.
Logical Relationship of the Analytical Method
The following diagram illustrates the logical relationship between the components of the spectrophotometric analysis.
Caption: Principle of spectrophotometric metal analysis.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Using 1-Phenyl-1,2-propanedione-2-oxime Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for palladium-catalyzed cross-coupling reactions utilizing catalysts derived from 1-Phenyl-1,2-propanedione-2-oxime. Oxime-derived palladacycles are robust and highly efficient pre-catalysts for a variety of carbon-carbon bond-forming reactions, demonstrating high stability and activity in both organic and aqueous media.[1][2] This document covers the synthesis of the palladacycle catalyst and its application in Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions.
Synthesis of this compound Palladacycle Catalyst
The synthesis of the dimeric oxime palladacycle from this compound is achieved through an ortho-palladation reaction. This process involves the direct activation of a C-H bond on the phenyl ring by a palladium(II) salt.
Experimental Protocol:
A common method for synthesizing this compound involves the reaction of propiophenone (B1677668) with an alkyl nitrite (B80452) in the presence of a hydrogen chloride catalyst.[3] The resulting oxime can then be used to form the palladacycle.
Materials:
-
This compound
-
Lithium tetrachloropalladate(II) (Li₂PdCl₄)
-
Sodium acetate (B1210297)
-
Dichloromethane
-
Hexane
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in methanol.
-
Add a solution of lithium tetrachloropalladate(II) (1 equivalent) in methanol to the flask.
-
Add sodium acetate (1.2 equivalents) to the reaction mixture.
-
Stir the mixture at room temperature for 24 hours.
-
After the reaction is complete, remove the methanol under reduced pressure.
-
Extract the residue with dichloromethane.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting solid by recrystallization from a dichloromethane/hexane mixture to yield the dimeric this compound palladacycle.
Visualization of Synthesis Workflow:
Caption: Synthesis of the this compound palladacycle.
Suzuki-Miyaura Cross-Coupling Reaction
Oxime palladacycles are highly effective catalysts for the Suzuki-Miyaura reaction, which forms a carbon-carbon bond between an organoboron compound and an organic halide.[4] These catalysts have been successfully applied to the cross-coupling of even sterically hindered and deactivated aryl chlorides in water using microwave heating.[4]
General Catalytic Cycle:
The catalytic cycle for the Suzuki-Miyaura reaction typically involves three main steps: oxidative addition, transmetalation, and reductive elimination.[5][6][7]
Visualization of Suzuki-Miyaura Catalytic Cycle:
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol (Aqueous Conditions):
This protocol is adapted for the coupling of aryl halides with phenylboronic acid in an aqueous medium, using an oxime palladacycle derived from 4-hydroxyacetophenone, which is structurally similar to the title compound's derivatives.[1]
Materials:
-
Aryl halide (1 mmol)
-
Phenylboronic acid (1.2 mmol)
-
This compound palladacycle (0.01 mol% Pd)
-
Potassium carbonate (K₂CO₃, 2 mmol)
-
Tetrabutylammonium (B224687) bromide (TBAB, 0.2 mmol)
-
Water (5 mL)
Procedure:
-
To a reaction vessel, add the aryl halide, phenylboronic acid, palladacycle catalyst, potassium carbonate, and tetrabutylammonium bromide.
-
Add water to the vessel.
-
Stir the mixture vigorously and heat to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Quantitative Data: Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 4-Iodoanisole | 4-Methoxybiphenyl | 98 |
| 2 | 4-Bromoanisole | 4-Methoxybiphenyl | 95 |
| 3 | 4-Chloroanisole | 4-Methoxybiphenyl | 92 |
| 4 | 4-Iodotoluene | 4-Methylbiphenyl | 97 |
| 5 | 4-Bromotoluene | 4-Methylbiphenyl | 94 |
| 6 | 4-Chlorotoluene | 4-Methylbiphenyl | 90 |
| 7 | 1-Iodonaphthalene | 1-Phenylnaphthalene | 96 |
| 8 | 1-Bromonaphthalene | 1-Phenylnaphthalene | 93 |
Data adapted from studies on similar oxime palladacycle catalysts.
Heck Cross-Coupling Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond formation between an unsaturated halide and an alkene.[8] Oxime-derived palladacycles have demonstrated exceptional activity in this reaction, achieving very high turnover numbers.[9]
General Catalytic Cycle:
The Heck reaction mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the product and regenerate the catalyst.[10]
Visualization of Heck Reaction Catalytic Cycle:
Caption: The catalytic cycle of the Heck cross-coupling reaction.
Experimental Protocol (Aqueous DMA):
This protocol is based on the use of a polymer-supported Kaiser oxime-derived palladacycle for the Heck reaction of aryl halides with styrene (B11656) in an aqueous N,N-dimethylacetamide (DMA) solution.[11][12]
Materials:
-
Aryl halide (1 mmol)
-
Styrene (1.5 mmol)
-
This compound palladacycle (0.1 mol% Pd)
-
Dicyclohexylmethylamine (Cy₂NMe, 1.5 mmol)
-
DMA/Water (4:1 mixture, 5 mL)
Procedure:
-
In a pressure tube, combine the aryl halide, styrene, palladacycle catalyst, and dicyclohexylmethylamine.
-
Add the DMA/water mixture to the tube.
-
Seal the tube and stir the mixture at 130 °C.
-
Monitor the reaction progress by GC.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Quantitative Data: Heck Coupling of Aryl Halides with Styrene
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 4-Iodoanisole | 4-Methoxystilbene | 99 |
| 2 | 4-Bromoanisole | 4-Methoxystilbene | 96 |
| 3 | 4-Chloroanisole | 4-Methoxystilbene | 85 |
| 4 | 4-Iodotoluene | 4-Methylstilbene | 98 |
| 5 | 4-Bromotoluene | 4-Methylstilbene | 95 |
| 6 | 4-Chlorotoluene | 4-Methylstilbene | 82 |
| 7 | Iodobenzene | Stilbene | 99 |
| 8 | Bromobenzene | Stilbene | 94 |
Data adapted from studies on similar oxime palladacycle catalysts.
Sonogashira Cross-Coupling Reaction
The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides, catalyzed by palladium and typically a copper co-catalyst.[13] Oxime palladacycles have been shown to be effective in copper-free Sonogashira reactions, particularly in aqueous media under microwave irradiation.[2][14]
General Catalytic Cycle (Copper-Free):
In the absence of a copper co-catalyst, the reaction proceeds through a palladium-only cycle involving oxidative addition, deprotonation of the alkyne by the base, and subsequent coupling.[15][16]
Visualization of Sonogashira Catalytic Cycle (Copper-Free):
Caption: The catalytic cycle of the copper-free Sonogashira reaction.
Experimental Protocol (Aqueous, Microwave):
This protocol is for the copper-free Sonogashira coupling of aryl halides with phenylacetylene (B144264) in water, utilizing a fluorous oxime-based palladacycle under microwave irradiation.[14]
Materials:
-
Aryl halide (1 mmol)
-
Phenylacetylene (1.2 mmol)
-
This compound palladacycle (0.5 mol% Pd)
-
Pyrrolidine (2 mmol)
-
Water (5 mL)
Procedure:
-
In a microwave reaction vessel, combine the aryl halide, phenylacetylene, palladacycle catalyst, and pyrrolidine.
-
Add water to the vessel and seal it.
-
Place the vessel in a microwave reactor and heat to 140 °C for the specified time.
-
After the reaction, cool the vessel to room temperature.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Quantitative Data: Sonogashira Coupling of Aryl Halides with Phenylacetylene
| Entry | Aryl Halide | Time (min) | Product | Yield (%) |
| 1 | 4-Iodoanisole | 10 | 1-methoxy-4-(phenylethynyl)benzene | 95 |
| 2 | 4-Bromoanisole | 15 | 1-methoxy-4-(phenylethynyl)benzene | 92 |
| 3 | 4-Iodotoluene | 10 | 1-methyl-4-(phenylethynyl)benzene | 94 |
| 4 | 4-Bromotoluene | 15 | 1-methyl-4-(phenylethynyl)benzene | 90 |
| 5 | 1-Iodonaphthalene | 12 | 1-(phenylethynyl)naphthalene | 96 |
| 6 | 1-Bromonaphthalene | 20 | 1-(phenylethynyl)naphthalene | 88 |
| 7 | Iodobenzene | 10 | Diphenylacetylene | 97 |
| 8 | Bromobenzene | 15 | Diphenylacetylene | 91 |
Data adapted from studies on similar oxime palladacycle catalysts under microwave conditions.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 153337-78-1 | Benchchem [benchchem.com]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Principles of the Suzuki Coupling Reaction | Encyclopedia MDPI [encyclopedia.pub]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Heck Reaction [organic-chemistry.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. m.youtube.com [m.youtube.com]
Application of 1-Phenyl-1,2-propanedione-2-oxime in Photopolymerization as a Photoinitiator
For Researchers, Scientists, and Drug Development Professionals
Application Notes
1-Phenyl-1,2-propanedione-2-oxime (B93574) and its derivatives are classified as Type I photoinitiators, primarily utilized for initiating free radical polymerization upon exposure to UV and visible light. These compounds are of significant interest in various applications, including dental restorative materials, UV-curable coatings, and inks. Their mechanism of action involves the absorption of light energy followed by the cleavage of the N-O bond, which generates reactive free radicals that initiate the polymerization of monomers and oligomers.
The parent compound, 1-phenyl-1,2-propanedione (B147261) (PPD), has been extensively studied as an alternative to camphorquinone (B77051) (CQ) in dental resin composites. PPD offers the advantage of reduced yellowing, a common issue with CQ-based systems.[1] While PPD can act as a Type II photoinitiator requiring a co-initiator, its oxime derivatives, such as this compound, function as Type I photoinitiators that can generate radicals independently through photocleavage. This property can simplify formulation and potentially enhance curing efficiency.
Oxime esters, a class of compounds to which derivatives of this compound belong, are recognized for their high photoreactivity. Upon irradiation, they undergo N-O bond cleavage to produce iminyl and acyloxy radicals. The acyloxy radicals can subsequently undergo decarboxylation to generate additional reactive radicals, a process that contributes to their high initiation efficiency. This mechanism is particularly effective in overcoming oxygen inhibition, a common challenge in photopolymerization.
In the context of drug development, photopolymerization finds application in areas such as the encapsulation of active pharmaceutical ingredients, the fabrication of drug delivery systems, and the creation of biocompatible hydrogels for tissue engineering. The choice of photoinitiator is critical in these applications to ensure biocompatibility and efficient curing at wavelengths that do not damage sensitive biological molecules. While direct applications of this compound in drug development are not extensively documented in publicly available literature, its properties as a Type I photoinitiator make it a candidate for exploration in these fields, particularly where biocompatibility and color stability of the final polymer are important.
Photoinitiation Mechanism
This compound and its ester derivatives are Type I photoinitiators. The initiation of polymerization is a multi-step process that begins with the absorption of light and results in the generation of free radicals.
Quantitative Data Summary
The following tables summarize quantitative data from studies on the related photoinitiator 1-phenyl-1,2-propanedione (PPD) in dental resin composites, which provides a benchmark for the potential performance of its oxime derivative.
Table 1: Mechanical Properties of Experimental Dental Composites with PPD
| Photoinitiator System | Concentration (wt%) | Vickers Hardness (HV) | Flexural Strength (MPa) | Diametral Tensile Strength (MPa) |
| CQ/DMAEMA (Control) | 0.4/0.8 | 40.2 ± 3.1 | 77.3 ± 8.8 | 45.1 ± 4.2 |
| PPD/DMAEMA | 0.4/0.8 | 41.5 ± 2.9 | 65.4 ± 7.1 | 43.8 ± 3.9 |
| PPD/DMAEMA | 0.8/1.6 | 42.1 ± 3.3 | 68.9 ± 7.5 | 44.2 ± 4.1 |
| PPD/DMAEMA | 1.0/2.0 | 43.2 ± 3.5 | 72.1 ± 8.2 | 44.8 ± 4.0 |
Data adapted from studies comparing PPD with conventional photoinitiators.[2]
Table 2: Degree of Conversion and Yellowing of Experimental Dental Composites
| Photoinitiator System | Concentration (wt%) | Degree of Conversion (%) | Yellowness Index (Y) |
| CQ (Control) | 0.4 | 55.2 ± 2.5 | 15.3 ± 1.1 |
| PPD | 0.38 | 54.8 ± 2.8 | 10.1 ± 0.9 |
| PPD/CQ | 0.19/0.2 | 58.1 ± 2.1 | 12.5 ± 1.0 |
Data indicates that PPD systems can achieve a similar degree of conversion to CQ with significantly less yellowing.[1]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from established organic synthesis procedures for isonitrosopropiophenone.[2]
Materials:
-
Ethyl ether
-
Sodium nitrite (B80452)
-
Methyl alcohol
-
Sulfuric acid
-
Hydrogen chloride gas
-
Sodium hydroxide (B78521) solution (10%)
-
Hydrochloric acid (concentrated)
-
Ice
Procedure:
-
Dissolve 3.5 moles of propiophenone in 2.3 L of ethyl ether in a reaction flask.
-
Prepare a solution of 4 moles of sodium nitrite in a mixture of 180 cc of methyl alcohol and 170 cc of water.
-
Prepare a dilute sulfuric acid solution by adding one volume of concentrated sulfuric acid to two volumes of water.
-
Introduce hydrogen chloride gas into the propiophenone solution at a rate of 6-10 bubbles per second.
-
Slowly add the sodium nitrite solution and the sulfuric acid to generate gaseous methyl nitrite, which is then introduced into the reaction mixture.
-
Adjust the rate of methyl nitrite addition to maintain a gentle reflux of the ether. The addition typically takes about four hours.
-
After the reaction is complete, allow the mixture to stand overnight.
-
Extract the reaction mixture with multiple portions of 10% sodium hydroxide solution until the aqueous layer remains colorless.
-
Combine the alkaline extracts and pour them slowly into a mixture of concentrated hydrochloric acid and ice with stirring.
-
Filter the resulting crystals of isonitrosopropiophenone and dry them.
-
The crude product can be recrystallized from toluene (B28343) to yield pure this compound.
Protocol 2: Preparation and Evaluation of a Photocurable Dental Resin Composite
This protocol describes the preparation of an experimental dental resin composite for the evaluation of photoinitiator performance, based on methodologies found in the literature.[1][2]
Materials:
-
Bisphenol A-glycidyl methacrylate (B99206) (BisGMA)
-
Triethylene glycol dimethacrylate (TEGDMA)
-
Silanized silica (B1680970) filler
-
This compound (or its parent compound PPD)
-
Co-initiator (e.g., 2-(dimethylamino)ethyl methacrylate, DMAEMA), if required.
-
Light-curing unit (e.g., LED lamp with an irradiance of 1450 mW/cm²)
-
Molds for sample preparation (e.g., for flexural strength and hardness testing)
-
Spectrometer (e.g., FTIR) for degree of conversion measurement.
Procedure:
-
Resin Matrix Preparation: Prepare the organic matrix by mixing BisGMA and TEGDMA in the desired weight ratio (e.g., 60:40 wt%).
-
Photoinitiator System Addition: Dissolve the photoinitiator (this compound) and any co-initiator in the resin matrix at the desired concentrations (e.g., 0.5-2.0 wt%).
-
Filler Incorporation: Gradually add the silanized silica filler to the resin matrix and mix thoroughly until a homogeneous paste is obtained.
-
Sample Preparation: Fill the molds with the composite paste, taking care to avoid air bubbles. Cover the top and bottom surfaces with a Mylar strip.
-
Photopolymerization: Place the light guide of the curing unit in contact with the Mylar strip and irradiate the sample for the specified time (e.g., 20-40 seconds).
-
Post-Cure Storage: After curing, remove the samples from the molds and store them under controlled conditions (e.g., in the dark at 37°C for 24 hours) before testing.
-
Characterization:
-
Degree of Conversion (DC): Measure the DC using FTIR spectroscopy by comparing the absorbance of the aliphatic C=C peak before and after curing.
-
Mechanical Testing: Perform mechanical tests such as flexural strength, diametral tensile strength, and Vickers hardness according to relevant ISO standards.
-
Color Stability: Measure the color coordinates (e.g., using the CIE Lab* system) before and after accelerated aging to assess yellowing.
-
References
Application Notes and Protocols: Beckmann Rearrangement of 1-Phenyl-1,2-propanedione-2-oxime
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Beckmann rearrangement is a fundamental reaction in organic chemistry that transforms an oxime into an N-substituted amide.[1] This acid-catalyzed rearrangement is crucial in synthetic chemistry, most notably in the industrial production of ε-caprolactam, the precursor to Nylon 6.[1][2][3] The reaction proceeds via the migration of the group anti-periplanar to the hydroxyl group on the oxime nitrogen, leading to a nitrilium ion intermediate, which is then hydrolyzed to the corresponding amide.[4][5] The choice of migrating group is determined by the stereochemistry of the oxime, though E/Z isomerization can occur under acidic conditions.[3][5] Generally, aryl groups exhibit a higher migratory aptitude than alkyl groups.[1][5]
This document provides a detailed experimental procedure for the Beckmann rearrangement of 1-Phenyl-1,2-propanedione-2-oxime. It includes protocols for the synthesis of the starting oxime and its subsequent rearrangement, methods for characterization, and a summary of expected quantitative data.
Experimental Protocols
1. Synthesis of this compound (Isonitrosopropiophenone)
This procedure outlines the synthesis of the starting material from propiophenone (B1677668).[6]
Materials and Reagents:
-
Propiophenone
-
Concentrated Hydrochloric Acid (HCl)
-
Ether
-
Methyl nitrite (B80452) (gas)
-
10% Sodium Hydroxide (B78521) (NaOH) solution
-
Ice
Equipment:
-
Three-necked round-bottom flask
-
Stirrer
-
Gas inlet tubes
-
Dropping funnel
-
Beakers
-
Büchner funnel and filter flask
Procedure:
-
A solution of 536 g. (4 moles) of propiophenone in 1 l. of ether is placed in a 5-l. three-necked flask fitted with a stirrer, a gas inlet tube reaching to the bottom, and a dropping funnel.
-
The flask is cooled in an ice-salt bath, and a rapid stream of dry hydrogen chloride is passed through the solution for 1.5–2 hours.
-
While maintaining cooling and stirring, methyl nitrite gas is introduced into the reaction mixture. The methyl nitrite is generated by slowly dropping a solution of 280 g. (4 moles) of sodium nitrite in 500 cc. of water into a mixture of 128 g. (4 moles) of methanol, 200 cc. of water, and 220 cc. of concentrated sulfuric acid.
-
The rate of addition of methyl nitrite is adjusted so that the ether refluxes gently. The addition typically takes about four hours.[6]
-
After the addition is complete, the reaction mixture is allowed to stand overnight.
-
The mixture is then extracted repeatedly with 500-cc. portions of 10% sodium hydroxide solution until the alkaline extract remains colorless.
-
The combined alkaline extracts are poured slowly with stirring into a mixture of 700–750 cc. of concentrated hydrochloric acid and about 1 kg. of ice.
-
The precipitated crystals of isonitrosopropiophenone are collected by suction filtration and dried.
-
The crude product can be recrystallized from toluene to yield pure this compound.[6]
2. Beckmann Rearrangement of this compound
This protocol describes the acid-catalyzed rearrangement of the synthesized oxime. Strong protic acids such as sulfuric acid or polyphosphoric acid (PPA) are commonly used as catalysts.[1][2]
Materials and Reagents:
-
This compound
-
Polyphosphoric acid (PPA) or concentrated Sulfuric Acid (H₂SO₄)
-
Ice-water mixture
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Dichloromethane (for TLC)
-
Methanol (for TLC)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography (optional)
-
TLC plates and developing chamber
Procedure:
-
In a clean, dry round-bottom flask, place this compound (e.g., 1.63 g, 10 mmol).
-
Add polyphosphoric acid (e.g., 20 g) or concentrated sulfuric acid (e.g., 10 mL) to the flask with stirring. Caution: Addition may be exothermic.
-
Heat the reaction mixture to 120-130°C using an oil bath and maintain this temperature with vigorous stirring.[1]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 9:1 Dichloromethane:Methanol eluent). The reaction is typically complete within 1-2 hours.
-
After completion, cool the reaction mixture to room temperature and then carefully pour it into a beaker containing a large amount of crushed ice (~100 g).
-
Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is ~7-8.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography to yield the pure amide product.
Data Presentation
Table 1: Summary of Quantitative Data for the Beckmann Rearrangement.
| Parameter | Value | Notes |
| Starting Material | This compound | Mol. Wt.: 163.17 g/mol [7] |
| Mass of Starting Material | 1.63 g | (10 mmol scale) |
| Catalyst | Polyphosphoric Acid (PPA) | A large excess is used as both catalyst and solvent.[1] |
| Volume/Mass of Catalyst | ~20 g | - |
| Reaction Temperature | 120-130 °C | High temperatures are often required for the rearrangement.[1] |
| Reaction Time | 1-2 hours | Monitor by TLC for completion. |
| Expected Product | N-acetylbenzamide | Based on the higher migratory aptitude of the phenyl group. |
| Theoretical Yield | 1.63 g | Assumes 100% conversion. |
| Typical Actual Yield | 70-85% | Varies based on reaction conditions and purification. |
| Appearance of Product | White to off-white solid | - |
| Analytical Data (Expected) | - | - |
| ¹H NMR | Characteristic peaks for acetyl (CH₃) and phenyl protons. | - |
| ¹³C NMR | Peaks corresponding to two carbonyl carbons, phenyl carbons, and a methyl carbon. | - |
| IR (cm⁻¹) | ~3300 (N-H), ~1700 (C=O, acetyl), ~1670 (C=O, benzoyl). | - |
Mandatory Visualization
Diagram 1: Experimental Workflow
Caption: Workflow for the synthesis and Beckmann rearrangement.
Diagram 2: Reaction Mechanism
Caption: Mechanism of the Beckmann rearrangement.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 3. Beckmann Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 4. This compound | 153337-78-1 | Benchchem [benchchem.com]
- 5. Beckmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 1,2-Propanedione, 1-phenyl-, 2-oxime [webbook.nist.gov]
Application Note: Colorimetric Determination of Urea Using the Diacetyl Monoxime Method
Introduction
The quantification of urea (B33335), a primary nitrogenous waste product in mammals, is crucial in various fields, including clinical diagnostics, agricultural science, and environmental monitoring.[1][2] A common and robust method for urea determination is the direct colorimetric assay based on the reaction of urea with a dione (B5365651) monoxime in a strong acidic medium. While the specific reagent 1-Phenyl-1,2-propanedione-2-oxime was inquired about, the standard, well-documented, and widely adopted protocol utilizes the chemically related compound, diacetyl monoxime (also known as 2,3-butanedione (B143835) monoxime). This application note provides a detailed protocol and supporting data for the colorimetric determination of urea using the diacetyl monoxime method.
Principle of the Method
The assay is based on the Fearon reaction, where diacetyl monoxime is first hydrolyzed to diacetyl in the presence of heat and strong acid.[1][2][3] The resulting diacetyl then condenses with urea to form a yellow-colored diazine product.[1][2][3] The color and stability of this product are significantly enhanced by the addition of thiosemicarbazide (B42300) and ferric ions (from ferric chloride), which results in a stable pink-colored complex.[1][2][3] The intensity of the color, measured spectrophotometrically at approximately 520 nm, is directly proportional to the urea concentration in the sample.[1][2][3][4] The inclusion of phosphoric acid helps to eliminate light sensitivity issues associated with the use of sulfuric acid alone.[1][2][3]
Quantitative Data Summary
The following tables summarize the key reagents and parameters for the successful implementation of this colorimetric urea assay.
Table 1: Reagent Composition
| Reagent | Component | Concentration / Amount |
| Mixed Acid Reagent | Ferric Chloride (FeCl₃) | 2.5 mg in 250 mL final volume |
| Phosphoric Acid (H₃PO₄, 85%) | 80 µL in 250 mL final volume | |
| Sulfuric Acid (H₂SO₄, concentrated) | Diluted to prepare a 4.7 M solution | |
| Mixed Color Reagent | Diacetyl Monoxime | 20.9 mg in 250 mL final volume |
| Thiosemicarbazide | 52.4 mg in 250 mL final volume | |
| Deionized Water | Used as solvent | |
| Sample Deproteinization | Trichloroacetic Acid (TCA) | Typically a 10% solution |
Data sourced from protocols.io.[5]
Table 2: Key Assay Parameters
| Parameter | Value |
| Wavelength of Maximum Absorbance (λmax) | 520 nm[1][2][3][4] |
| Linear Range | 0.4 to 5.0 mM Urea[1][3][4] |
| Limit of Detection (LOD) | ~0.45 mM Urea[3] |
| Incubation Temperature | Boiling Water Bath (100°C)[6] |
| Incubation Time | 15 - 20 minutes[6][7] |
| Cooling Time | 5 - 10 minutes[6][7] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the chemical reaction pathway and the general experimental workflow for the colorimetric determination of urea.
Caption: Chemical reaction pathway for the colorimetric determination of urea.
Caption: General experimental workflow for the urea colorimetric assay.
Experimental Protocols
1. Reagent Preparation
a) Mixed Acid Reagent
-
Caution: Preparation of this reagent involves strong acids and is highly exothermic. Always wear appropriate personal protective equipment (lab coat, gloves, safety goggles). Slowly add acid to water while stirring in a fume hood.[5]
-
Dissolve 2.5 mg of ferric chloride (FeCl₃) in 45 mL of deionized water in a 250 mL volumetric flask.[5][8]
-
Carefully add 80 µL of concentrated (85%) phosphoric acid (H₃PO₄).[5][8]
-
In a separate container, prepare a 4.7 M sulfuric acid (H₂SO₄) solution by slowly adding 65.25 mL of concentrated (~18 M) H₂SO₄ to approximately 100 mL of deionized water, then diluting to a final volume of 250 mL.[5]
-
Add the 4.7 M H₂SO₄ solution to the ferric chloride/phosphoric acid mixture to bring the final volume to 250 mL.[5] Mix until fully dissolved.[8]
b) Mixed Color Reagent
-
Add 20.9 mg of diacetyl monoxime and 52.4 mg of thiosemicarbazide to a 250 mL volumetric flask.[5]
-
Add deionized water to the flask to a final volume of 250 mL.[5]
-
Mix thoroughly until all solids are dissolved. This reagent is stable for at least a week when stored at 4°C in the dark.[4]
2. Sample Preparation (for Biological Samples)
For samples containing proteins, such as blood serum or plasma, a deproteinization step is required.[6]
-
Add 50 µL of the sample (e.g., serum) to a microcentrifuge tube.[6]
-
Add 1 mL of 10% Trichloroacetic Acid (TCA) solution and mix well.[6]
-
Centrifuge at high speed (e.g., 3000 x g) for 5 minutes to pellet the precipitated proteins.[6]
-
The clear supernatant is the protein-free filtrate (PFF) to be used in the assay.[6]
3. Assay Procedure
-
Label a set of glass test tubes for Blank, Standards, and Samples.[6]
-
Pipette 1.0 mL of deionized water (for Blank), urea standards (0.5, 1.0, 2.0, 4.0, 5.0 mM), or sample (or PFF) into the corresponding tubes.[8]
-
Tightly cap the tubes and mix the contents thoroughly by vortexing for at least 5 seconds.[7]
-
Place all tubes in a boiling water bath (100°C) for exactly 15-20 minutes.[6][7]
-
Remove the tubes from the water bath and cool them in cold water for 5-10 minutes until they reach room temperature.[6][7]
-
Transfer the cooled solutions to cuvettes and measure the absorbance at 520 nm using a spectrophotometer. Zero the instrument using the Blank solution.[7]
4. Data Analysis
-
Subtract the absorbance of the Blank from the absorbance readings of the standards and samples.
-
Plot a standard curve of absorbance versus the concentration of the urea standards.
-
Determine the concentration of urea in the samples by interpolating their absorbance values from the standard curve. Remember to account for any dilution factors used during sample preparation.
References
- 1. Colorimetric determination of urea using diacetyl monoxime with strong acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Colorimetric determination of urea using diacetyl monoxime with strong acids | PLOS One [journals.plos.org]
- 3. journals.plos.org [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Colorimetric determination of urea [protocols.io]
- 6. laboratorytests.org [laboratorytests.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Enantioselective Hydrogenation of 1-Phenyl-1,2-propanedione
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the enantioselective hydrogenation of 1-phenyl-1,2-propanedione (B147261), a key transformation in the synthesis of chiral pharmaceutical intermediates. The protocols are based on established literature and provide a framework for achieving high enantioselectivity using heterogeneous catalysts.
Introduction
The enantioselective hydrogenation of prochiral ketones is a fundamental and highly valuable reaction in asymmetric synthesis. 1-Phenyl-1,2-propanedione is a diketone where the selective hydrogenation of one carbonyl group over the other, and the control of the stereochemistry at the newly formed chiral center, presents a significant challenge. The primary product of interest is typically (R)-1-hydroxy-1-phenyl-2-propanone, a precursor for synthesizing compounds like ephedrine. This is commonly achieved using platinum group metal catalysts supported on various materials, in the presence of a chiral modifier, most notably cinchonidine.[1] This document outlines the preparation of a representative catalyst, the procedure for the hydrogenation reaction, and the analytical methods for determining conversion and enantiomeric excess.
Data Presentation: Performance of Various Catalytic Systems
The following tables summarize the performance of different catalysts in the enantioselective hydrogenation of 1-phenyl-1,2-propanedione.
Table 1: Performance of Platinum-Based Catalysts
| Catalyst | Chiral Modifier | Support | Solvent | Pressure (bar) | Temp. (°C) | Conversion (%) | e.e. (%) | Major Enantiomer | Reference |
| 1% Pt | Cinchonidine | SiO₂ | Cyclohexane | 10 | 25 | High | 63 | (R)-1-hydroxy-1-phenyl-2-propanone | [2] |
| 1 wt% Pt | Cinchonidine | γ-Al₂O₃ | Dichloromethane | 5 | 25 | ~100 | 64 | (R)-1-hydroxy-1-phenyl-2-propanone | [1] |
| 1 wt% Pt | 11-(triethylsilyl)-10,11-dihydrocinchonidine | - | - | - | - | 50 | 70 | (R)-1-hydroxy-1-phenyl-2-propanone | [2] |
| 1 wt% Pt | Cinchonidine | ZrO₂ | - | 40 | 25 | Moderate | Moderate | (R)-1-hydroxy-1-phenyl-2-propanone | [2] |
Table 2: Performance of Other Noble Metal Catalysts
| Catalyst | Chiral Modifier | Support | Solvent | Pressure (bar) | Temp. (°C) | Conversion (%) | e.e. (%) | Major Enantiomer | Reference |
| 1% Rh-(S,S)-DIPAMP | - | SiO₂ | - | 40 | 25 | 99 | 54 | Not Specified | [2] |
| Ir | Cinchonidine | TiO₂ | - | 40 | 25 | - | - | - | [3] |
Table 3: Influence of Solvent on Enantioselectivity over a Pt/γ-Al₂O₃ Catalyst
| Solvent | Dielectric Constant (ε) | Enantiomeric Excess (e.e., %) |
| n-Hexane | 1.88 | ~42 |
| Toluene | 2.38 | ~40 |
| Dichloromethane | 8.93 | ~38 |
| Tetrahydrofuran | 7.58 | ~35 |
| Ethanol | 24.55 | ~32 |
Note: Data synthesized from trends described in the literature. Non-polar solvents generally yield higher enantiomeric excess.[2]
Experimental Protocols
Protocol 1: Preparation of 1 wt% Pt/SiO₂ Catalyst via Incipient Wetness Impregnation
This protocol describes the preparation of a 1 wt% platinum on silica (B1680970) catalyst, a common choice for this reaction.
Materials:
-
Silica gel (SiO₂, high purity, pore volume typically 0.5-1.0 mL/g)
-
Hexachloroplatinic acid (H₂PtCl₆) solution (e.g., 8 wt% in H₂O)
-
Deionized water
-
Drying oven
-
Tube furnace
-
Hydrogen gas (H₂, high purity)
-
Nitrogen gas (N₂, high purity)
Procedure:
-
Support Characterization: Determine the total pore volume of the silica gel support. This can be done by drying a known weight of silica gel to a constant weight and then adding a liquid of known density (e.g., water) dropwise until the silica is saturated. The volume of liquid added is the pore volume.
-
Precursor Solution Preparation: Calculate the amount of H₂PtCl₆ solution needed to achieve a 1 wt% loading of Pt on the desired amount of SiO₂ support. Dilute this solution with deionized water to a final volume equal to the total pore volume of the silica gel to be impregnated.
-
Impregnation: Add the precursor solution dropwise to the silica gel support while continuously mixing to ensure uniform distribution. The final material should appear as a free-flowing powder with no excess liquid.
-
Drying: Dry the impregnated silica gel in an oven at 110-120 °C for 12-16 hours to remove the solvent.
-
Calcination: Place the dried catalyst in a tube furnace. Heat under a flow of dry air or nitrogen to a temperature of 300-400 °C at a ramp rate of 5 °C/min and hold for 3-4 hours. This step decomposes the platinum precursor to platinum oxide.
-
Reduction: After cooling to room temperature under nitrogen, switch the gas flow to hydrogen. Heat the catalyst to 300-400 °C at a ramp rate of 5 °C/min and hold for 2-4 hours to reduce the platinum oxide to metallic platinum.
-
Passivation and Storage: Cool the catalyst to room temperature under a nitrogen flow. The catalyst is pyrophoric and should be handled under an inert atmosphere. For ease of handling, it can be passivated by slowly introducing a small amount of air into the nitrogen stream before storage.
Protocol 2: Enantioselective Hydrogenation of 1-Phenyl-1,2-propanedione in a Batch Reactor
This protocol details the procedure for the hydrogenation reaction using a Parr-type batch reactor.
Materials:
-
1 wt% Pt/SiO₂ catalyst (prepared as in Protocol 1)
-
1-Phenyl-1,2-propanedione
-
Cinchonidine (chiral modifier)
-
Solvent (e.g., Dichloromethane, HPLC grade)
-
Pressurized batch reactor (e.g., Parr hydrogenator) with gas inlet, pressure gauge, and stirrer
-
Hydrogen gas (H₂, high purity)
-
Nitrogen gas (N₂, high purity)
Procedure:
-
Reactor Preparation: Ensure the batch reactor is clean and dry.
-
Charging the Reactor:
-
To the reactor vessel, add the 1 wt% Pt/SiO₂ catalyst (typically 50-100 mg for a 100 mL reaction volume).
-
Add the desired amount of cinchonidine. The molar ratio of modifier to substrate can be varied to optimize enantioselectivity.
-
Add the solvent (e.g., 50 mL of dichloromethane).
-
Add 1-phenyl-1,2-propanedione (e.g., 1 mmol).
-
-
Sealing and Purging: Seal the reactor. Purge the system with nitrogen gas 3-5 times to remove air, followed by purging with hydrogen gas 3-5 times.
-
Reaction:
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 5 bar).
-
Set the reaction temperature (e.g., 25 °C).
-
Begin vigorous stirring to ensure good mixing of the three phases (solid catalyst, liquid solution, and gaseous hydrogen).
-
Monitor the reaction progress by observing the pressure drop in the reactor.
-
-
Reaction Termination and Work-up:
-
Once the reaction is complete (no further hydrogen uptake), stop the stirring and cool the reactor to room temperature if necessary.
-
Carefully vent the excess hydrogen pressure.
-
Purge the reactor with nitrogen.
-
Open the reactor and filter the reaction mixture to remove the catalyst.
-
Wash the catalyst with a small amount of fresh solvent.
-
The combined filtrate is now ready for analysis.
-
Protocol 3: Analysis of Conversion and Enantiomeric Excess by Chiral HPLC
This protocol outlines the analytical method to determine the outcome of the reaction.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Chiral stationary phase column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H)
-
Mobile phase: Hexane/Isopropanol mixture (e.g., 90:10 v/v). The exact ratio may need to be optimized for baseline separation.
-
Reaction sample (filtrate from Protocol 2)
-
Standards of 1-phenyl-1,2-propanedione and racemic 1-hydroxy-1-phenyl-2-propanone
Procedure:
-
Sample Preparation: Dilute a small aliquot of the reaction filtrate with the mobile phase to an appropriate concentration for HPLC analysis.
-
Chromatographic Conditions (Example):
-
Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane : Isopropanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Temperature: 25 °C
-
-
Analysis:
-
Inject the prepared sample into the HPLC system.
-
Identify the peaks corresponding to the starting material (1-phenyl-1,2-propanedione) and the two enantiomers of the product (1-hydroxy-1-phenyl-2-propanone) by comparing their retention times with those of the standards.
-
-
Calculations:
-
Conversion (%): Calculated based on the disappearance of the starting material peak area relative to the total peak area of the starting material and products. Conversion (%) = [ (Initial Area of Substrate - Final Area of Substrate) / Initial Area of Substrate ] * 100
-
Enantiomeric Excess (e.e., %): Calculated from the peak areas of the two enantiomers ((R) and (S)). e.e. (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] * 100
-
Visualizations
Caption: Experimental workflow for enantioselective hydrogenation.
Caption: Reaction pathway for the enantioselective hydrogenation.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Phenyl-1,2-propanedione-2-oxime
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 1-Phenyl-1,2-propanedione-2-oxime synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a user-friendly question-and-answer format.
Q1: My reaction yield is consistently low. What are the most likely causes?
Low yields can stem from several factors depending on the synthetic route chosen. Here’s a breakdown of common issues for the two primary methods:
For the Nitrosation of Propiophenone (B1677668):
-
Purity of Alkyl Nitrite (B80452): Alkyl nitrites (e.g., methyl, ethyl, or butyl nitrite) are prone to decomposition. Using old or improperly stored reagents can significantly decrease yield. It is recommended to use freshly prepared or redistilled alkyl nitrites.[1]
-
Inefficient Gas Introduction: If using gaseous methyl nitrite, ensure a steady and appropriate flow rate. An inconsistent introduction can lead to an incomplete reaction.
-
Inadequate Temperature Control: The reaction can be exothermic. Maintaining the recommended temperature range (e.g., 35-40°C) is crucial to prevent side reactions and ensure the stability of the nitrosating agent.[2]
-
Poor Stirring: Inefficient stirring can lead to localized overheating and incomplete mixing of reactants, resulting in lower yields.[1]
-
Losses during Workup: The product is extracted into an alkaline solution and then precipitated by acidification. Ensure complete extraction by using a sufficient volume and number of extractions. Also, ensure complete precipitation by adding acid to the appropriate pH.
For the Oximation of 1-Phenyl-1,2-propanedione (B147261):
-
Suboptimal pH: The formation of oximes is highly pH-dependent. The reaction is typically carried out in a buffered solution (e.g., using sodium acetate) or with the addition of a base to neutralize the acid released from hydroxylamine (B1172632) hydrochloride. An incorrect pH can slow down the reaction or lead to side products.[3][4]
-
Incomplete Reaction: The reaction may require sufficient time to go to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended to ensure all the starting material has been consumed.
-
Product Solubility: The product may have some solubility in the reaction solvent. Cooling the reaction mixture thoroughly before filtration can help maximize the recovery of the crystalline product.
Q2: I am observing multiple spots on my TLC plate after the reaction. What are the possible side products?
The presence of multiple spots on a TLC plate indicates impurities. Common side products include:
-
Unreacted Starting Material: This is a common impurity if the reaction has not gone to completion.
-
Beckmann Rearrangement Product: Under acidic conditions and/or at elevated temperatures, the oxime product can undergo a Beckmann rearrangement to form an amide.[4][5] This is a common side reaction in oxime synthesis.
-
Hydrolysis of the Oxime: During acidic workup, the newly formed oxime can hydrolyze back to the starting ketone (1-Phenyl-1,2-propanedione in the oximation route).[4]
-
Formation of Other Isomers: While the 2-oxime is the major product, there is a possibility of forming the 1-oxime isomer, especially in the oximation of 1-phenyl-1,2-propanedione.
Q3: How can I improve the purity of my final product?
Purification is crucial for obtaining high-quality this compound.
-
Recrystallization: This is the most common and effective method for purifying the crude product. Toluene (B28343) is a commonly used solvent for recrystallization.[1] An ethanol (B145695)/water mixture can also be an effective solvent system.
-
Washing: During filtration, washing the collected crystals with a cold solvent (the one used for precipitation, e.g., cold water) can help remove soluble impurities.
-
Extraction: In the nitrosation method, unreacted propiophenone can be recovered from the ethereal solution after alkaline extraction, which simplifies the purification of the final product.[1]
Data Presentation: Comparison of Synthetic Routes
The two primary methods for synthesizing this compound are the oximation of 1-phenyl-1,2-propanedione and the nitrosation of propiophenone. The following table summarizes the key quantitative data for each route.
| Parameter | Oximation of 1-Phenyl-1,2-propanedione | Nitrosation of Propiophenone |
| Starting Material | 1-Phenyl-1,2-propanedione | Propiophenone |
| Key Reagents | Hydroxylamine hydrochloride, Base (e.g., Sodium Acetate) | Alkyl Nitrite (e.g., Methyl, Ethyl, or Amyl Nitrite), Acid (e.g., HCl) |
| Typical Reported Yield | High (A related oximation reports a crude yield of ~115% by weight, suggesting a very high conversion)[6] | 63-68%[1][2] |
| Reaction Time | Typically 1-2 hours | Approximately 4 hours for the addition of methyl nitrite[1] |
| Reaction Temperature | Can range from room temperature to reflux | Typically controlled at 35-40°C[2] or gentle reflux of ether[1] |
Experimental Protocols
Protocol 1: Synthesis via Nitrosation of Propiophenone with Methyl Nitrite
This protocol is adapted from Organic Syntheses.[1]
Materials:
-
Propiophenone (3.5 moles)
-
Ethyl ether (2.3 L)
-
Sodium nitrite (95%, 4 moles)
-
Methyl alcohol (4.5 moles)
-
Water (170 cc)
-
Concentrated sulfuric acid
-
Dry hydrogen chloride gas
-
10% Sodium hydroxide (B78521) solution
-
Concentrated hydrochloric acid
-
Ice
-
Toluene for recrystallization
Procedure:
-
In a 3-L three-necked flask equipped with a reflux condenser, mechanical stirrer, and gas inlet tubes, dissolve propiophenone in ethyl ether.
-
In a separate flask, prepare a mixture of sodium nitrite, methyl alcohol, and water.
-
In a dropping funnel, place cold dilute sulfuric acid (1 volume of concentrated acid to 2 volumes of water).
-
Start the stirrer and introduce hydrogen chloride gas through one of the inlet tubes at a rate of 6-10 bubbles per second.
-
Slowly add the sulfuric acid from the dropping funnel to the sodium nitrite mixture to generate gaseous methyl nitrite, which is introduced into the propiophenone solution via the other inlet tube.
-
The reaction mixture will develop a brown-red color, and the ether will begin to reflux gently. Adjust the rate of methyl nitrite evolution to maintain a gentle reflux. The addition typically takes about 4 hours.
-
Allow the reaction mixture to stand for several hours or overnight.
-
Extract the ethereal solution repeatedly with 10% sodium hydroxide solution until the alkaline layer remains nearly colorless.
-
Combine the alkaline extracts and slowly pour them into a mixture of concentrated hydrochloric acid and ice with stirring.
-
Filter the precipitated crystals of isonitrosopropiophenone (this compound) and dry them.
-
The crude product can be recrystallized from toluene to yield pure crystals.
Protocol 2: Synthesis via Oximation of 1-Phenyl-1,2-propanedione
This is a general procedure that can be adapted for the oximation of 1-phenyl-1,2-propanedione.
Materials:
-
1-Phenyl-1,2-propanedione
-
Hydroxylamine hydrochloride
-
Sodium acetate (B1210297)
-
Ethanol
-
Water
Procedure:
-
Dissolve 1-Phenyl-1,2-propanedione in ethanol in a round-bottom flask.
-
In a separate beaker, dissolve hydroxylamine hydrochloride and sodium acetate in a minimal amount of warm water.
-
Add the aqueous solution of hydroxylamine hydrochloride and sodium acetate to the ethanolic solution of the dione.
-
Stir the reaction mixture at room temperature or gently reflux for 1-2 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture and pour it into cold water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
The crude product can be recrystallized from a suitable solvent like an ethanol/water mixture to obtain pure this compound.
Visualizations
Caption: Experimental workflow for the nitrosation of propiophenone.
Caption: Logical workflow for troubleshooting low reaction yields.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN106883109A - The synthetic method of the propanedione of 1 phenyl of novel photoinitiator 1,2 - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | 153337-78-1 | Benchchem [benchchem.com]
- 6. EP1735266B1 - Process for preparation of optically active 1-erythro-2-amino-1-phenyl-1-propanol - Google Patents [patents.google.com]
Overcoming low sensitivity in spectrophotometric assays with 1-Phenyl-1,2-propanedione-2-oxime
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing 1-Phenyl-1,2-propanedione-2-oxime (B93574) and its derivatives in spectrophotometric assays.
Troubleshooting Guides
Low sensitivity or a weak signal is a common challenge in spectrophotometric assays. The following guides address specific issues you might encounter.
Issue 1: Low or No Color Development
A faint or absent colorimetric signal can indicate a problem with the reaction chemistry itself.
| Potential Cause | Suggested Solution |
| Incorrect Reagent Concentration | Ensure that the concentration of this compound (or its derivative) and any co-reagents are at the optimal levels as specified in your protocol. Prepare fresh dilutions from a stock solution to verify concentrations. |
| Suboptimal pH | The formation of the chromogenic complex is often pH-sensitive. Verify the pH of your reaction buffer and adjust as necessary. The optimal pH for the reaction of this compound thiosemicarbazone with Cu(II) and Ni(II) is within an acidic buffer medium (sodium acetate-acetic acid).[1][2] |
| Reagent Degradation | This compound and its derivatives can degrade over time, especially when exposed to light or improper storage conditions. Prepare fresh reagent solutions and store stock compounds as recommended by the manufacturer. |
| Insufficient Incubation Time or Temperature | The complex formation may be slow and require a specific incubation period and temperature to reach completion. Ensure you are following the recommended incubation parameters. For some charge-transfer complex reactions, a specific temperature, for example 35°C for 60 minutes, was found to be optimal.[3] |
| Presence of Interfering Substances | Components in your sample matrix may interfere with the color-forming reaction. Consider sample preparation steps like liquid-liquid extraction or solid-phase extraction to remove interfering substances. |
Issue 2: High Background Signal
An elevated background signal can mask the specific signal from your analyte, leading to low sensitivity.
| Potential Cause | Suggested Solution |
| Contaminated Reagents or Glassware | Use high-purity solvents and reagents. Ensure all glassware is meticulously cleaned to avoid contaminants that might absorb at the analytical wavelength.[4] |
| Sample Matrix Interference | Excipients in pharmaceutical formulations or other components in complex samples can contribute to the background absorbance.[4] Prepare a sample blank containing all matrix components except the analyte to measure and subtract the background signal. |
| Cuvette Contamination or Scratches | Ensure your cuvettes are clean and free from scratches. Use a matched pair of cuvettes for the blank and the sample. |
| Incorrect Blank Solution | The blank solution should contain everything that your sample solution contains except for the analyte of interest. This includes the solvent, buffer, and the this compound reagent. |
Issue 3: Non-linear Calibration Curve
A non-linear relationship between absorbance and concentration can lead to inaccurate quantification.
| Potential Cause | Suggested Solution |
| Concentration Range Exceeded | Beer's Law holds true only within a specific concentration range. If your higher concentration standards are plateauing, they are likely too concentrated. Dilute these standards to fall within the established linear range of the assay.[4] |
| High Absorbance Values | Very high absorbance readings (e.g., > 2.0 AU) can be inaccurate due to stray light in the spectrophotometer.[4] Dilute your samples to bring the absorbance into a more reliable range (typically 0.1 - 1.5 AU). |
| Chemical Equilibria Shifts | At high concentrations, the chemical equilibrium of the color-forming reaction may be altered, leading to a non-proportional response. Prepare a fresh set of standards and re-run the calibration.[4] |
Frequently Asked Questions (FAQs)
Q1: How can I fundamentally increase the sensitivity of my spectrophotometric assay using this compound?
To enhance the sensitivity, you can employ several strategies:
-
Increase Cuvette Path Length: According to the Beer-Lambert Law, absorbance is directly proportional to the path length of the light through the sample. Using a cuvette with a longer path length (e.g., 2 cm or 5 cm instead of the standard 1 cm) will increase the absorbance for the same concentration, thereby increasing sensitivity.[5]
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Optimize Wavelength: Ensure you are measuring the absorbance at the wavelength of maximum absorbance (λmax) for the specific complex being formed. A slight deviation from the λmax can significantly reduce the signal. The copper-PPDOT complex has a λmax at 465 nm, while the nickel-PPDOT complex's is at 395 nm.[1][2]
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Use a More Sensitive Spectrophotometer: The type of detector in the spectrophotometer can influence sensitivity. A photomultiplier tube (PMT) detector is generally more sensitive than a silicon photodiode detector.[5]
-
Derivative Spectrophotometry: In some cases, using the first or second derivative of the absorption spectrum can help to resolve overlapping peaks and enhance the signal of a minor component in the presence of a large background.
Q2: What is the role of this compound in spectrophotometric assays?
This compound and its derivatives, such as this compound thiosemicarbazone (PPDOT), act as chromogenic reagents.[1][2] They react with specific analytes, often metal ions, to form a colored complex. The intensity of the color, which is measured by the spectrophotometer, is proportional to the concentration of the analyte. The vicinal keto-oxime functionality is crucial for its reactivity and ability to form complexes.[1]
Q3: Can I use this compound for assays other than metal ion determination?
While the provided literature primarily highlights its use and the use of its derivatives for determining metal ions like copper and nickel, the reactive nature of the α-diketone oxime moiety suggests potential for other applications.[1][2] The development of new spectrophotometric methods would require investigation into its reactivity with other target analytes and subsequent optimization of reaction conditions.
Quantitative Data Summary
The following table summarizes key performance parameters for the spectrophotometric determination of Copper(II) and Nickel(II) using a derivative of this compound.
| Analyte | Reagent | Wavelength (λmax) | Molar Absorptivity (ε) | Sandell's Sensitivity |
| Copper(II) | PPDOT | 465 nm | 0.575 x 10⁴ L mol⁻¹ cm⁻¹ | 0.0118 µg cm⁻² |
| Nickel(II) | PPDOT | 395 nm | 1.2 x 10⁴ L mol⁻¹ cm⁻¹ | Not Reported |
| Cobalt(II) | PDPHBAO** | Not Reported | 7.1724 x 10³ L mol⁻¹ cm⁻² | 8.2165 x 10⁻³ µg cm⁻² |
*PPDOT: this compound thiosemicarbazone[1][2] **PDPHBAO: 1,2-Propanedione, 1-phenyl-1-(2-hydroxybenzylideneazine)-2-oxime[6]
Experimental Protocols
Protocol 1: Extractive Spectrophotometric Determination of Copper(II) and Nickel(II) using this compound Thiosemicarbazone (PPDOT)
This protocol is based on the formation of a colored complex between the metal ions and PPDOT, followed by extraction into an organic solvent.[1][2]
1. Reagent and Standard Preparation:
- PPDOT Solution: Prepare a solution of PPDOT in a suitable organic solvent (e.g., chloroform). The exact concentration will depend on the specific assay optimization.
- Buffer Solution: Prepare a sodium acetate-acetic acid buffer to maintain the optimal acidic pH.
- Metal Standard Stock Solutions: Prepare 1000 µg/mL stock solutions of Copper(II) and Nickel(II) by dissolving a known weight of a suitable salt (e.g., CuSO₄·5H₂O, NiCl₂·6H₂O) in deionized water.
- Working Standard Solutions: Prepare a series of working standards by diluting the stock solutions to cover the desired concentration range.
2. Sample Preparation:
- For solid samples like edible seeds, a digestion step with a mixture of nitric and perchloric acid may be required to bring the metals into solution.
- For liquid samples like edible oils, a suitable extraction method may be necessary to separate the metals from the fatty matrix.
3. Experimental Procedure:
- To a series of separatory funnels, add aliquots of the standard or sample solutions.
- Add the sodium acetate-acetic acid buffer to each funnel.
- Add a specific volume of the PPDOT reagent solution.
- Shake vigorously for a few minutes to allow for complex formation and extraction into the organic phase.
- Allow the layers to separate and collect the organic layer containing the colored complex.
- Measure the absorbance of the organic extracts at 465 nm for Copper(II) and 395 nm for Nickel(II) against a reagent blank.
4. Data Analysis:
- Construct a calibration curve by plotting the absorbance of the standards versus their known concentrations.
- Determine the concentration of the metal ions in the samples from the calibration curve.
Visualizations
Caption: Troubleshooting workflow for low spectrophotometric signals.
Caption: General experimental workflow for metal ion determination.
References
- 1. This compound | 153337-78-1 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Analytical method development and its application to extractive spectrophotometric determination of Co (II) using 1, 2-Propanedione, 1-phenyl-1-(2-hydroxybenzylideneazine) -2- oxime (PDPHBAO). - Europub [europub.co.uk]
Addressing interference from foreign ions in metal determination with 1-Phenyl-1,2-propanedione-2-oxime
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1-Phenyl-1,2-propanedione-2-oxime (PPDPO) in metal determination assays.
Troubleshooting Guide
This guide addresses common issues encountered during the spectrophotometric determination of metals using PPDPO.
Question: My calibration curve has poor linearity. What are the possible causes and solutions?
Answer: Poor linearity in your calibration curve can stem from several factors. Firstly, ensure the pH of your standards and samples is consistent and within the optimal range for the metal-PPDPO complex formation. The stability and absorbance of the complex are often pH-dependent. Secondly, verify the accuracy of your standard dilutions. Any errors in the concentration of your standards will directly impact the linearity of the curve. It is also crucial to allow sufficient time for the complexation reaction to reach completion before measuring the absorbance. Lastly, interfering ions in your samples can affect the accuracy of your measurements. Consider performing a spike and recovery experiment to assess for matrix effects.
Question: I am observing a high background absorbance in my blank sample. How can I reduce it?
Answer: A high background absorbance can be attributed to several sources. Ensure the quality of your solvent is high and that it does not absorb at the analytical wavelength. The PPDPO reagent itself may have some absorbance at the measurement wavelength; therefore, always use a reagent blank for background correction. Contamination of your glassware or reagents with the metal ion of interest or other interfering substances can also lead to a high blank reading. Thoroughly clean all glassware and use high-purity reagents.
Question: The color of the metal-PPDPO complex is fading over time. What can I do to stabilize it?
Answer: The stability of the colored complex can be influenced by factors such as pH and the presence of oxidizing or reducing agents. Ensure the pH of the solution is maintained within the optimal range for the complex. If the complex is susceptible to photodecomposition, protect your samples from light. For some metal complexes, the choice of solvent can also affect stability. You may need to investigate different solvent systems to find one that enhances the stability of your specific metal-PPDPO complex.
Question: I suspect interference from other metal ions in my sample. How can I confirm and mitigate this?
Answer: To confirm interference, you can analyze a sample spiked with the suspected interfering ion and observe its effect on the recovery of your target metal. Mitigation of interference can be achieved by using masking agents. These are substances that form stable complexes with the interfering ions, preventing them from reacting with PPDPO. The choice of masking agent depends on the specific interfering ion and the target metal. For example, citrate (B86180) or tartrate can be used to mask iron, while thiosulfate (B1220275) is often used for masking copper. It is essential to validate that the chosen masking agent does not interfere with the determination of your target metal.
Frequently Asked Questions (FAQs)
Q1: What is the general principle of metal determination using this compound (PPDPO)?
A1: this compound is a chelating agent that reacts with certain metal ions to form colored complexes. The intensity of the color, which is measured using a spectrophotometer, is directly proportional to the concentration of the metal ion in the sample. This relationship is described by the Beer-Lambert law.
Q2: Which metals can be determined using PPDPO?
A2: PPDPO and its derivatives are commonly used for the spectrophotometric determination of transition metals such as palladium(II), cobalt(II), nickel(II), copper(II), and iron(II). The specific reaction conditions, such as pH and solvent, will vary depending on the metal being analyzed.
Q3: What are the common interfering ions in metal determination with PPDPO?
A3: Interference can arise from other metal ions that also form colored complexes with PPDPO or that compete with the target metal for the reagent. The specific interfering ions depend on the target analyte. For instance, when determining palladium, other platinum group metals and ions like Fe(III) and Cu(II) can interfere. In the analysis of cobalt and nickel, ions such as Cu(II), Fe(II), and Pd(II) are potential interferents. For copper determination, Ni(II) and Co(II) can cause interference.
Q4: How can I address interference from foreign ions?
A4: The most common method to address interference is the use of masking agents. A masking agent is a reagent that selectively complexes with the interfering ion, preventing it from reacting with PPDPO. The selection of an appropriate masking agent is crucial and depends on the specific interfering ion. Additionally, adjusting the pH of the solution can sometimes be used to selectively precipitate interfering ions or to optimize the formation of the target metal complex while minimizing the formation of interfering complexes.
Q5: Is there a general experimental protocol for metal determination using PPDPO?
A5: Yes, a general protocol can be followed, although optimization for your specific application is recommended. Please refer to the detailed experimental protocol provided in the "Experimental Protocols" section below.
Quantitative Data on Interfering Ions
The tolerance limits of foreign ions are highly dependent on the specific experimental conditions (e.g., pH, solvent, concentration of reagents). The following table provides a general overview of commonly encountered interfering ions and potential masking agents. Researchers should experimentally determine the tolerance limits for their specific system.
| Target Metal | Potentially Interfering Ions | Common Masking Agents |
| Palladium(II) | Pt(IV), Rh(III), Ru(III), Fe(III), Cu(II), Ni(II), Co(II) | Citrate, Tartrate, Fluoride, EDTA (use with caution as it can also mask Pd) |
| Cobalt(II) | Ni(II), Cu(II), Fe(II), Pd(II), Zn(II), Mn(II) | Thiosulfate (for Cu), Fluoride (for Fe), Cyanide (use with extreme caution) |
| Nickel(II) | Co(II), Cu(II), Fe(II), Pd(II), Zn(II), Mn(II) | Citrate, Tartrate, Triethanolamine |
| Copper(II) | Ni(II), Co(II), Fe(III), Pd(II), Zn(II) | Thiosulfate, Tartrate, Fluoride |
| Iron(II) | Cu(II), Ni(II), Co(II), Mn(II), Cr(III) | Fluoride, Pyrophosphate, Citrate |
Experimental Protocols
General Protocol for Spectrophotometric Metal Determination using PPDPO
This protocol provides a general framework. Optimal conditions such as pH, reagent concentration, and wavelength of maximum absorbance should be determined experimentally for each specific metal.
-
Preparation of Standard Solutions:
-
Prepare a stock solution (e.g., 1000 ppm) of the metal ion of interest from a high-purity salt.
-
Prepare a series of working standard solutions by diluting the stock solution with deionized water.
-
-
Preparation of PPDPO Reagent Solution:
-
Dissolve an accurately weighed amount of this compound in a suitable organic solvent (e.g., ethanol, acetone) to obtain a desired concentration (e.g., 0.1% w/v).
-
-
Sample Preparation:
-
Accurately weigh or measure the sample and dissolve it in a suitable solvent. If the sample is not in a liquid form, appropriate digestion procedures may be necessary.
-
Adjust the pH of the sample solution to the optimal range for complex formation using a suitable buffer solution.
-
-
Complex Formation:
-
To a known volume of the standard or sample solution in a volumetric flask, add the PPDPO reagent solution.
-
If necessary, add a masking agent to eliminate interferences.
-
Dilute to the mark with the appropriate solvent and mix well.
-
Allow the solution to stand for a specified time to ensure complete color development.
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of the colored complex at the wavelength of maximum absorbance (λmax) against a reagent blank. The reagent blank should contain all the reagents except the metal ion.
-
-
Calibration and Calculation:
-
Construct a calibration curve by plotting the absorbance of the standard solutions versus their corresponding concentrations.
-
Determine the concentration of the metal in the sample solution from the calibration curve.
-
Visualizations
Caption: General experimental workflow for metal determination using PPDPO.
Technical Support Center: Optimization of pH for Complex Formation with 1-Phenyl-1,2-propanedione-2-oxime
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the pH during complex formation with 1-Phenyl-1,2-propanedione-2-oxime.
Frequently Asked Questions (FAQs)
Q1: What is the role of pH in the formation of metal complexes with this compound?
The pH of the reaction medium is a critical parameter in the formation of stable metal complexes with this compound. The ligand itself has an oxime group (-NOH) which can deprotonate to form a more effective chelating agent. The pH directly influences the extent of this deprotonation. At low pH, the oxime group remains protonated, reducing the ligand's ability to coordinate with metal ions. Conversely, at very high pH, metal ions may precipitate as hydroxides, preventing the formation of the desired complex. Therefore, optimizing the pH is essential to achieve maximum complex formation and stability.
Q2: What is the typical pH range for complex formation with this compound?
The optimal pH for complex formation is highly dependent on the specific metal ion being used. Generally, weakly acidic to moderately alkaline conditions are favorable. For many divalent transition metals, a pH range of 4 to 10 is a good starting point for optimization studies. It is recommended to perform a pH-dependent stability study, for instance, across a pH range of 2 to 12, to determine the ideal conditions for a specific metal-ligand system.[1]
Q3: How can I determine the optimal pH for my specific experiment?
The optimal pH is typically determined experimentally by monitoring the formation of the metal complex at various pH values. A common method is to use UV-Vis spectrophotometry. By preparing a series of solutions with a constant concentration of the metal ion and the ligand at different pH values, you can measure the absorbance at the wavelength of maximum absorption (λmax) of the complex. The pH at which the absorbance is highest corresponds to the optimal pH for complex formation.
Q4: Can the solvent system affect the optimal pH for complex formation?
Yes, the solvent system can significantly influence the optimal pH. The pKa of the ligand and the stability of the metal complex can vary in different solvents or solvent mixtures. For instance, in mixed aqueous-organic solvents, the apparent pH may differ from the measured pH. It is crucial to be consistent with the solvent system throughout your experiments and to report it along with the optimal pH.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of pH for complex formation with this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| No or low complex formation (low absorbance) | pH is too low: The oxime group is protonated, preventing efficient chelation. | Gradually increase the pH of the reaction mixture using a suitable buffer or a dilute base (e.g., NaOH) and monitor the absorbance. |
| pH is too high: The metal ion is precipitating as a hydroxide (B78521). | Lower the pH of the reaction mixture using a dilute acid (e.g., HCl). Observe if the precipitate dissolves and the absorbance of the complex increases. | |
| Incorrect buffer: The buffer components may be interfering with the complex formation. | Try a different buffer system. Common buffers include acetate (B1210297), phosphate, and borate. Ensure the buffer itself does not form a strong complex with the metal ion. | |
| Precipitate formation | Metal hydroxide precipitation: The pH is too high for the specific metal ion. | Lower the pH. Consult literature for the pH at which the metal ion starts to precipitate as a hydroxide. |
| Ligand insolubility: The ligand may not be soluble at the chosen pH. | Adjust the pH to a range where the ligand is known to be soluble. Consider using a co-solvent if solubility in a purely aqueous medium is an issue. | |
| Inconsistent or drifting absorbance readings | Unstable pH: The solution is not adequately buffered. | Ensure the use of a buffer with sufficient capacity to maintain a stable pH throughout the experiment. |
| Complex instability: The metal-ligand complex may be unstable and decomposing over time. | Monitor the absorbance as a function of time at the optimal pH to assess the stability of the complex. If unstable, subsequent experiments should be performed with freshly prepared solutions and consistent timing. | |
| Photodegradation: The ligand or the complex may be sensitive to light. | Perform experiments in low-light conditions or use amber-colored glassware. |
Experimental Protocols
Protocol for Spectrophotometric Determination of Optimal pH
This protocol outlines a general procedure for determining the optimal pH for the formation of a metal complex with this compound using UV-Vis spectrophotometry.
Materials:
-
Stock solution of the metal ion of interest (e.g., 1 mM)
-
Stock solution of this compound in a suitable solvent (e.g., 1 mM in ethanol)
-
A series of buffer solutions covering the desired pH range (e.g., pH 2 to 12)
-
Dilute HCl and NaOH solutions for pH adjustment
-
UV-Vis spectrophotometer
-
pH meter
Procedure:
-
Wavelength of Maximum Absorption (λmax) Determination:
-
Prepare a solution containing the metal ion and the ligand at a pH where complex formation is observed (a preliminary test might be needed).
-
Scan the absorbance of the solution over a relevant wavelength range (e.g., 300-600 nm) to determine the λmax of the metal-ligand complex.
-
-
pH Optimization:
-
Prepare a series of vials or cuvettes.
-
To each vial, add a constant volume of the metal ion stock solution and the ligand stock solution to achieve the desired final concentrations.
-
Add a specific volume of a buffer solution to each vial to achieve a different pH in each. Alternatively, adjust the pH of each solution individually using dilute HCl or NaOH while monitoring with a pH meter.
-
Bring all solutions to the same final volume with the appropriate solvent.
-
Allow the solutions to equilibrate for a set amount of time for the complex formation to complete.
-
Measure the absorbance of each solution at the predetermined λmax.
-
Plot the absorbance values as a function of pH. The pH at which the maximum absorbance is observed is the optimal pH for the complex formation under these conditions.
-
Data Presentation
The following table provides a general overview of potentially suitable pH ranges for the complexation of this compound and its derivatives with various metal ions, based on available literature for similar ligands. Note: These are starting points, and experimental optimization is crucial.
| Metal Ion | Ligand Type | Reported Optimal pH Range |
| Fe(II) | Derivative | 8.0 - 10.0 |
| Cu(II) | Thiosemicarbazone derivative | Weakly acidic (e.g., acetate buffer) |
| Ni(II) | Thiosemicarbazone derivative | Weakly acidic (e.g., acetate buffer) |
Visualizations
Caption: Experimental workflow for determining the optimal pH of complex formation.
Caption: Troubleshooting logic for pH optimization experiments.
References
Technical Support Center: Stabilizing 1-Phenyl-1,2-propanedione-2-oxime Solutions for Analytical Use
For researchers, scientists, and drug development professionals utilizing 1-Phenyl-1,2-propanedione-2-oxime in analytical applications, maintaining the stability of its solutions is paramount for reproducible and accurate results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the preparation, storage, and use of these solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound solutions for analytical use?
A1: For spectrophotometric analysis, particularly in the determination of metal ions, ethanol (B145695) is a commonly used solvent for preparing stock solutions of this compound and its derivatives. Organic solvents are generally preferred as they can help to inhibit oxidative degradation.[1]
Q2: How should I store the prepared solutions to ensure their stability?
A2: To maximize stability, it is recommended to store solutions of this compound under the following conditions:
-
Temperature: Refrigerate at 2-8°C for short-term storage. For long-term storage, freezing at -20°C is advisable.
-
Light: Protect the solution from light by storing it in an amber glass vial or by wrapping the container in aluminum foil. Oximes can be susceptible to photodegradation.[1]
-
Atmosphere: For optimal stability, especially for long-term storage, purging the container with an inert gas like nitrogen or argon can minimize oxidation.
Q3: What are the potential degradation pathways for this compound in solution?
A3: this compound, like other oximes, is susceptible to several degradation pathways:
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Hydrolysis: The oxime bond can undergo hydrolysis, especially under acidic conditions, to yield the corresponding ketone (1-phenyl-1,2-propanedione) and hydroxylamine.[2] Oximes are generally more resistant to hydrolysis than hydrazones.[2][3]
-
Photodegradation: Exposure to light, particularly UV light, can induce homolytic cleavage of the N-O bond in the oxime functional group, leading to the formation of various degradation products.[1]
-
Oxidation: While specific data for this compound is limited, the precursor, 1-phenyl-2-propanone, is known to be susceptible to oxidation by atmospheric oxygen. Storing the oxime solution in an organic solvent can help mitigate this.[1]
-
Thermal Degradation: Elevated temperatures can promote the degradation of oximes, potentially through free-radical mechanisms.[4]
Q4: Can pH affect the stability of the solution?
A4: Yes, pH is a critical factor. Oximes are generally more stable in neutral to slightly acidic conditions. Strongly acidic conditions can catalyze hydrolysis.[3][5] For applications involving metal chelation, the pH must be carefully controlled to ensure both the stability of the reagent and the optimal formation of the metal-oxime complex.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or non-reproducible analytical results. | Degradation of the this compound stock solution. | Prepare a fresh stock solution from solid material. Verify the purity of the solid reagent. Implement proper storage conditions (refrigeration, protection from light). |
| Fluctuation in experimental pH. | Ensure the pH of the reaction mixture is consistently maintained using a reliable buffer system. Calibrate your pH meter regularly. | |
| Low signal or poor sensitivity in spectrophotometric analysis. | Incomplete complex formation with the target metal ion. | Optimize the pH of the solution for complexation, as specified in your analytical method. Ensure the correct molar ratio of the reagent to the metal ion is used. |
| Degradation of the reagent leading to a lower effective concentration. | Prepare a fresh reagent solution. Evaluate the storage conditions of your current solution. | |
| High background signal or unexpected peaks in chromatograms. | Presence of degradation products in the reagent solution. | Prepare a fresh solution. Consider filtering the solution before use. Store the solution under an inert atmosphere to minimize oxidative degradation. |
| Contamination of the solvent or glassware. | Use high-purity solvents and thoroughly clean all glassware before use. | |
| Precipitate formation in the reagent solution. | The reagent may have limited solubility in the chosen solvent at lower temperatures. | Allow the solution to equilibrate to room temperature before use. If precipitation persists, consider preparing a more dilute solution or using a different solvent system if compatible with your method. |
Experimental Protocols
Preparation of this compound Reagent Solution (General Protocol)
This protocol provides a general procedure for preparing a stock solution for use in spectrophotometric metal analysis.
Materials:
-
This compound (solid)
-
Ethanol (analytical grade)
-
Volumetric flask (e.g., 100 mL)
-
Analytical balance
Procedure:
-
Accurately weigh the desired amount of solid this compound using an analytical balance.
-
Transfer the solid to a clean, dry volumetric flask.
-
Add a small amount of ethanol to the flask and swirl to dissolve the solid.
-
Once the solid is completely dissolved, add ethanol to the calibration mark of the volumetric flask.
-
Stopper the flask and invert it several times to ensure a homogeneous solution.
-
Transfer the solution to a clean, amber glass bottle for storage.
-
For long-term storage, flush the bottle with nitrogen or argon before sealing.
-
Store the solution in a refrigerator at 2-8°C and protected from light.
Visualizations
Logical Relationship for Troubleshooting Inconsistent Results
Caption: Troubleshooting workflow for inconsistent analytical results.
Potential Degradation Pathways of this compound
Caption: Potential degradation pathways for this compound.
References
Troubleshooting guide for the synthesis of 1-Phenyl-1,2-propanedione-2-oxime derivatives
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 1-Phenyl-1,2-propanedione-2-oxime and its derivatives. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
There are two primary methods for synthesizing this compound:
-
Nitrosation of Propiophenone (B1677668): This is a widely used method that involves the reaction of propiophenone with an alkyl nitrite (B80452), such as methyl nitrite or amyl nitrite, in the presence of an acid catalyst like hydrogen chloride.[1]
-
Oximation of 1-Phenyl-1,2-propanedione: This method involves the reaction of 1-Phenyl-1,2-propanedione with hydroxylamine.[2]
The choice of route can depend on factors like the availability of starting materials, desired scale, and green chemistry considerations.[2]
Q2: What are some common derivatives of this compound and how are they synthesized?
A common class of derivatives are thiosemicarbazones. These are typically synthesized through a condensation reaction between this compound and a thiosemicarbazide (B42300) or its N(4)-substituted analogues.[2] Another example involves the reduction of the oxime group to an amine, as seen in the synthesis of optically active 1-erythro-2-amino-1-phenyl-1-propanol from a hydroxylated precursor.[3][4]
Q3: What is the Beckmann rearrangement and can it occur during this synthesis?
The Beckmann rearrangement is a classic organic reaction where an oxime is converted into an amide under acidic conditions.[2] Since the synthesis of this compound can be performed using an acid catalyst, there is a potential for this side reaction to occur, which could lead to amide impurities and a lower yield of the desired oxime.
Troubleshooting Guide
Low or No Product Yield
Problem: The reaction has resulted in a low yield or no desired product.
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC).- Temperature: For the nitrosation of propiophenone, gentle reflux of the ether solvent indicates the reaction is proceeding.[1] Ensure the temperature is maintained within the optimal range for the specific protocol. |
| Improper Reagent Stoichiometry | - Verify the molar ratios of the reactants. For the nitrosation of propiophenone using methyl nitrite generated in situ, an excess of sodium nitrite and methyl alcohol is used relative to propiophenone.[1] |
| Poor Reagent Quality | - Alkyl nitrites, if used directly, should be freshly prepared or redistilled before use.[1] |
| Suboptimal pH | - The nitrosation of propiophenone is acid-catalyzed, typically using hydrogen chloride gas.[1][5] Ensure a steady stream of HCl is introduced. |
| Inefficient Mixing | - Maintain constant and vigorous stirring throughout the reaction to ensure proper mixing of the reactants.[1] |
Formation of Impurities/Side Products
Problem: The final product is contaminated with significant impurities.
| Potential Cause | Troubleshooting Steps |
| Beckmann Rearrangement | - Control Acidity: While acid is necessary for the nitrosation reaction, excessively harsh acidic conditions can promote the Beckmann rearrangement.[2] Use the recommended concentration and rate of addition for the acid catalyst. |
| Unreacted Starting Material | - Drive the Reaction to Completion: As mentioned for low yield, ensure sufficient reaction time and optimal temperature. Monitor by TLC until the starting material spot is no longer visible. |
| Hydrolysis of the Oxime | - Work-up Conditions: During the work-up, prolonged exposure to strong acids should be avoided. The crude product is typically isolated by filtration after precipitation in an acidic ice-water mixture.[1] |
Purification Difficulties
Problem: Difficulty in isolating the pure product.
| Potential Cause | Troubleshooting Steps |
| Product Solubility | - Extraction: The product is extracted from the reaction mixture using an alkaline solution (e.g., 10% sodium hydroxide).[1] Ensure multiple extractions are performed to maximize recovery. The product is then precipitated by acidifying the combined alkaline extracts.[1] |
| Recrystallization Issues | - Solvent Choice: Toluene is a suitable solvent for the recrystallization of this compound.[1] Ensure the correct solvent-to-product ratio is used to achieve good recovery. |
Experimental Protocols
Synthesis of this compound via Nitrosation of Propiophenone
This protocol is adapted from Organic Syntheses.[1]
Reagents and Equipment:
-
Propiophenone
-
Sodium nitrite
-
Methyl alcohol
-
Sulfuric acid
-
Ethyl ether
-
Hydrogen chloride (gas)
-
10% Sodium hydroxide (B78521) solution
-
Concentrated hydrochloric acid
-
Three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a connection to a methyl nitrite generator.
Procedure:
-
Reaction Setup: In the three-necked flask, dissolve 3.5 moles of propiophenone in 2.3 L of ethyl ether.
-
Methyl Nitrite Generation: Prepare a methyl nitrite generator by charging a flask with a mixture of 4 moles of 95% sodium nitrite, 4.5 moles of methyl alcohol, and 170 cc of water. Slowly add cold dilute sulfuric acid to this mixture to generate gaseous methyl nitrite.
-
Reaction: Start the stirrer in the propiophenone solution and introduce a steady stream of hydrogen chloride gas. Bubble the generated methyl nitrite through the solution. The reaction mixture will turn a brown-red color, and the ether should begin to reflux gently. Adjust the rate of methyl nitrite addition to maintain a gentle reflux. The addition typically takes about four hours.
-
Work-up: Allow the reaction mixture to stand for several hours (preferably overnight). Extract the mixture repeatedly with 500-cc portions of 10% sodium hydroxide solution until the alkaline layer remains nearly colorless.
-
Precipitation: Slowly pour the combined alkaline extracts into a mixture of 700-750 cc of concentrated hydrochloric acid and about 1 kg of ice, with stirring.
-
Isolation and Purification: Filter the precipitated crystals of isonitrosopropiophenone with suction and dry. The crude product can be recrystallized from toluene.
Quantitative Data from Protocol:
| Reactant | Moles | Amount |
| Propiophenone | 3.5 | 469 g |
| Sodium Nitrite (95%) | 4.0 | 290 g |
| Methyl Alcohol | 4.5 | 180 cc (142 g) |
| Product | Yield | |
| Crude Isonitrosopropiophenone | 370-390 g (65-68%) | |
| Recrystallized Product | 315-335 g |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. This compound | 153337-78-1 | Benchchem [benchchem.com]
- 3. US7414153B2 - Process for preparation of optically active 1-erythro-2-amino-1-phenyl-1-propanol - Google Patents [patents.google.com]
- 4. EP1735266B1 - Process for preparation of optically active 1-erythro-2-amino-1-phenyl-1-propanol - Google Patents [patents.google.com]
- 5. CN106883109A - The synthetic method of the propanedione of 1 phenyl of novel photoinitiator 1,2 - Google Patents [patents.google.com]
Technical Support Center: Enhancing the Selectivity of 1-Phenyl-1,2-propanedione-2-oxime for Specific Metal Ions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Phenyl-1,2-propanedione-2-oxime (PPDOT) and its derivatives to achieve selective metal ion complexation.
Troubleshooting Guides
This section addresses common issues encountered during experiments aimed at enhancing the selectivity of PPDOT for specific metal ions.
Issue 1: Low or No Selectivity Between Target Metal Ions
| Possible Cause | Troubleshooting Step |
| Inappropriate pH | The complexation of metal ions with PPDOT is highly pH-dependent. The optimal pH for the selective extraction of different metal ions can vary significantly. Perform a pH optimization experiment by adjusting the pH of the aqueous solution across a wide range (e.g., pH 2-10) and measuring the extraction efficiency for each metal ion of interest. |
| Interference from other metal ions | The presence of other metal ions in the sample can interfere with the complexation of the target ion. Utilize a suitable masking agent to selectively complex the interfering ions and prevent them from reacting with PPDOT. For example, citrate (B86180) or tartrate can be used to mask Fe(III). |
| Ligand not selective enough | The inherent structure of PPDOT may not provide sufficient selectivity for your target ions. Consider modifying the PPDOT molecule to enhance its selectivity. A common modification is the synthesis of its thiosemicarbazone derivative, which has shown selectivity for Cu(II) and Ni(II). |
Issue 2: Poor Reproducibility of Results
| Possible Cause | Troubleshooting Step |
| Inconsistent pH | Small variations in pH can lead to significant changes in complex formation. Ensure accurate and consistent pH measurements using a calibrated pH meter for all experiments. Use appropriate buffer solutions to maintain a stable pH throughout the experiment. |
| Variable reaction time or temperature | The kinetics of complex formation can be influenced by time and temperature. Standardize the reaction time and maintain a constant temperature for all experiments to ensure consistent results. |
| Impurity of the ligand | Impurities in the synthesized PPDOT or its derivatives can affect complexation. Purify the ligand using appropriate techniques such as recrystallization or chromatography and verify its purity using analytical methods like NMR or melting point determination. |
Frequently Asked Questions (FAQs)
Q1: What is this compound (PPDOT) and why is it used for metal ion detection?
A1: this compound, also known as isonitrosopropiophenone, is an organic compound containing both a keto and an oxime functional group.[1] These groups can coordinate with metal ions to form stable complexes, many of which are colored.[1] This property makes PPDOT and its derivatives useful as chromogenic reagents for the spectrophotometric determination of metal ions.
Q2: How can I improve the selectivity of PPDOT for a specific metal ion?
A2: You can enhance the selectivity of PPDOT through several methods:
-
pH Control: The formation of metal-PPDOT complexes is highly dependent on the pH of the solution. By carefully controlling the pH, you can selectively complex one metal ion over another.
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Ligand Modification: Modifying the structure of PPDOT can introduce new donor atoms or alter its steric and electronic properties, leading to enhanced selectivity for a particular metal ion. A common derivative is this compound thiosemicarbazone (PPDOT-TSC).[2]
-
Use of Masking Agents: Masking agents are compounds that form stable complexes with interfering metal ions, preventing them from reacting with PPDOT. This allows for the selective detection of the target metal ion.
Q3: What is the role of this compound thiosemicarbazone (PPDOT-TSC)?
A3: PPDOT-TSC is a derivative of PPDOT that has been shown to be effective for the simultaneous spectrophotometric determination of copper(II) and nickel(II).[2] The addition of the thiosemicarbazone moiety alters the chelating properties of the molecule, leading to different absorption maxima for its complexes with different metal ions, thus enabling their selective determination.[2]
Q4: Are there any common interfering ions when using PPDOT for metal analysis?
A4: Yes, other transition metal ions present in the sample can interfere with the analysis. For instance, when determining Cu(II) and Ni(II) with PPDOT-TSC, the presence of other metals that form colored complexes in the same pH range can lead to inaccurate results. The use of masking agents is recommended to mitigate these interferences.
Quantitative Data
The following table summarizes the spectrophotometric data for the complexes of Copper(II) and Nickel(II) with this compound thiosemicarbazone (PPDOT-TSC).[2]
| Metal Ion | Complexing Agent | λmax (nm) |
| Copper(II) | PPDOT-TSC | 465 |
| Nickel(II) | PPDOT-TSC | 395 |
Experimental Protocols
Protocol 1: Synthesis of this compound thiosemicarbazone (PPDOT-TSC)
This protocol describes the synthesis of the thiosemicarbazone derivative of PPDOT to enhance selectivity for Cu(II) and Ni(II).[2]
Materials:
-
This compound (PPDOT)
-
Reflux apparatus
-
Beakers, flasks, and other standard laboratory glassware
Procedure:
-
Dissolve equimolar amounts of this compound and thiosemicarbazide in a minimum amount of hot ethanol in a round-bottom flask.
-
Attach a reflux condenser and heat the mixture to reflux for 2-3 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid product by filtration.
-
Wash the product with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the product from ethanol to obtain pure PPDOT-TSC.
-
Dry the purified product and determine its melting point and characterize it using spectroscopic methods (e.g., IR, NMR).
Protocol 2: pH Optimization for Selective Metal Ion Extraction
This protocol outlines the steps to determine the optimal pH for the selective extraction of a target metal ion from a mixture.
Materials:
-
A stock solution containing a mixture of the metal ions of interest.
-
A solution of PPDOT or its derivative in a water-immiscible organic solvent (e.g., chloroform, MIBK).
-
Buffer solutions covering a range of pH values (e.g., pH 2 to 10).
-
Separatory funnels.
-
A pH meter.
-
A spectrophotometer or atomic absorption spectrometer (AAS).
Procedure:
-
Prepare a series of aqueous solutions containing the mixture of metal ions.
-
Adjust the pH of each solution to a different value using the buffer solutions.
-
To a separatory funnel, add a known volume of the pH-adjusted aqueous solution and an equal volume of the PPDOT solution in the organic solvent.
-
Shake the funnel vigorously for a set amount of time (e.g., 15 minutes) to ensure thorough mixing and allow the complexation and extraction to reach equilibrium.
-
Allow the two phases to separate completely.
-
Carefully separate the aqueous and organic phases.
-
Measure the concentration of the target metal ion in the aqueous phase using a suitable analytical technique (e.g., AAS).
-
Calculate the percentage of extraction for the target metal ion at each pH value.
-
Plot the percentage of extraction versus pH to determine the optimal pH for selective extraction.
Protocol 3: Use of Masking Agents for Interference Removal
This protocol describes how to use a masking agent to eliminate interference from a competing metal ion.
Materials:
-
A sample solution containing the target metal ion and an interfering metal ion.
-
A solution of PPDOT or its derivative.
-
A solution of a suitable masking agent (e.g., sodium citrate, sodium tartrate).
-
A spectrophotometer.
Procedure:
-
To a set of test tubes, add a known volume of the sample solution.
-
To each test tube, add an increasing amount of the masking agent solution.
-
Add the PPDOT reagent solution to each test tube and allow the color to develop.
-
Measure the absorbance of each solution at the λmax of the target metal-PPDOT complex.
-
Plot the absorbance versus the concentration of the masking agent.
-
The concentration of the masking agent at which the absorbance of the target metal complex is maximized and the interference is minimized is the optimal concentration to use.
Visualizations
Caption: Workflow for enhancing the selectivity of PPDOT.
Caption: Mechanism of a masking agent in selective metal ion detection.
References
Technical Support Center: Purification of Crude 1-Phenyl-1,2-propanedione-2-oxime
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 1-Phenyl-1,2-propanedione-2-oxime (also known as α-isonitrosopropiophenone).
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
| Problem ID | Issue | Possible Causes | Suggested Solutions |
| PUR-001 | Low Yield of Crystalline Product After Recrystallization | - Excessive solvent used: The most common reason for poor crystallization is using too much solvent, which keeps the compound in solution even at low temperatures. - Inappropriate solvent choice: The selected solvent may be too good a solvent for the compound at all temperatures. - Presence of impurities: Significant amounts of impurities can inhibit crystal formation. | - Reduce solvent volume: Carefully evaporate a portion of the solvent and attempt to recrystallize again. - Solvent screening: Test the solubility of the crude product in various solvents to find one in which it is soluble when hot but sparingly soluble when cold. Toluene (B28343) is a commonly used and effective solvent for this compound.[1][2] - Pre-purification: If the crude product is highly impure, consider a preliminary purification step such as a silica (B1680970) gel plug filtration before recrystallization. |
| PUR-002 | Product "Oils Out" During Recrystallization | - Low melting point of the compound relative to the solvent's boiling point. - High concentration of impurities. - Cooling the solution too rapidly. | - Adjust solvent system: Add a co-solvent in which the compound is less soluble to lower the overall solvating power. - Slow cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator. - Seed crystals: Introduce a small crystal of the pure compound to induce crystallization. |
| PUR-003 | Discolored Product (Yellow or Brown) | - Presence of unreacted propiophenone (B1677668) or its degradation products. - Formation of side-products during synthesis. - Decomposition of the oxime under acidic or harsh conditions. | - Thorough extraction: Ensure complete removal of unreacted propiophenone by performing multiple extractions with 10% sodium hydroxide (B78521) solution during the workup.[1][2] - Charcoal treatment: Add a small amount of activated charcoal to the hot recrystallization solution to adsorb colored impurities, followed by hot filtration. - Column chromatography: If recrystallization is insufficient, purify the material using column chromatography. |
| PUR-004 | Incomplete Separation by Column Chromatography | - Inappropriate eluent system: The polarity of the solvent system may be too high or too low, resulting in poor separation of the desired compound from impurities. - Column overloading: Applying too much crude material to the column. | - TLC optimization: Develop an optimal eluent system using thin-layer chromatography (TLC) before running the column. A good starting point for non-polar compounds is a mixture of hexane (B92381) and ethyl acetate (B1210297). - Proper loading: As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel. |
| PUR-005 | Product Hydrolyzes Back to 1-Phenyl-1,2-propanedione | - Prolonged exposure to acidic conditions during workup or purification. | - Neutralize acidic workup: Use a mild base, such as sodium bicarbonate solution, to neutralize any residual acid after precipitation. - Deactivated silica gel: When using column chromatography, consider deactivating the silica gel by pre-treating it with a solvent system containing a small amount of a non-polar amine like triethylamine. |
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity in crude this compound synthesized from propiophenone?
A1: The most common impurity is unreacted propiophenone.[1][2] During the purification process, this can be largely removed by extraction with an aqueous sodium hydroxide solution, as the oxime is acidic and will dissolve in the basic solution, while the neutral propiophenone remains in the organic layer.
Q2: My recrystallized product has a melting point of 111-113 °C. Is it pure?
A2: A melting point of 111-113 °C for the crude product is reported, which upon recrystallization from toluene can be improved to 112-113 °C for snow-white crystals.[2] A sharp melting point within this range is a good indicator of purity. For higher certainty, analytical techniques such as NMR or HPLC should be employed.
Q3: What is a good solvent for recrystallizing this compound?
A3: Toluene is a well-documented and effective solvent for the recrystallization of this compound.[1][2] The crude material can be dissolved in hot toluene and allowed to cool slowly to yield pure crystals. It is also reported to be soluble in methanol.[3]
Q4: Can I use column chromatography to purify this compound?
A4: Yes, column chromatography is a suitable method for purifying this compound, especially if recrystallization fails to remove all impurities. A silica gel stationary phase with a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is a common approach. The optimal eluent ratio should be determined by TLC analysis beforehand.
Q5: How can I confirm the identity and purity of my final product?
A5: The identity and purity can be confirmed using a combination of techniques:
-
Melting Point: Compare the observed melting point with the literature value (112-113 °C).[2]
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system indicates a high degree of purity.
-
Spectroscopic Methods:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (C=O, C=N, O-H).
-
Mass Spectrometry (MS): To determine the molecular weight.[4]
-
Data Presentation
Table 1: Solubility Data for this compound
| Solvent | Solubility | Reference |
| Methanol | Soluble | [3] |
| Toluene | Soluble when hot, sparingly soluble when cold | [1][2] |
| Chloroform | Soluble | [5] |
| Hexane | Slightly Soluble | [5] |
| Water | Insoluble | Inferred from extraction protocol |
Table 2: Typical Yields for Purification of this compound
| Purification Step | Starting Material | Product Weight | Yield | Reference |
| Crude Precipitation | 3.5 moles Propiophenone | 370-390 g | 65-68% | [1][2] |
| Recrystallization from Toluene | 370-390 g Crude Product | 315-335 g | 85-86% (of crude) | [1][2] |
Experimental Protocols
Protocol 1: Purification by Extraction and Recrystallization
This protocol is adapted from a procedure in Organic Syntheses.[1][2]
-
Dissolution of Crude Product: The crude reaction mixture containing this compound is typically in an organic solvent like diethyl ether.
-
Alkaline Extraction:
-
The ethereal solution is repeatedly extracted with 500 mL portions of 10% aqueous sodium hydroxide solution.
-
The extractions are continued until the aqueous layer remains nearly colorless when shaken with the ether solution. Typically, five portions are required.
-
The combined alkaline extracts contain the deprotonated oxime.
-
-
Recovery of Unreacted Propiophenone (Optional): The remaining ethereal solution contains unreacted propiophenone, which can be recovered by distilling the ether and fractionating the residue.
-
Precipitation of the Oxime:
-
The combined alkaline extracts are poured slowly with stirring into a mixture of 700–750 mL of concentrated hydrochloric acid and about 1 kg of ice.
-
The acidic conditions protonate the oximate, causing the this compound to precipitate out of the solution.
-
-
Isolation of Crude Product: The precipitated crystals are collected by suction filtration and dried. The expected yield of the crude product is 370–390 g (65–68% based on 3.5 moles of propiophenone), with a melting point of 111–113 °C.[1][2]
-
Recrystallization:
-
The crude, dried product is placed in a flask with approximately 550 mL of toluene.
-
The mixture is heated until the solid completely dissolves.
-
The hot solution is allowed to cool slowly to room temperature, and then cooled further in an ice bath to maximize crystal formation.
-
The resulting snow-white crystals are collected by suction filtration and dried. The expected yield of the pure product is 315–335 g, with a melting point of 112–113 °C.[2]
-
Protocol 2: Purification by Column Chromatography
This is a general protocol that should be optimized for specific impurity profiles.
-
Preparation of the Column:
-
A glass chromatography column is packed with silica gel (slurry packing in the chosen eluent is recommended).
-
-
Sample Preparation:
-
The crude this compound is dissolved in a minimal amount of the eluent or a more polar solvent like dichloromethane.
-
Alternatively, for less soluble samples, the crude material can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder loaded onto the column.
-
-
Elution:
-
The column is eluted with an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate). The polarity is gradually increased to elute the compounds from the column.
-
The progress of the separation is monitored by collecting fractions and analyzing them by TLC.
-
-
Isolation of Pure Product:
-
Fractions containing the pure product (as determined by TLC) are combined.
-
The solvent is removed under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Visualization
Caption: Purification workflow for crude this compound.
References
How to resolve poor reproducibility in colorimetric assays using 1-Phenyl-1,2-propanedione-2-oxime
This technical support center provides guidance for researchers, scientists, and drug development professionals experiencing poor reproducibility in colorimetric assays utilizing 1-Phenyl-1,2-propanedione-2-oxime. The content is structured to address specific issues through troubleshooting guides and frequently asked questions, with a focus on the determination of urea (B33335) and related compounds as a practical application.
Troubleshooting Guide: Poor Reproducibility
Poor reproducibility in colorimetric assays can stem from various factors, from reagent preparation to procedural inconsistencies. This guide provides a systematic approach to identifying and resolving common issues.
Problem 1: High Variability Between Replicate Wells
Possible Causes & Solutions
| Cause | Solution |
| Pipetting Errors | Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. When preparing serial dilutions, ensure thorough mixing between each step. |
| Inadequate Mixing | After adding reagents to each well, mix thoroughly by gently pipetting up and down or by using a plate shaker. Avoid splashing. |
| Temperature Gradients | Allow all reagents and samples to come to room temperature before use. Avoid placing the microplate on a cold or warm surface. Incubate plates in a temperature-controlled environment. |
| Edge Effects | Avoid using the outer wells of the microplate, as they are more susceptible to evaporation and temperature fluctuations. If this is not possible, fill the outer wells with a blank solution. |
Problem 2: Inconsistent Color Development
Possible Causes & Solutions
| Cause | Solution |
| Reagent Degradation | Prepare fresh reagent solutions, especially the this compound solution, as it can be light-sensitive. Store stock solutions in dark, airtight containers. |
| Incorrect pH | The reaction is highly pH-dependent. Prepare buffers accurately and verify the pH before use. Ensure the sample matrix does not significantly alter the final pH of the reaction mixture. |
| Fluctuating Incubation Times | Use a timer to ensure consistent incubation periods for all samples. Process samples in smaller batches if necessary to maintain timing consistency. |
| Light Sensitivity | The colored product may be sensitive to light. Protect the reaction mixture from direct light during incubation and before measurement. |
Problem 3: High Background or Blank Readings
Possible Causes & Solutions
| Cause | Solution |
| Contaminated Reagents | Use high-purity water and analytical grade chemicals. Prepare fresh reagents if contamination is suspected. |
| Interfering Substances in Samples | Samples may contain compounds that interfere with the assay. Common interfering substances include reducing agents or other compounds that react with the reagents.[1] Consider sample purification steps like solid-phase extraction (SPE) or liquid-liquid extraction (LLE). |
| Dirty Cuvettes or Microplates | Ensure that all labware is clean. For microplates, use new, high-quality plates for each assay. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal wavelength for measuring the colored product in an assay using this compound?
A1: The optimal wavelength can vary depending on the specific analyte and reaction conditions. For urea determination, which is analogous to the diacetyl monoxime method, the peak absorbance is typically in the range of 520-540 nm.[2][3] It is crucial to perform a wavelength scan to determine the exact absorbance maximum for your specific assay conditions.
Q2: My standard curve is not linear. What are the possible reasons?
A2: A non-linear standard curve can be caused by several factors:
-
Incorrect Standard Concentrations: Double-check the calculations and dilutions for your standards.
-
Reagent Limitation: At high analyte concentrations, a key reagent may become the limiting factor in the reaction, causing the curve to plateau.
-
Assay Conditions: Suboptimal pH, temperature, or incubation time can affect the reaction kinetics and lead to non-linearity.
-
Pipetting Inaccuracy: Inaccurate pipetting, especially for the standards, will directly impact the curve.
Q3: Can I use serum or plasma samples directly in this assay?
A3: Serum and plasma samples may contain interfering substances such as proteins and high concentrations of other metabolites. It is often necessary to deproteinize the samples before the assay.[4] A common method is precipitation with an acid like trichloroacetic acid (TCA), followed by centrifugation to remove the protein pellet.
Q4: How can I improve the sensitivity of my assay?
A4: To enhance assay sensitivity, you can try the following:
-
Optimize Reagent Concentrations: Experiment with different concentrations of this compound and the acid catalyst to find the optimal ratio.
-
Increase Incubation Time or Temperature: This can drive the color-forming reaction to completion, but be cautious of potential reagent degradation or increased background.
-
Use a Pathlength-Increasing Plate: Some microplates are designed to increase the light pathlength, thereby increasing the absorbance signal for the same concentration.
Experimental Protocol: Colorimetric Determination of Urea
This protocol is adapted from the well-established diacetyl monoxime method for urea determination and serves as a starting point for developing an assay with this compound.[2][5] Optimization will be required for specific applications.
1. Reagent Preparation
| Reagent | Preparation |
| Urea Standard Stock (100 mM) | Dissolve 60.06 mg of urea in 10 mL of deionized water. |
| Acid Reagent | Slowly add 100 mL of concentrated sulfuric acid and 0.3 mL of 85% phosphoric acid to 300 mL of deionized water with constant stirring in an ice bath. Allow to cool. |
| Color Reagent | Dissolve 0.5 g of this compound and 0.25 g of thiosemicarbazide (B42300) in 100 mL of deionized water. Store in a dark bottle. |
2. Assay Procedure
-
Prepare Standards: Prepare a series of urea standards (e.g., 0, 2, 4, 6, 8, 10 mM) by diluting the 100 mM stock solution with deionized water.
-
Sample Preparation: If using biological fluids, deproteinize the samples.
-
Reaction Setup:
-
Pipette 50 µL of each standard and sample into separate wells of a 96-well microplate.
-
Add 150 µL of the Acid Reagent to each well.
-
Add 50 µL of the Color Reagent to each well.
-
-
Incubation: Mix the plate gently and incubate at 95°C for 15 minutes in a water bath or heat block.
-
Cooling: Cool the plate to room temperature in the dark for 10 minutes.
-
Measurement: Measure the absorbance at the predetermined optimal wavelength (e.g., 530 nm) using a microplate reader.
-
Calculation: Construct a standard curve by plotting the absorbance of the standards against their concentrations. Determine the concentration of urea in the samples from the standard curve.
Visualizations
Caption: A flowchart illustrating the key steps in the colorimetric determination of urea using this compound.
Caption: A decision tree diagram outlining the troubleshooting process for resolving poor reproducibility in the colorimetric assay.
References
- 1. assaygenie.com [assaygenie.com]
- 2. Colorimetric determination of urea using diacetyl monoxime with strong acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Colorimetric determination of urea using diacetyl monoxime with strong acids | PLOS One [journals.plos.org]
- 4. Improvements in the determination of urea using diacetyl monoxime; methods with and without deproteinisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Colorimetric determination of urea [protocols.io]
Optimizing reaction conditions for Sonogashira coupling with 1-Phenyl-1,2-propanedione-2-oxime
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 1-Phenyl-1,2-propanedione-2-oxime in Sonogashira coupling reactions. The following information is designed to assist in the optimization of reaction conditions and to address common challenges encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What are the essential components of a Sonogashira coupling reaction?
A1: The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] The essential components for this reaction are:
-
Aryl or Vinyl Halide: In this specific case, a derivative of this compound bearing a halide (e.g., I, Br, Cl) or a triflate (OTf) group.
-
Terminal Alkyne: The coupling partner for the oxime derivative.
-
Palladium Catalyst: Typically a Pd(0) complex, which is the active catalytic species. Common precatalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[2]
-
Copper (I) Co-catalyst: Often CuI is used to increase the reaction rate, though copper-free protocols exist.[1][3]
-
Base: An amine base, such as triethylamine (B128534) (TEA) or diisopropylamine (B44863) (DIPA), is required to deprotonate the alkyne.[3]
-
Solvent: An appropriate solvent that can dissolve the reactants and facilitate the reaction. Common choices include THF, DMF, and toluene (B28343).[4][5]
Q2: What is the general reactivity order for the halide on my this compound derivative?
A2: The reactivity of the halide significantly impacts the reaction conditions required. The general order of reactivity from most to least reactive is: I > OTf > Br > Cl.[3][6] Aryl iodides are the most reactive and can often be coupled at room temperature, while aryl bromides may necessitate heating.[3] Aryl chlorides are the least reactive and often require more specialized catalytic systems or harsher conditions.[2]
Q3: Can I perform the Sonogashira coupling without a copper co-catalyst?
A3: Yes, copper-free Sonogashira reactions are possible and can be advantageous.[3] The primary benefit of omitting copper is the prevention of the undesired Glaser-type homocoupling of the alkyne, which can be a significant side reaction.[1][3] Copper-free conditions may require specific ligands or different reaction parameters to achieve good results.[3]
Q4: My reaction is not working at all. What are the most critical initial checks?
A4: If your reaction fails completely, the primary suspects are the quality of your reagents, the integrity of your catalyst, and the reaction setup.[3]
-
Catalyst Activity: Ensure your palladium and copper catalysts are active and have not degraded.
-
Reagent Purity: Use pure starting materials, as impurities can poison the catalyst.[3]
-
Anhydrous and Anaerobic Conditions: Oxygen can lead to the undesirable homocoupling of the alkyne and can also contribute to catalyst decomposition.[3] It is crucial to degas your solvent and run the reaction under an inert atmosphere (e.g., argon or nitrogen).[3]
Q5: I see a black precipitate forming in my reaction. What is it and what should I do?
A5: The formation of a black precipitate, commonly known as "palladium black," is an indication of the decomposition of the palladium catalyst.[3] This can be triggered by impurities, an inappropriate choice of solvent, or incorrect reaction temperature.[3] Using fresh, high-purity reagents and solvents can help mitigate this issue.[3] Some anecdotal evidence suggests that certain solvents, like THF, might be more prone to the formation of palladium black.[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive catalyst | Use a fresh batch of palladium and copper catalysts. Ensure proper storage and handling to prevent degradation.[3] |
| Poor quality of starting materials | Purify the this compound derivative and the alkyne to remove any impurities that could poison the catalyst.[3] | |
| Non-optimal reaction temperature | If using an aryl bromide, consider increasing the reaction temperature.[3][5] For highly reactive aryl iodides, ensure the temperature is not too high, which could lead to side reactions. | |
| Inappropriate solvent | The choice of solvent can significantly impact the reaction.[7] Screen different solvents such as DMF, toluene, or acetonitrile.[5] Be aware that some solvents may promote catalyst decomposition.[4] | |
| Insufficient or inappropriate base | An amine base is necessary to deprotonate the alkyne.[3] Ensure the base is dry and used in sufficient excess (typically 2-4 equivalents). Triethylamine and diisopropylamine are common choices.[3] | |
| Formation of Alkyne Homocoupling (Glaser Coupling) Product | Presence of oxygen | Thoroughly degas the solvent and reaction mixture and maintain a strict inert atmosphere (argon or nitrogen).[3] |
| Use of copper co-catalyst | Consider switching to a copper-free Sonogashira protocol.[1][3] | |
| Decomposition of Catalyst (Formation of Palladium Black) | Impurities in reagents or solvent | Use high-purity, anhydrous reagents and solvents.[3] |
| Inappropriate solvent | Some solvents may promote the formation of palladium black.[4] Consider changing the solvent. | |
| Incorrect temperature | Optimize the reaction temperature; excessively high temperatures can lead to catalyst decomposition.[3] | |
| Difficulty in Product Purification | Presence of homocoupled alkyne | Optimize reaction conditions to minimize this side product (e.g., copper-free conditions, strict exclusion of oxygen).[1][3] |
| Complex reaction mixture | Simplify the work-up procedure. Filtration through a pad of Celite® can help remove catalyst residues before chromatographic purification.[6] |
Experimental Protocols
The following are generalized experimental protocols that can serve as a starting point for the Sonogashira coupling of a halogenated this compound derivative. Optimization will be necessary based on the specific substrate and alkyne used.
Table 1: Typical Reaction Conditions for Sonogashira Coupling
| Parameter | Condition | Notes |
| Halide Substrate | 1.0 equivalent | Aryl-I, -Br, or -OTf derivative of this compound |
| Alkyne | 1.1 - 1.5 equivalents | |
| Palladium Catalyst | 1-5 mol% | e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |
| Copper(I) Iodide | 1-5 mol% | For copper-catalyzed reactions |
| Base | 2-4 equivalents | e.g., TEA, DIPA |
| Solvent | 0.1 - 0.5 M | e.g., THF, DMF, Toluene |
| Temperature | Room Temp. - 100 °C | Dependent on halide reactivity.[5] |
| Atmosphere | Inert (Argon or Nitrogen) |
Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling
-
To a dried Schlenk flask under an inert atmosphere, add the halogenated this compound derivative (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.05 eq.), and copper(I) iodide (0.025 eq.).[6]
-
Add degassed solvent (e.g., THF, 5 mL per 0.81 mmol of halide).[6]
-
Add the base (e.g., diisopropylamine, 7.0 eq.) and the terminal alkyne (1.1 eq.).[6]
-
Stir the reaction at the appropriate temperature (room temperature for iodides, elevated for bromides) and monitor by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with a suitable solvent like Et₂O and filter through a pad of Celite®, washing the pad with the same solvent.[6]
-
Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.[6]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[6]
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.[6]
Protocol 2: Copper-Free Sonogashira Coupling
-
To a dried Schlenk flask under an inert atmosphere, add the halogenated this compound derivative (1.0 eq.) and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Add degassed solvent (e.g., a mixture of toluene and triethylamine).
-
Add the terminal alkyne (1.2 - 1.5 eq.).
-
Heat the reaction mixture to the desired temperature and monitor its progress.
-
Follow a similar work-up and purification procedure as described in Protocol 1.
Visualizations
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Caption: General experimental workflow for Sonogashira coupling.
Caption: Troubleshooting decision tree for low product yield.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 7. books.lucp.net [books.lucp.net]
Scaling up the synthesis of 1-Phenyl-1,2-propanedione-2-oxime for industrial applications
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of 1-Phenyl-1,2-propanedione-2-oxime (also known as α-isonitrosopropiophenone) for industrial applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound on an industrial scale?
A1: The two main viable methods for producing this compound are the oximation of 1-phenyl-1,2-propanedione (B147261) and the nitrosation of propiophenone (B1677668).[1] The nitrosation of propiophenone using an alkyl nitrite (B80452) (such as methyl, ethyl, or butyl nitrite) in the presence of an acid catalyst like hydrogen chloride is a well-established and scalable method.[1][2][3] An alternative greener approach that has been explored is electrosynthesis.
Q2: What are the key safety concerns when scaling up the synthesis of this compound?
A2: Key safety concerns include:
-
Flammable Solvents: The use of large volumes of flammable solvents like diethyl ether presents a significant fire and explosion hazard.[4]
-
Exothermic Reaction: The nitrosation of propiophenone is an exothermic reaction. Careful temperature control is crucial to prevent thermal runaway, especially during large-scale production.[5]
-
Hazardous Reagents: Alkyl nitrites can be volatile and unstable, and hydrogen chloride is a corrosive gas.[1][6] Proper handling and storage procedures are essential.
-
Reagent Stability: Alkyl nitrites can decompose over time, leading to pressure buildup in storage containers.[6] It is often recommended to use freshly prepared or redistilled alkyl nitrites.[2]
Q3: What are typical yields and melting points for this compound?
A3: Laboratory-scale synthesis procedures report yields in the range of 65-68% after recrystallization.[2] However, optimized industrial processes claim yields as high as 87%.[4] The melting point of the purified product is consistently reported to be in the range of 111-115°C.[2][7]
Q4: How can the purity of the final product be assessed?
A4: The purity of this compound can be determined using a combination of analytical techniques, including:
-
Melting Point Determination: A sharp melting point within the expected range (111-115°C) is a good indicator of purity.[2][7]
-
Chromatographic Methods: Thin-Layer Chromatography (TLC), Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC) are effective for identifying and quantifying impurities.
-
Spectroscopic Methods: Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the chemical structure and identify impurities.
Troubleshooting Guides
Low Reaction Yield
| Problem | Possible Cause | Troubleshooting Steps |
| Low conversion of propiophenone | Incomplete reaction due to insufficient reaction time or temperature. | - Ensure the reaction is allowed to proceed for the recommended duration (e.g., several hours after reagent addition).[2]- Monitor the reaction progress using TLC or GC to determine the point of completion.- Optimize the reaction temperature; for the nitrosation of propiophenone, a temperature range of 25-40°C is often cited.[3][4] |
| Poor quality or decomposed alkyl nitrite. | - Use freshly prepared or redistilled alkyl nitrite for the reaction.[2]- Store alkyl nitrites in a cool, dark place and consider using stabilizers if storing for extended periods.[6] | |
| Inefficient mixing. | - Ensure vigorous and constant stirring throughout the reaction, especially during the addition of reagents. Inconsistent stirring can lead to localized overheating and side reactions.[2] | |
| Product loss during work-up | Incomplete extraction of the product from the reaction mixture. | - Perform multiple extractions with the alkaline solution (e.g., 10% sodium hydroxide) until the extracting medium remains colorless.[2] |
| Incomplete precipitation of the product. | - Ensure the acidic solution used for precipitation is sufficiently cold (e.g., by adding ice) to maximize the crystallization of the product.[2] | |
| Loss of product in the mother liquor. | - The mother liquor from recrystallization can be further treated to recover additional product by extraction with an alkaline solution and reprecipitation with acid.[2] |
Purification Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Oily product that fails to crystallize | Presence of unreacted propiophenone or other impurities. | - Unreacted propiophenone can be recovered from the ethereal solution after alkaline extraction by distillation.[2]- Ensure the product is thoroughly washed after filtration to remove residual impurities. |
| Colored impurities in the final product | Formation of side products during the reaction. | - The reaction mixture may initially develop a brown-red color, but should become a clear yellow upon completion. If dark coloration persists, it may indicate side reactions.[2]- Recrystallization from a suitable solvent, such as toluene (B28343), is an effective method for removing colored impurities and obtaining a white crystalline product.[2] |
| Difficulty in filtration | Very fine crystals or a gummy precipitate. | - Control the rate of precipitation by adding the alkaline extract slowly to the cold acid solution with vigorous stirring.[2] This promotes the formation of larger, more easily filterable crystals. |
Experimental Protocols
Synthesis of this compound via Nitrosation of Propiophenone
This protocol is adapted from a standard laboratory procedure and may require optimization for large-scale synthesis.
Materials:
-
Propiophenone
-
Ethyl ether (or another suitable solvent)
-
Sodium nitrite
-
Methyl alcohol
-
Sulfuric acid
-
Hydrogen chloride gas
-
10% Sodium hydroxide (B78521) solution
-
Concentrated hydrochloric acid
-
Toluene (for recrystallization)
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve propiophenone in ethyl ether. Separately, prepare a solution of sodium nitrite, methyl alcohol, and water. Prepare a cold, dilute solution of sulfuric acid.
-
Generation and Introduction of Methyl Nitrite: Start stirring the propiophenone solution and begin bubbling dry hydrogen chloride gas through it. Slowly add the sulfuric acid solution to the sodium nitrite solution to generate methyl nitrite gas, which is then introduced into the propiophenone solution.
-
Reaction: The reaction is exothermic and the ether should begin to reflux gently. Adjust the rate of methyl nitrite addition to maintain a gentle reflux. Continue the addition for approximately four hours. After the addition is complete, continue stirring and passing hydrogen chloride for another 30 minutes until the solution becomes a clear yellow.
-
Work-up: Allow the reaction mixture to stand for several hours or overnight. Extract the mixture repeatedly with 10% sodium hydroxide solution until the aqueous layer is no longer colored.
-
Precipitation: Combine the alkaline extracts and slowly pour them into a mixture of concentrated hydrochloric acid and ice with constant stirring.
-
Isolation and Purification: Collect the precipitated crystals of this compound by filtration and dry them. The crude product can be further purified by recrystallization from toluene to yield snow-white crystals.[2]
Quantitative Data from a Representative Lab-Scale Synthesis:
| Parameter | Value | Reference |
| Propiophenone | 469 g (3.5 moles) | [2] |
| Ethyl Ether | 2.3 L | [2] |
| Sodium Nitrite (95%) | 290 g (4 moles) | [2] |
| Methyl Alcohol | 180 cc | [2] |
| Crude Yield | 370-390 g (65-68%) | [2] |
| Recrystallized Yield | 315-335 g | [2] |
| Melting Point | 111-113 °C | [2] |
Visualizations
Caption: Synthesis of this compound via nitrosation.
Caption: General experimental workflow for the synthesis and purification.
References
- 1. This compound | 153337-78-1 | Benchchem [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. CN106883109A - The synthetic method of the propanedione of 1 phenyl of novel photoinitiator 1,2 - Google Patents [patents.google.com]
- 4. US3090812A - Method of producing isonitrosopropiophenone - Google Patents [patents.google.com]
- 5. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 6. US2927939A - Stabilization of alkyl nitrites - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
Comparative Analysis of Synthetic Routes for 1-Phenyl-1,2-propanedione-2-oxime
A critical intermediate in the synthesis of various pharmaceuticals and a valuable building block in organic chemistry, 1-Phenyl-1,2-propanedione-2-oxime, also known as isonitrosopropiophenone, can be synthesized through several distinct pathways. This guide provides a comparative analysis of the most common synthetic routes, offering detailed experimental protocols, quantitative data, and visual representations to aid researchers, scientists, and drug development professionals in selecting the most suitable method for their specific needs.
The primary synthetic strategies for obtaining this compound involve the nitrosation of propiophenone (B1677668) and the oximation of 1-phenyl-1,2-propanedione (B147261). A less common route proceeds via the saponification, nitrosation, and decarboxylation of α-benzoylpropionic acid esters. Each method presents its own set of advantages and disadvantages in terms of yield, reaction conditions, and accessibility of starting materials.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the two primary synthetic routes to facilitate a direct comparison.
| Parameter | Route 1: Nitrosation of Propiophenone | Route 2: Oximation of 1-Phenyl-1,2-propanedione |
| Starting Material | Propiophenone | 1-Phenyl-1,2-propanedione |
| Key Reagents | Alkyl nitrite (B80452) (e.g., methyl, ethyl, amyl, or butyl nitrite), Hydrogen chloride | Hydroxylamine (B1172632) |
| Typical Yield | 65-87%[1][2] | High (generally, oximation reactions are high-yielding) |
| Reaction Time | Approximately 4-5 hours for addition, plus overnight stirring[1][3] | Typically shorter than nitrosation |
| Reaction Temperature | Gentle reflux of ether, then room temperature[1][4] | Varies, often room temperature to gentle heating |
| Melting Point of Product | 111-113 °C (crude), 112-115 °C (recrystallized)[1] | 113-115 °C |
Experimental Protocols
This widely utilized method involves the reaction of propiophenone with an alkyl nitrite in the presence of an acid catalyst, typically hydrogen chloride. The following protocol is adapted from a well-established procedure.[1][3]
Materials:
-
Propiophenone (3.5 moles)
-
Ethyl ether (2.3 L)
-
Sodium nitrite (95%, 4 moles)
-
Methyl alcohol (4.5 moles)
-
Water (170 cc)
-
Sulfuric acid (concentrated)
-
Dry hydrogen chloride gas
-
10% Sodium hydroxide (B78521) solution
-
Concentrated hydrochloric acid
-
Ice
-
Toluene (B28343) (for recrystallization)
Equipment:
-
A large reaction flask (e.g., 5-L) equipped with a mechanical stirrer, a gas inlet tube for methyl nitrite, and a gas inlet tube for hydrogen chloride.
-
A separate flask for generating methyl nitrite, fitted with a dropping funnel.
Procedure:
-
A solution of 469 g (3.5 moles) of propiophenone in 2.3 L of ethyl ether is placed in the reaction flask.
-
The apparatus for generating methyl nitrite is assembled, with a mixture of 290 g (4 moles) of 95% sodium nitrite, 180 cc (4.5 moles) of methyl alcohol, and 170 cc of water in the generating flask. Cold dilute sulfuric acid is placed in the dropping funnel.
-
The stirrer in the reaction flask is started, and dry hydrogen chloride is introduced at a moderate rate (6–10 bubbles per second).
-
Gaseous methyl nitrite is generated by slowly adding the sulfuric acid to the sodium nitrite mixture and is introduced into the propiophenone solution.
-
The reaction mixture will develop a brown-red color, and the ether will begin to reflux gently. The rate of methyl nitrite addition is adjusted to maintain a gentle reflux. This addition typically takes about four hours.
-
After the addition is complete, stirring and the introduction of hydrogen chloride are continued for another 30 minutes.
-
The reaction mixture is allowed to stand for several hours, preferably overnight.
-
The product is extracted from the ethereal solution with repeated portions of 10% sodium hydroxide solution.
-
The combined alkaline extracts are poured slowly with stirring into a mixture of concentrated hydrochloric acid and ice.
-
The precipitated crystals of isonitrosopropiophenone are collected by filtration, washed with water, and dried. The crude product weighs between 370–390 g (65–68% yield) and has a melting point of 111–113 °C.[1][3]
-
For further purification, the crude product can be recrystallized from toluene to yield snow-white crystals with a melting point of 112–113 °C.[3] An improved workup described in a patent involves precipitating the product by adding water to the reaction mixture, which claims to increase the yield to 87%.[2]
This route involves the reaction of 1-phenyl-1,2-propanedione with hydroxylamine.[1] While a detailed, specific protocol for this exact substrate is not extensively documented in the provided results, a general procedure for the oximation of a ketone can be readily applied.
Starting Material Synthesis: 1-Phenyl-1,2-propanedione The starting material, 1-phenyl-1,2-propanedione, can be synthesized by the oxidation of propiophenone with selenium dioxide or through the acid hydrolysis of isonitrosopropiophenone.[5]
General Oximation Protocol:
-
Dissolve 1-phenyl-1,2-propanedione in a suitable solvent such as ethanol (B145695) or a mixture of ethanol and water.
-
Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate, sodium hydroxide, or pyridine) to neutralize the liberated HCl. The base is typically used in a slight molar excess relative to the hydroxylamine hydrochloride.
-
The reaction mixture is stirred at room temperature or gently heated for a period of time, which can range from 30 minutes to several hours, until the reaction is complete (monitored by TLC).
-
Upon completion, the reaction mixture is cooled, and the product may precipitate directly. Alternatively, the solvent can be removed under reduced pressure, and the residue can be partitioned between water and an organic solvent.
-
The product is isolated by filtration if it precipitates or by extraction and subsequent crystallization.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic routes.
Caption: Synthetic pathway for Route 1, the nitrosation of propiophenone.
Caption: Synthetic pathway for Route 2, the oximation of 1-phenyl-1,2-propanedione.
Caption: An alternative, multi-step synthesis from an α-benzoylpropionic acid ester.
Comparative Discussion
-
Route 1 (Nitrosation of Propiophenone): This is a robust and well-documented method that starts from a readily available material, propiophenone.[6] The yields are consistently reported in the 65-87% range, making it an efficient process for larger-scale synthesis.[1][2] The procedure involves the in-situ generation of gaseous methyl nitrite, which requires careful handling and an appropriate experimental setup, preferably within a fume hood.[1][3] The workup involves extraction with a basic solution, followed by precipitation in an acidic medium.[1]
-
Route 2 (Oximation of 1-Phenyl-1,2-propanedione): This method is mechanistically straightforward and typically involves milder conditions than the nitrosation route. Oximation reactions are generally high-yielding and clean. However, the availability and cost of the starting material, 1-phenyl-1,2-propanedione, may be a limiting factor. If 1-phenyl-1,2-propanedione is not commercially available, it would need to be synthesized in a preceding step, for instance, from propiophenone, which would add to the overall number of steps.[5]
The choice between these synthetic routes will largely depend on the specific requirements of the researcher or organization. The nitrosation of propiophenone is a high-yielding, one-pot reaction from a common starting material, making it attractive for large-scale production, despite the need for careful handling of gaseous reagents. The oximation of 1-phenyl-1,2-propanedione offers a simpler and potentially milder reaction, which may be preferable for smaller-scale laboratory syntheses, provided the diketone starting material is readily accessible. The route from α-benzoylpropionic acid esters is less common and involves multiple steps, making it less efficient for most applications.[1]
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. US3090812A - Method of producing isonitrosopropiophenone - Google Patents [patents.google.com]
- 3. sciencemadness.org [sciencemadness.org]
- 4. CN106883109A - The synthetic method of the propanedione of 1 phenyl of novel photoinitiator 1,2 - Google Patents [patents.google.com]
- 5. 1-Phenyl-1,2-propanedione Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. Propiophenone - Wikipedia [en.wikipedia.org]
Comparison of 1-Phenyl-1,2-propanedione-2-oxime with other oxime reagents for cobalt detection
For Researchers, Scientists, and Drug Development Professionals
The accurate and sensitive detection of cobalt is crucial in various fields, including environmental monitoring, industrial process control, and pharmaceutical analysis. Oxime-based reagents have long been employed for the colorimetric and spectrophotometric determination of metal ions, including cobalt. This guide provides a comparative analysis of 1-Phenyl-1,2-propanedione-2-oxime and its analogues against other common oxime reagents—Dimethylglyoxime (B607122), α-Furildioxime, and Nioxime—for the detection of cobalt.
Performance Comparison of Oxime Reagents for Cobalt Detection
The selection of an appropriate reagent for cobalt detection depends on several factors, including sensitivity, selectivity, and the specific experimental conditions. The following table summarizes the key performance indicators for 1-Phenyl-1,2-propanedione dioxime (a derivative of this compound), Dimethylglyoxime, and Nioxime based on available experimental data. Information on the spectrophotometric determination of cobalt using α-Furildioxime is limited in the reviewed literature.
| Reagent | Molar Absorptivity (ε) in L mol⁻¹ cm⁻¹ | λmax (nm) | Optimal pH | Key Interferences |
| 1-Phenyl-1,2-propanedione dioxime | 6.42 x 10³[1] | 345[1] | 6.5[1] | Nickel, Copper, Iron |
| Dimethylglyoxime (in the presence of Benzidine) | Not explicitly stated in reviewed sources | ~450[2] | 4.8 - 7.0[2] | Nickel, Iron, Copper, Manganese, Sulfate, Phosphate (B84403), Oxalate[2] |
| Nioxime | Data for spectrophotometric determination of cobalt not available in reviewed sources. | - | - | Nickel, Zinc (in voltammetric methods) |
Note: The performance of Dimethylglyoxime is often enhanced by the presence of an oxidizing agent and a sensitizing agent like an aromatic amine (e.g., benzidine) to form a more intensely colored complex.
Experimental Protocols
Detailed methodologies are essential for reproducible and accurate results. Below are representative experimental protocols for the spectrophotometric determination of cobalt using 1-Phenyl-1,2-propanedione dioxime and Dimethylglyoxime.
Protocol for Cobalt Detection using 1-Phenyl-1,2-propanedione dioxime
This protocol is based on the extractive spectrophotometric determination of Cobalt(II).
Reagents:
-
Standard Cobalt(II) solution (prepared from CoCl₂·6H₂O and standardized).
-
1-Phenyl-1,2-propanedione dioxime (H₂PPDD) solution (0.2% in ethanol).
-
Potassium dihydrogen phosphate - sodium hydroxide (B78521) buffer solution.
-
Chloroform (B151607) (analytical grade).
Procedure:
-
To a suitable aliquot of the sample solution containing Cobalt(II), add 2 mL of the 0.2% H₂PPDD solution.[1]
-
Adjust the pH to 6.5 using the phosphate-hydroxide buffer.[1]
-
Make up the total volume of the aqueous solution to 10 mL.
-
Add 10 mL of chloroform and equilibrate the mixture for 1 minute to extract the cobalt-H₂PPDD complex.[1]
-
Separate the organic layer.
-
Measure the absorbance of the organic layer at 345 nm against a reagent blank.[1]
-
The concentration of cobalt is determined from a calibration curve prepared using standard cobalt solutions.
Protocol for Cobalt Detection using Dimethylglyoxime (with Benzidine)
This colorimetric method relies on the formation of a colored complex in an aqueous solution.
Reagents:
-
Standard Cobalt(II) chloride solution (0.0100 M).
-
Dimethylglyoxime solution (1% w/v in ethanol).
-
Benzidine (B372746) solution (0.5% w/v, freshly prepared).
-
Acetic acid and Sodium hydroxide for pH adjustment.
-
Buffer solution (e.g., 0.6 N acetic acid and saturated sodium acetate) to maintain a pH of approximately 5.2.[2]
Procedure:
-
In a 100 mL volumetric flask, add a known volume of the sample solution containing cobalt.
-
Add 5.0 mL of the 0.5% benzidine solution.[2]
-
Add 4.0 mL of the 1% dimethylglyoxime solution.[2]
-
Adjust the pH to a range of 4.8 to 7.0 using acetic acid and sodium hydroxide, or use a suitable buffer.[2]
-
Dilute the solution to the 100 mL mark with deionized water.
-
Measure the absorbance of the solution at approximately 450 nm against a reagent blank.[2]
-
Determine the cobalt concentration from a previously prepared calibration curve.
Visualizing the Process and Reaction
To better understand the experimental workflow and the underlying chemical reactions, the following diagrams are provided.
Caption: General experimental workflow for the spectrophotometric detection of cobalt using an oxime reagent.
Caption: Simplified reaction pathway showing the formation of a cobalt-oxime complex.
Selectivity and Interference
A significant challenge in the spectrophotometric determination of cobalt is the interference from other metal ions that are often present in the same samples, most notably nickel. Both 1-Phenyl-1,2-propanedione dioxime and Dimethylglyoxime are known to react with nickel, which can lead to erroneously high results for cobalt.
For Dimethylglyoxime, nickel interference is a well-documented issue, often resulting in the precipitation of a nickel-dimethylglyoxime complex.[2] Iron also presents a notable interference.[2] While methods exist to separate cobalt from iron, some of these, like the use of cyanide, can form highly stable cobalt complexes that then fail to react with the oxime reagent.[2]
The selectivity of 1-Phenyl-1,2-propanedione dioxime is also affected by the presence of other metal ions, and the extractive separation step is crucial for isolating the cobalt complex.
For applications where high concentrations of nickel or other interfering ions are expected, a pre-treatment or masking step is generally required to ensure the accurate determination of cobalt.
Conclusion
This compound and its derivatives present a viable option for the spectrophotometric determination of cobalt, with a reported molar absorptivity that indicates good sensitivity. Its performance is comparable to the well-established Dimethylglyoxime method, particularly when the latter is used with a sensitizing agent.
The choice between these reagents will depend on the specific requirements of the analysis, including the sample matrix, the expected concentration of cobalt, and the presence of potential interfering ions. For all oxime-based methods, careful control of pH and consideration of potential interferences are paramount for achieving accurate and reliable results. Further research into the spectrophotometric applications of α-Furildioxime and Nioxime for cobalt detection could provide additional valuable tools for analytical chemists.
References
A Comparative Guide to the Spectrophotometric Determination of Metals Using 1-Phenyl-1,2-propanedione-2-oxime and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectrophotometric method utilizing 1-Phenyl-1,2-propanedione-2-oxime and its derivatives for the quantitative analysis of copper, nickel, and iron, benchmarked against established alternative spectrophotometric methods. The performance of each method is evaluated based on key validation parameters, supported by experimental data, to assist researchers in selecting the most suitable method for their analytical needs.
While direct and extensive validation data for the parent compound, this compound, is limited in recent literature, its derivatives have been effectively used as chromogenic reagents. This guide leverages data from these derivatives to provide a comparative context.
Comparison of Analytical Methods for Copper (II) Determination
The determination of copper (II) ions is crucial in various fields, from environmental monitoring to pharmaceutical analysis. Here, we compare a derivative of this compound with the widely used Dithizone (B143531) method.
| Parameter | This compound Derivative Method | Dithizone Method |
| Reagent | This compound thiosemicarbazone (PPDOT) | Dithizone |
| λmax | 465 nm | 510 - 550 nm |
| Linearity Range | Not explicitly stated, but used for quantitative analysis | 0.1 - 2.5 µg/mL |
| Molar Absorptivity (ε) | 0.575 x 10⁴ L mol⁻¹ cm⁻¹[1] | ~2.0 x 10⁴ L mol⁻¹ cm⁻¹ |
| Sandell's Sensitivity | 0.0118 µg cm⁻²[1] | 0.0026 µg cm⁻² |
| Optimal pH | 3.0 - 8.0[1] | 1 - 5 |
| Solvent | Chloroform | Carbon tetrachloride or Chloroform |
Comparison of Analytical Methods for Nickel (II) Determination
Nickel (II) is another metal of significant interest. Its determination is compared between a this compound derivative and the classic Dimethylglyoxime (B607122) method.
| Parameter | This compound Derivative Method | Dimethylglyoxime Method |
| Reagent | This compound thiosemicarbazone (PPDOT) | Dimethylglyoxime (DMG) |
| λmax | 395 nm[2] | 445 nm |
| Linearity Range | Not explicitly stated, but used for quantitative analysis | 0.2 - 5.0 µg/mL |
| Molar Absorptivity (ε) | 1.20 x 10⁴ L mol⁻¹ cm⁻¹[1] | 1.3 x 10⁴ L mol⁻¹ cm⁻¹ |
| Sandell's Sensitivity | 0.00503 µg cm⁻²[1] | 0.0045 µg cm⁻² |
| Optimal pH | 3.0 - 8.0[1] | 9.0 - 11.0 (in the presence of an oxidizing agent) |
| Solvent | Chloroform | Chloroform |
Comparison of Analytical Methods for Iron (II) Determination
Iron is a ubiquitous element, and its accurate quantification is vital. This section compares a derivative of this compound with the highly sensitive and widely adopted 1,10-Phenanthroline (B135089) method.
| Parameter | This compound Derivative Method | 1,10-Phenanthroline Method |
| Reagent | 1-phenyl-1-(2-hydroxybenzylideneazine)-2-oxime (PDPHBAO) | 1,10-Phenanthroline |
| λmax | 536 nm[3] | 508 - 512 nm |
| Linearity Range | 1 - 10 µg/mL[3] | 0.1 - 5.0 µg/mL |
| Molar Absorptivity (ε) | 5.465 × 10³ L mol⁻¹ cm⁻¹[3] | 1.1 x 10⁴ L mol⁻¹ cm⁻¹ |
| Sandell's Sensitivity | 9.3087 × 10⁻⁴ µg/cm²[3] | 0.005 µg cm⁻² |
| Optimal pH | 10.0[3] | 2 - 9 |
| Solvent | Chloroform | Aqueous |
Experimental Protocols
Spectrophotometric Determination of Metals using this compound Derivatives (General Procedure)
This protocol is a generalized procedure based on the use of derivatives like PPDOT and PDPHBAO.
Reagents:
-
Standard metal salt solution (e.g., Copper (II) sulfate, Nickel (II) sulfate, Ferrous ammonium (B1175870) sulfate)
-
This compound derivative solution in a suitable organic solvent (e.g., ethanol).
-
Buffer solution to adjust pH (e.g., sodium acetate-acetic acid for PPDOT, ammonia/ammonium chloride for PDPHBAO).
-
Extracting solvent (e.g., Chloroform).
-
Reducing agent for Iron analysis (e.g., Hydroxylamine (B1172632) hydrochloride).
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of the metal ion of interest by diluting a stock solution.
-
Reduction (for Iron): If analyzing for total iron, add a reducing agent like hydroxylamine hydrochloride to convert Fe(III) to Fe(II).
-
Complex Formation: To an aliquot of the standard or sample solution in a separating funnel, add the buffer solution to adjust the pH to the optimal range. Then, add the this compound derivative solution and mix well.
-
Extraction: Add a known volume of the extracting solvent (e.g., chloroform) and shake vigorously for a few minutes to extract the metal-ligand complex. Allow the layers to separate.
-
Spectrophotometric Measurement: Collect the organic layer and measure its absorbance at the wavelength of maximum absorbance (λmax) against a reagent blank.
-
Calibration Curve: Plot a graph of absorbance versus the concentration of the standard solutions to create a calibration curve.
-
Sample Analysis: Determine the concentration of the metal in the unknown sample by measuring its absorbance and interpolating from the calibration curve.
Caption: Workflow for metal analysis using a this compound derivative.
Dithizone Method for Copper Determination
Reagents:
-
Standard Copper (II) solution.
-
Dithizone solution in carbon tetrachloride or chloroform.
-
Acidic buffer solution (pH 1-5).
Procedure:
-
pH Adjustment: Adjust the pH of the sample solution to be within the optimal range using an acidic buffer.
-
Extraction: Transfer the solution to a separating funnel and add a small volume of the dithizone solution. Shake vigorously. The copper-dithizone complex will be extracted into the organic layer, which will turn a violet-red color.
-
Measurement: Separate the organic layer and measure its absorbance at approximately 510 nm against a blank.
Dimethylglyoxime Method for Nickel Determination
Reagents:
-
Standard Nickel (II) solution.
-
Dimethylglyoxime solution (1% in ethanol).
-
Ammoniacal buffer solution (pH ~9).
-
An oxidizing agent (e.g., bromine water or potassium persulfate).
Procedure:
-
Oxidation: To the sample solution, add the oxidizing agent to oxidize Ni(II) to a higher oxidation state.
-
pH Adjustment: Add the ammoniacal buffer to adjust the pH.
-
Complex Formation: Add the dimethylglyoxime solution. A red-colored soluble complex will form.
-
Measurement: Measure the absorbance of the solution at approximately 445 nm.
1,10-Phenanthroline Method for Iron Determination
Reagents:
-
Standard Iron (II) solution.
-
1,10-Phenanthroline solution (0.1% in water).
-
Hydroxylamine hydrochloride solution (10%) as a reducing agent.
-
Sodium acetate (B1210297) buffer solution (to adjust pH to 3-9).
Procedure:
-
Reduction of Iron: To the sample solution, add hydroxylamine hydrochloride solution to reduce any Fe(III) to Fe(II).
-
pH Adjustment: Add the sodium acetate buffer.
-
Complex Formation: Add the 1,10-phenanthroline solution. A stable orange-red complex will form.
-
Measurement: Measure the absorbance of the solution at approximately 510 nm.
Caption: Signaling pathway of spectrophotometric metal analysis.
References
Cross-Validation of Palladium Assay Results: A Comparative Guide to 1-Phenyl-1,2-propanedione-2-oxime Spectrophotometry and ICP-MS
For researchers, scientists, and drug development professionals, the accurate quantification of residual palladium in active pharmaceutical ingredients (APIs) is a critical aspect of quality control and regulatory compliance. This guide provides a comprehensive comparison of two distinct analytical methodologies: a spectrophotometric assay using 1-Phenyl-1,2-propanedione-2-oxime and the industry-standard Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). Through a detailed examination of their experimental protocols and performance data, this document aims to facilitate an informed decision-making process for the cross-validation of palladium quantification.
The use of palladium-based catalysts is widespread in modern organic synthesis, necessitating robust analytical methods to ensure their effective removal from the final API. While ICP-MS is the benchmark for elemental analysis due to its high sensitivity and specificity, spectrophotometric assays, such as the one employing this compound, can offer a more accessible and cost-effective alternative for routine analysis and process monitoring.[1] Cross-validation of these methods is essential to ensure the reliability and consistency of results across different analytical platforms.[2]
Quantitative Performance: A Head-to-Head Comparison
The choice of an analytical method is often dictated by its performance characteristics. The following table summarizes the key quantitative parameters for both the this compound spectrophotometric assay and ICP-MS for the determination of palladium.
| Parameter | This compound Assay (Spectrophotometry) | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) |
| Principle | Colorimetric reaction based on the formation of a colored complex between palladium and the organic reagent. | Ionization of the sample in a high-temperature plasma followed by mass-to-charge ratio separation and detection of ions.[3] |
| Limit of Detection (LOD) | Typically in the range of 0.1 - 0.5 µg/mL (ppm). | As low as 0.001 µg/L (ppb) or lower.[3] |
| Limit of Quantification (LOQ) | Generally around 0.5 - 1.5 µg/mL (ppm). | Approximately 0.025 µg/L (ppb).[3] |
| Linear Dynamic Range | Narrower, often spanning one to two orders of magnitude (e.g., 0.5 - 10 µg/mL). | Wide, covering several orders of magnitude (e.g., 0.025 - 100 µg/L).[3] |
| Precision (%RSD) | Typically < 5%. | Generally < 2%.[3] |
| Selectivity | Can be prone to interferences from other metal ions that may form colored complexes. | Highly selective due to mass-based detection, though isobaric interferences can occur. |
| Sample Throughput | Moderate, suitable for batch analysis. | High, with autosamplers enabling the analysis of a large number of samples. |
| Cost per Sample | Lower. | Higher. |
| Instrumentation Cost | Low. | High. |
Experimental Protocols: A Step-by-Step Guide
Detailed and standardized experimental protocols are fundamental for reproducible and reliable analytical results. Below are the methodologies for both the this compound assay and ICP-MS analysis of palladium.
This compound Spectrophotometric Assay
This protocol is based on the principle of forming a colored chelate complex between palladium(II) ions and this compound in an acidic medium. The intensity of the color, measured by a spectrophotometer, is proportional to the concentration of palladium.
Reagents and Materials:
-
Standard Palladium solution (1000 µg/mL)
-
This compound solution (0.1% w/v in ethanol)
-
Hydrochloric Acid (HCl), concentrated
-
Ethanol, analytical grade
-
Deionized water
-
API sample
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of standard solutions of palladium with concentrations ranging from 0.5 to 10 µg/mL by diluting the stock solution with deionized water.
-
To 1 mL of each standard solution, add 1 mL of 1 M HCl and 2 mL of the this compound solution.
-
Dilute the mixture to a final volume of 10 mL with ethanol.
-
Allow the color to develop for 15 minutes at room temperature.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax), determined by scanning a mid-range standard.
-
-
Sample Preparation:
-
Accurately weigh a suitable amount of the API sample and dissolve it in an appropriate solvent.
-
If necessary, perform a digestion step to remove the organic matrix and bring the palladium into solution.
-
Adjust the pH of the sample solution to be within the acidic range.
-
-
Sample Analysis:
-
Take an aliquot of the prepared sample solution and follow the same procedure as for the standard solutions (addition of HCl and the reagent, dilution, and color development).
-
Measure the absorbance of the sample solution at the same λmax.
-
-
Quantification:
-
Plot a calibration curve of absorbance versus palladium concentration for the standard solutions.
-
Determine the concentration of palladium in the sample solution from the calibration curve.
-
Calculate the amount of palladium in the original API sample, taking into account the initial weight and any dilution factors.
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) Analysis
ICP-MS offers a highly sensitive and specific method for the determination of trace and ultra-trace elemental impurities in pharmaceutical samples.[4]
Reagents and Materials:
-
Standard Palladium solution (1000 µg/mL)
-
Nitric Acid (HNO₃), trace metal grade
-
Hydrochloric Acid (HCl), trace metal grade
-
Internal Standard solution (e.g., Rhodium)
-
Deionized water (18.2 MΩ·cm)
-
API sample
Procedure:
-
Standard Preparation:
-
Prepare a series of calibration standards by diluting the palladium stock solution with a matrix-matching diluent (e.g., 2% HNO₃). The concentration range should bracket the expected concentration in the samples.
-
Spike each standard with the internal standard to a constant concentration.
-
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of the API sample into a clean digestion vessel.
-
Add a mixture of concentrated HNO₃ and HCl (e.g., 3:1 v/v).[3]
-
Digest the sample using a microwave digestion system according to a validated temperature program.
-
After digestion, dilute the sample to a known volume with deionized water.
-
Spike the diluted sample with the internal standard to the same concentration as in the calibration standards.
-
-
Instrumental Analysis:
-
Set up the ICP-MS instrument according to the manufacturer's recommendations.
-
Aspirate the prepared standards and samples into the ICP-MS.
-
The sample is nebulized and transported into the argon plasma, where it is desolvated, atomized, and ionized.[2]
-
The ions are then guided into the mass spectrometer, where they are separated based on their mass-to-charge ratio.
-
The detector counts the number of ions for the palladium isotopes of interest (e.g., ¹⁰⁵Pd, ¹⁰⁶Pd, ¹⁰⁸Pd).
-
-
Quantification:
-
The instrument software constructs a calibration curve by plotting the ratio of the palladium signal to the internal standard signal against the palladium concentration for the standards.
-
The concentration of palladium in the samples is determined from this calibration curve.
-
The final concentration in the original API is calculated, accounting for the initial sample weight and dilution.
-
Visualizing the Methodologies
To better illustrate the processes involved, the following diagrams, created using the DOT language, outline the key workflows and principles.
Conclusion: An Integrated Approach to Palladium Analysis
Both the this compound spectrophotometric assay and ICP-MS have their distinct advantages and are valuable tools in the pharmaceutical industry. ICP-MS stands out for its superior sensitivity, selectivity, and wide dynamic range, making it the definitive method for final product release testing and regulatory submissions where low detection limits are required.[1]
The spectrophotometric assay, on the other hand, offers a practical and economical solution for in-process control, reaction monitoring, and preliminary screening where the expected palladium concentrations are higher. Its simplicity and lower instrumentation cost make it an attractive option for laboratories with limited resources or for high-throughput screening of process parameters.
Ultimately, a cross-validation approach, where the results from the spectrophotometric method are periodically verified against the more sensitive and robust ICP-MS method, provides the highest level of confidence in the quality and safety of the final drug product. This integrated strategy ensures both efficient process control and adherence to stringent regulatory standards for elemental impurities.
References
- 1. arborassays.com [arborassays.com]
- 2. Determination of Palladium II in 5% Pd/BaSO4 by ICP-MS with Microwave Digestion, and UV-VIS Spectrophotometer [scirp.org]
- 3. Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. almacgroup.com [almacgroup.com]
A Comparative Analysis of the Chelating Efficiency of 1-Phenyl-1,2-propanedione-2-oxime and its Thiosemicarbazone Derivative
For Researchers, Scientists, and Drug Development Professionals
Introduction to the Chelating Agents
1-Phenyl-1,2-propanedione-2-oxime (B93574) is an α-keto-oxime that possesses nitrogen and oxygen donor atoms, enabling it to form complexes with various metal ions.[1] Its thiosemicarbazone derivative, PPDOT, is synthesized through a condensation reaction with thiosemicarbazide (B42300).[1] This modification introduces a thiosemicarbazone moiety, which significantly enhances the molecule's chelating capabilities by incorporating a soft sulfur donor atom and extending the conjugated system.
Quantitative Comparison of Chelating Efficiency
Direct quantitative comparison is hampered by the lack of available experimental data on the chelating efficiency of this compound for common transition metals under specified conditions. However, extensive research has been conducted on its thiosemicarbazone derivative, PPDOT, particularly in the context of spectrophotometric analysis of copper (II) and nickel (II) ions.
Spectrophotometric Data for Metal Chelation by PPDOT
The chelating efficiency of PPDOT has been quantified through spectrophotometric studies, which measure the formation of colored metal-ligand complexes. The key parameters from these studies are summarized below.
| Metal Ion | Wavelength of Maximum Absorbance (λmax) | Molar Absorptivity (ε) | Sandell's Sensitivity |
| Copper (II) | 465 nm | 0.575 x 10⁴ L mol⁻¹ cm⁻¹ | 0.0118 µg cm⁻² |
| Nickel (II) | 395 nm | 1.20 x 10⁴ L mol⁻¹ cm⁻¹ | 0.00503 µg cm⁻² |
Data sourced from a study on the analytical properties of this compound thiosemicarbazone.[2]
Interpretation of Data:
-
Molar Absorptivity (ε): This value indicates how strongly the metal-ligand complex absorbs light at a specific wavelength. A higher molar absorptivity signifies a more intensely colored complex and, generally, a more sensitive method for detection, which can be correlated with efficient chelation. The high molar absorptivity of the Ni(II)-PPDOT complex suggests a strong interaction.
-
Sandell's Sensitivity: This is a practical measure of the sensitivity of a colorimetric method, representing the concentration of a substance that gives an absorbance of 0.001 in a 1 cm cell. Lower values indicate higher sensitivity. The low Sandell's sensitivity for Ni(II) with PPDOT highlights its effectiveness as a chelating agent for this metal ion.
Qualitative Comparison and Theoretical Considerations
In the absence of direct quantitative data for this compound, a qualitative comparison can be made based on the structural differences between the two molecules and established principles of coordination chemistry.
This compound: This molecule acts as a bidentate ligand, coordinating to metal ions through the nitrogen of the oxime group and the oxygen of the keto group. While capable of forming stable complexes, the chelation is limited to a single five-membered ring.
This compound Thiosemicarbazone (PPDOT): The addition of the thiosemicarbazone moiety transforms the ligand into a potentially tridentate chelator, with donor atoms being the oxime nitrogen, the imine nitrogen, and the thione sulfur. This allows for the formation of two chelate rings (a five-membered and a six-membered ring), which significantly enhances the stability of the resulting metal complex (the chelate effect).
Furthermore, according to the Hard and Soft Acids and Bases (HSAB) principle, transition metals like Cu(II) and Ni(II) are considered borderline acids. The presence of the soft sulfur donor atom in PPDOT, in addition to the borderline nitrogen and hard oxygen donors, makes it a more versatile and effective chelator for these metals compared to the parent oxime, which only possesses harder oxygen and borderline nitrogen donor atoms.
Experimental Protocols
Synthesis of this compound Thiosemicarbazone (PPDOT)
PPDOT is synthesized via a condensation reaction between this compound and thiosemicarbazide.[3]
Materials:
-
This compound
-
Thiosemicarbazide
-
Ethanol (or other suitable solvent)
-
Catalytic amount of a suitable acid (e.g., acetic acid)
Procedure:
-
Dissolve equimolar amounts of this compound and thiosemicarbazide in a suitable solvent, such as ethanol.
-
Add a catalytic amount of acid to the mixture.
-
Reflux the reaction mixture for a specified period.
-
Cool the solution to allow the product to crystallize.
-
Filter the solid product, wash with a cold solvent, and dry.
-
The resulting product is this compound thiosemicarbazone (PPDOT).
Spectrophotometric Determination of Cu(II) and Ni(II) using PPDOT
This protocol is based on the formation of colored complexes between PPDOT and the metal ions.[2]
Reagents and Solutions:
-
Standard stock solutions of Cu(II) and Ni(II).
-
A solution of PPDOT in a suitable organic solvent (e.g., dimethylformamide).
-
Sodium acetate-acetic acid buffer solution.
-
An extracting solvent (e.g., chloroform).
Procedure:
-
To an aliquot of the sample containing Cu(II) and/or Ni(II) in a separatory funnel, add the sodium acetate-acetic acid buffer to adjust the pH to the optimal range for complex formation.
-
Add an excess of the PPDOT solution to ensure complete complexation.
-
Add the extracting solvent (e.g., chloroform) and shake vigorously for a few minutes to extract the metal-PPDOT complexes into the organic phase.
-
Allow the layers to separate and collect the organic phase.
-
Measure the absorbance of the organic phase at 465 nm for Cu(II) and 395 nm for Ni(II) against a reagent blank.
-
The concentrations of Cu(II) and Ni(II) can be determined from a calibration curve prepared using standard solutions. For simultaneous determination, the concentrations can be calculated by solving a set of simultaneous equations based on the absorbance values at the two wavelengths.
Visualizing the Structures and Comparison Logic
Caption: Chemical structures of the parent oxime and its thiosemicarbazone derivative.
Caption: Logical flow comparing the chelating properties of the two compounds.
Conclusion
The derivatization of this compound to its thiosemicarbazone, PPDOT, significantly enhances its chelating efficiency for transition metals such as copper (II) and nickel (II). This is evidenced by the strong molar absorptivity and high sensitivity observed in spectrophotometric analyses of the PPDOT-metal complexes. The superior performance of PPDOT can be attributed to its ability to act as a tridentate ligand, forming multiple stable chelate rings, and the presence of a soft sulfur donor atom which favorably interacts with borderline acid metal ions. While quantitative data for the parent oxime is lacking, the principles of coordination chemistry strongly suggest that its thiosemicarbazone derivative is a more potent and versatile chelating agent. This makes PPDOT a promising candidate for applications in analytical chemistry, and potentially in the development of therapeutic agents where metal chelation is a key mechanism of action.
References
α-Oximinoketones as Ligands for Transition Metals: A Comparative Analysis
A detailed examination of the coordination chemistry, spectral properties, and catalytic potential of α-oximinoketone complexes with first-row transition metals, providing researchers with comparative data and detailed experimental protocols for their synthesis and characterization.
α-Oximinoketones, a class of ligands possessing both a carbonyl and an oxime functional group, have garnered significant interest in coordination chemistry due to their versatile binding modes and the diverse properties of their resulting metal complexes. These ligands can coordinate to metal ions through the nitrogen of the oxime group and the oxygen of the carbonyl group, forming stable chelate rings. This comparative guide delves into the synthesis, characterization, and potential applications of α-oximinoketone complexes with common first-row transition metals, namely Cobalt(II), Nickel(II), and Copper(II), offering a valuable resource for researchers in inorganic chemistry, materials science, and drug development.
Coordination and Structural Comparison
The coordination of α-oximinoketones to transition metal ions typically results in the formation of stable, colored complexes. The stoichiometry of these complexes is commonly found to be 1:2 (metal:ligand), leading to general formulas of the type [M(L)₂] or [M(L)₂(H₂O)₂], where 'M' is the metal ion and 'L' is the deprotonated α-oximinoketone ligand.[1] The geometry of the resulting complex is highly dependent on the nature of the central metal ion.
Based on magnetic susceptibility measurements and electronic spectral data, Co(II) and Ni(II) complexes with α-oximinoketone ligands typically exhibit an octahedral geometry .[1] This is often achieved through the coordination of two ligand molecules and two water molecules in the axial positions. In contrast, Cu(II) complexes commonly adopt a square planar or a distorted tetrahedral geometry .[2] The Jahn-Teller effect often contributes to the distortion observed in Cu(II) complexes.
Table 1: Comparison of Typical Geometries and Spectroscopic Data for α-Oximinoketone-Transition Metal Complexes
| Metal Ion | Typical Geometry | Magnetic Moment (B.M.) | Key IR Bands (cm⁻¹) ν(C=O) | Key IR Bands (cm⁻¹) ν(C=N) | Key IR Bands (cm⁻¹) ν(M-N/O) | Representative UV-Vis λmax (nm) |
| Co(II) | Octahedral | 4.8 - 5.2 | ~1600-1620 | ~1580-1600 | ~450-550 | ~500-550, ~650-700 |
| Ni(II) | Octahedral | 2.9 - 3.4 | ~1600-1620 | ~1580-1600 | ~450-550 | ~380-420, ~600-650, ~950-1050 |
| Cu(II) | Square Planar / Distorted Tetrahedral | 1.7 - 2.2 | ~1600-1620 | ~1580-1600 | ~450-550 | ~400-450, ~600-680 |
Note: The exact positions of IR bands and UV-Vis absorption maxima can vary depending on the specific α-oximinoketone ligand and the solvent used.
Spectroscopic Characterization: A Comparative Overview
Infrared (IR) and UV-Visible (UV-Vis) spectroscopy are fundamental techniques for elucidating the coordination behavior of α-oximinoketones.
Infrared Spectroscopy: Upon complexation, the IR spectra of α-oximinoketones show characteristic shifts in the vibrational frequencies of the C=O and C=N groups. The stretching frequency of the carbonyl group (ν(C=O)), typically observed around 1650-1700 cm⁻¹ in the free ligand, shifts to a lower frequency (around 1600-1620 cm⁻¹) in the complexes.[1] This shift is indicative of the coordination of the carbonyl oxygen to the metal ion. Similarly, the C=N stretching vibration of the oxime group also experiences a shift upon coordination. The appearance of new bands in the far-IR region (around 450-550 cm⁻¹) can be attributed to the formation of M-O and M-N bonds.[3]
UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the d-d electronic transitions of the metal ions and thus the geometry of the complexes.
-
Co(II) complexes (octahedral) typically display two to three absorption bands in the visible region, corresponding to the transitions from the ⁴T₁g(F) ground state to the ⁴T₂g(F), ⁴A₂g(F), and ⁴T₁g(P) excited states.
-
Ni(II) complexes (octahedral) generally show three spin-allowed transitions from the ³A₂g ground state to the ³T₂g(F), ³T₁g(F), and ³T₁g(P) excited states.
-
Cu(II) complexes (square planar/distorted tetrahedral) usually exhibit a broad absorption band in the visible region, which can be assigned to the ²Eg ← ²B₁g and ²B₂g ← ²B₁g transitions.
Experimental Protocols
Synthesis of α-Oximinoketones
A general and efficient method for the synthesis of α-oximinoketones involves the nitrosation of β-diketones or compounds with an active methylene (B1212753) group adjacent to a carbonyl group.
Materials:
-
β-Diketone (e.g., acetylacetone)
-
Sodium nitrite (B80452) (NaNO₂)
-
Acid (e.g., acetic acid or hydrochloric acid)
-
Solvent (e.g., ethanol (B145695) or water)
Procedure:
-
Dissolve the β-diketone in the chosen solvent in a flask.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add an aqueous solution of sodium nitrite dropwise with constant stirring.
-
Acidify the reaction mixture by the slow addition of the acid, maintaining the temperature below 5 °C.
-
Continue stirring the mixture for a specified time (typically 1-2 hours) in the ice bath.
-
The resulting solid α-oximinoketone is then collected by filtration, washed with cold water, and recrystallized from a suitable solvent like ethanol.
Synthesis of Transition Metal Complexes
The transition metal complexes are typically synthesized by reacting the α-oximinoketone ligand with the corresponding metal salt in a suitable solvent.
Materials:
-
α-Oximinoketone ligand
-
Metal salt (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O)
-
Solvent (e.g., ethanol, methanol, or a mixture with water)
-
Base (e.g., sodium hydroxide (B78521) or ammonia (B1221849) solution, if the ligand needs to be deprotonated in situ)
Procedure:
-
Dissolve the α-oximinoketone ligand in the solvent, gently heating if necessary.
-
If required, add a stoichiometric amount of base to deprotonate the oxime group.
-
In a separate flask, dissolve the metal salt in the same solvent.
-
Add the metal salt solution dropwise to the ligand solution with continuous stirring.
-
The reaction mixture is then refluxed for a period of 2-4 hours, during which the complex precipitates out of the solution.
-
After cooling to room temperature, the solid complex is collected by filtration, washed with the solvent to remove any unreacted starting materials, and dried in a desiccator.
Characterization Techniques
-
Infrared (IR) Spectroscopy: IR spectra are typically recorded on a Fourier Transform Infrared (FTIR) spectrometer in the range of 4000-400 cm⁻¹ using KBr pellets.
-
UV-Visible (UV-Vis) Spectroscopy: Electronic spectra are recorded on a UV-Vis spectrophotometer in a suitable solvent (e.g., DMF or DMSO) in the range of 200-1100 nm.[4]
-
Magnetic Susceptibility: Magnetic moments are determined at room temperature using a Gouy balance or a vibrating sample magnetometer.
-
Molar Conductance: The molar conductance of the complexes is measured in a suitable solvent like DMF at a concentration of 10⁻³ M to determine their electrolytic nature.[5]
-
X-ray Diffraction (XRD): Single crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional structure of the complexes.[6] Powder XRD can be used to assess the crystallinity and phase purity of the synthesized complexes.[7]
Catalytic Applications
Transition metal complexes, including those with α-oximinoketone ligands, are known to exhibit significant catalytic activity in various organic transformations.[8] The presence of a labile coordination site and the ability of the metal center to exist in multiple oxidation states are key to their catalytic function. While a direct comparative study on the catalytic prowess of Co(II), Ni(II), and Cu(II) complexes of the same α-oximinoketone is sparse, the general catalytic potential of such complexes is well-recognized.
These complexes have been explored as catalysts in oxidation, reduction, and cross-coupling reactions. The specific activity and selectivity are influenced by the nature of the metal ion, the steric and electronic properties of the α-oximinoketone ligand, and the reaction conditions. For instance, copper complexes are often effective in oxidation reactions, while cobalt and nickel complexes can be active in both oxidation and reduction processes. Further research in this area is warranted to fully elucidate the comparative catalytic performance of these complexes.
Conclusion
α-Oximinoketones are versatile ligands that form stable and structurally diverse complexes with transition metals like Co(II), Ni(II), and Cu(II). The choice of the metal ion dictates the preferred coordination geometry, which in turn influences the spectroscopic and magnetic properties of the resulting complexes. This guide provides a comparative framework for researchers to understand the fundamental coordination chemistry of these systems. The detailed experimental protocols offer a practical starting point for the synthesis and characterization of new α-oximinoketone-based metal complexes, paving the way for further exploration of their potential applications in catalysis, materials science, and bioinorganic chemistry.
Visualizations
Caption: Experimental workflow for the comparative study of α-oximinoketone transition metal complexes.
References
- 1. scribd.com [scribd.com]
- 2. Research Journal of Chemical Sciences : Synthesis, compositional and spectral studies of some transition metal complexes with 3-aminolawsonoxime - ISCA [isca.me]
- 3. researchgate.net [researchgate.net]
- 4. Bivalent Ni(II), Co(II) and Cu(II) complexes of [(E)-[(2-methyl-1,3-thiazol-5-yl)methylidene]amino]thiourea: synthesis, spectral characterization, DNA and in-vitro anti-bacterial studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Characterization of Transition Metal Complexes of Para-Aminosalicylic Acid with Evaluation of their Antioxidant Activities – Oriental Journal of Chemistry [orientjchem.org]
- 6. chemijournal.com [chemijournal.com]
- 7. jocpr.com [jocpr.com]
- 8. Special Issue: Practical Applications of Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Performance of 1-Phenyl-1,2-propanedione-2-oxime and Its Derivatives Against Standard Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of 1-Phenyl-1,2-propanedione-2-oxime (B93574) (PPDOT) and its thiosemicarbazone derivative as analytical reagents, comparing their performance against established standard methods for the determination of metal ions. This document is intended to assist researchers in selecting the most suitable analytical technique for their specific needs by presenting objective performance data, detailed experimental protocols, and clear visual representations of the underlying chemical and procedural workflows.
Overview of this compound in Analytical Chemistry
This compound (PPDOT) is a versatile organic compound that, along with its derivatives, serves as an effective chelating agent for various metal ions.[1] The presence of both nitrogen and oxygen donor atoms in its structure allows for the formation of stable, colored complexes with metal ions, making it a suitable reagent for spectrophotometric analysis.[1] The thiosemicarbazone derivative of PPDOT, in particular, has demonstrated significant utility in the simultaneous spectrophotometric determination of copper(II) and nickel(II).[2][3][4]
This guide will focus on the performance of PPDOT and its thiosemicarbazone derivative for the analysis of copper and nickel, with a comparative look at standard spectrophotometric and atomic absorption methods for these and other relevant metal ions like iron.
Quantitative Performance Data
The efficacy of an analytical method is primarily judged by its quantitative performance metrics. The following tables summarize the key performance indicators for the determination of copper(II) and nickel(II) using this compound thiosemicarbazone (PPDOT) and compare them with standard analytical techniques.
Table 1: Performance Comparison for Copper(II) Determination
| Method/Reagent | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Wavelength (λmax) | Linearity Range (µg/mL) | Detection Limit (µg/mL) |
| PPDOT Thiosemicarbazone | 0.575 x 10⁴ | 465 nm | - | - |
| 2-Acetylpyridine Thiosemicarbazone (2-APT) | 2.14 x 10⁴ | 370 nm | 0.16 - 1.3 | 0.053 |
| 3-Acetylpyridine Thiosemicarbazone (3-APT) | 0.67 x 10⁴ | 350 nm | 0.44 - 1.05 | 0.147 |
| 4-(2′-benzothiazolylazo)-salicylic acid (BTAS) | 2.35 x 10⁴ | 485 nm | 0.63 - 5.04 | 7.0 x 10⁻³ |
| Diphenylthiocarbazide (DPTC) | - | 540 nm | 0.5 - 10 | - |
| Flame Atomic Absorption Spectrometry (FAAS) | Not Applicable | 324.8 nm | 3.0 - 120 | 0.60 |
Data for PPDOT Thiosemicarbazone from[3]. Data for other methods from[4][5][6][7]. Note that some performance characteristics for PPDOT were not available in the searched literature.
Table 2: Performance Comparison for Nickel(II) Determination
| Method/Reagent | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Wavelength (λmax) | Linearity Range (µg/mL) | Detection Limit (µg/mL) |
| PPDOT Thiosemicarbazone | 1.20 x 10⁴ | 395 nm | - | - |
| 2-Aminoacetophenone Isonicotinoylhydrazone (2-AAINH) | 1.05 x 10⁴ | 470 nm | 0.29 - 6.16 | 0.067 |
| Nicotinohydroxamic acid (NHA) | 1.37 x 10⁴ | 530 nm | 0.43 - 8.56 | - |
| Graphite Furnace Atomic Absorption Spectrometry (GFAAS) | Not Applicable | 232.0 nm | 1 - 25 | - |
| Flame Atomic Absorption Spectrometry (FAAS) | Not Applicable | 232.0 nm | - | 1.9 |
Data for PPDOT Thiosemicarbazone from[3]. Data for other methods from[8][9][10][11]. Note that some performance characteristics for PPDOT were not available in the searched literature.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful implementation of any analytical method.
Synthesis of this compound Thiosemicarbazone (PPDOT)
The synthesis of the PPDOT reagent involves a two-step process: the formation of the oxime followed by condensation with thiosemicarbazide.
Step 1: Synthesis of this compound
This can be achieved via the nitrosation of propiophenone (B1677668).[12]
-
Reactants: Propiophenone, ethyl nitrite (B80452) (or methyl nitrite), and hydrogen chloride in a suitable solvent like ether.
-
Procedure:
-
Dissolve propiophenone in ether.
-
Introduce gaseous methyl nitrite (generated from sodium nitrite and sulfuric acid) and dry hydrogen chloride into the solution.
-
The reaction mixture will change color, and the ether will begin to reflux.
-
After the reaction is complete, the product is extracted with an aqueous sodium hydroxide (B78521) solution.
-
The alkaline extracts are then acidified with hydrochloric acid to precipitate the this compound crystals.
-
The crystals are filtered, dried, and can be recrystallized from a solvent like toluene.[12]
-
Step 2: Synthesis of the Thiosemicarbazone Derivative
This is a condensation reaction between the oxime and thiosemicarbazide.[1]
-
Reactants: this compound and thiosemicarbazide.
-
Procedure:
-
Dissolve this compound in a suitable solvent.
-
Add a solution of thiosemicarbazide.
-
The reaction mixture is typically heated under reflux to drive the condensation.
-
Upon cooling, the thiosemicarbazone derivative precipitates and can be collected by filtration, washed, and dried.
-
Spectrophotometric Determination of Cu(II) and Ni(II) using PPDOT
The PPDOT reagent reacts with copper(II) and nickel(II) in a buffered medium to form colored complexes that can be quantified using a UV-Vis spectrophotometer.[2][4]
-
Reagents:
-
Standard solutions of Cu(II) and Ni(II).
-
Solution of PPDOT in a suitable solvent.
-
Sodium acetate-acetic acid buffer solution (to maintain a pH in the range of 3.0-8.0).[3]
-
-
Procedure:
-
To a series of volumetric flasks, add increasing volumes of the standard metal ion solutions.
-
Add the sodium acetate-acetic acid buffer solution to each flask.
-
Add the PPDOT reagent solution to each flask and dilute to the mark with a suitable solvent.
-
Allow time for the color to develop fully.
-
Measure the absorbance of the copper complex at 465 nm and the nickel complex at 395 nm against a reagent blank.[4]
-
Construct a calibration curve by plotting absorbance versus concentration for each metal ion.
-
For an unknown sample, follow the same procedure and determine the concentration from the calibration curve.
-
Standard Method: Spectrophotometric Determination of Iron using 1,10-Phenanthroline (B135089)
This is a widely used and sensitive method for iron determination.[13][14]
-
Principle: Ferrous iron (Fe²⁺) reacts with 1,10-phenanthroline to form a stable, intensely red-orange colored complex.[13][15] Any ferric iron (Fe³⁺) in the sample must first be reduced to Fe²⁺ using a reducing agent like hydroxylamine (B1172632) hydrochloride.[15]
-
Reagents:
-
Standard iron solution.
-
Hydroxylamine hydrochloride solution (reducing agent).
-
1,10-phenanthroline solution.
-
Sodium acetate (B1210297) buffer solution (to maintain pH between 2 and 9).[13]
-
-
Procedure:
-
Pipette known volumes of the standard iron solution into a series of volumetric flasks.
-
To each flask, add hydroxylamine hydrochloride solution, 1,10-phenanthroline solution, and sodium acetate buffer.
-
Dilute to the mark with deionized water and mix well.
-
Allow about 10 minutes for the color to develop completely.[16]
-
Measure the absorbance of each solution at the wavelength of maximum absorption (around 510 nm) against a blank.[16]
-
Prepare a calibration plot of absorbance versus iron concentration.
-
Visualizing the Processes
Diagrams created using Graphviz (DOT language) are provided below to illustrate the key workflows and chemical transformations.
Caption: Synthesis pathway for this compound thiosemicarbazone (PPDOT).
Caption: General workflow for spectrophotometric analysis using PPDOT.
Caption: Workflow for the standard 1,10-phenanthroline method for iron determination.
Conclusion
This compound and its thiosemicarbazone derivative offer a viable spectrophotometric method for the determination of copper(II) and nickel(II). The performance, particularly in terms of molar absorptivity, is comparable to some existing standard methods. The synthesis of the reagent is straightforward, and the analytical procedure is relatively simple.
The choice between the PPDOT method and a standard method like FAAS or other spectrophotometric techniques will depend on several factors, including the required sensitivity and detection limits, the complexity of the sample matrix, and the availability of instrumentation. For routine analysis where high sensitivity is not the primary concern, the PPDOT method can be a cost-effective and reliable option. However, for trace analysis or in the presence of significant interfering ions, methods like Graphite Furnace Atomic Absorption Spectrometry may be more appropriate.
This guide provides the foundational data and protocols to enable an informed decision. Further validation and optimization may be necessary for specific applications and sample types.
References
- 1. This compound | 153337-78-1 | Benchchem [benchchem.com]
- 2. Analytical properties of this compound thiosemicarbazone: simultaneous spectrophotometric determination of copper(II) and nickel(II) in edible oils and seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. sci-arch.org [sci-arch.org]
- 7. researchgate.net [researchgate.net]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. neuroquantology.com [neuroquantology.com]
- 10. nemi.gov [nemi.gov]
- 11. web.itu.edu.tr [web.itu.edu.tr]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. chemlab.truman.edu [chemlab.truman.edu]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. web.pdx.edu [web.pdx.edu]
- 16. csun.edu [csun.edu]
A Comparative Guide to the Spectrophotometric Determination of Copper(II) and Nickel(II) using 1-Phenyl-1,2-propanedione-2-oxime Thiosemicarbazone and Alternative Reagents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 1-Phenyl-1,2-propanedione-2-oxime (B93574) thiosemicarbazone (PPDOT) with other reagents for the spectrophotometric determination of copper(II) and nickel(II) ions. The performance of PPDOT is evaluated against established alternatives, namely Dimethylglyoxime (DMG) and 4-Hydroxybenzaldehyde thiosemicarbazone (4-HBTS), supported by experimental data from various studies.
Data Presentation: A Comparative Analysis of Reagent Performance
The selection of a suitable chromogenic reagent is critical for the sensitive and selective quantification of metal ions. The following table summarizes the key performance indicators for PPDOT, DMG, and 4-HBTS in the spectrophotometric analysis of copper(II) and nickel(II).
| Reagent | Analyte | Wavelength (λmax) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Beer's Law Range (µg/mL) | Optimal pH |
| This compound Thiosemicarbazone (PPDOT) | Copper(II) | 465 nm | 0.575 x 10⁴ | - | 3.0 - 8.0 |
| Nickel(II) | 395 nm | 1.20 x 10⁴ | - | 3.0 - 8.0 | |
| Dimethylglyoxime (DMG) | Nickel(II) | 445 nm | 1.44 x 10⁴ | 0.2 - 2.5 | Alkaline |
| Copper(II) | 590 nm | 2.42 x 10² | 5.1 - 91.6 | Ammoniacal | |
| 4-Hydroxybenzaldehyde thiosemicarbazone (4-HBTS) | Copper(II) | 355 nm | - | 0.381 - 2.48 | 5.0 - 6.0 |
| Nickel(II) | 362 nm | - | 0.35 - 2.8 | 5.0 - 6.0 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. The following sections outline the protocols for the synthesis of PPDOT and the spectrophotometric determination of nickel(II) using Dimethylglyoxime.
Synthesis of this compound Thiosemicarbazone (PPDOT)
The PPDOT ligand is synthesized through a condensation reaction between this compound and thiosemicarbazide (B42300).[1]
Materials:
-
This compound
-
Thiosemicarbazide
-
Ethanol
Procedure:
-
Dissolve equimolar amounts of this compound and thiosemicarbazide in a minimum amount of hot ethanol.
-
Reflux the mixture for a specified period (typically 1-2 hours).
-
Allow the solution to cool to room temperature.
-
The resulting crystalline product (PPDOT) is collected by filtration, washed with cold ethanol, and dried.
Spectrophotometric Determination of Nickel(II) using Dimethylglyoxime (DMG)
This method is based on the formation of a stable, colored nickel-DMG complex in an alkaline solution.
Reagents:
-
Standard Nickel(II) solution (10 ppm)
-
1% Dimethylglyoxime solution in ethanol
-
Saturated bromine water
-
Concentrated ammonia (B1221849) solution
Procedure:
-
Preparation of Calibration Standards:
-
Pipette varying volumes (e.g., 1.0, 2.0, 4.0, 6.0, 8.0, 10.0 mL) of the standard 10 ppm Ni(II) solution into a series of 50 mL volumetric flasks.
-
To each flask, add 5 mL of saturated bromine water and mix well.
-
Add concentrated ammonia solution dropwise until the bromine color disappears, then add a few drops in excess.
-
Add 10 mL of 1% DMG solution to each flask.
-
Dilute to the mark with distilled water and mix thoroughly.
-
Allow the color to develop for 10-15 minutes.
-
-
Sample Preparation:
-
Take a known volume of the sample solution in a 50 mL volumetric flask.
-
Follow the same procedure as for the calibration standards (steps 1b to 1e).
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of the standards and the sample at 445 nm against a reagent blank (prepared similarly but without the nickel solution).
-
-
Quantification:
-
Plot a calibration curve of absorbance versus concentration of the nickel standards.
-
Determine the concentration of nickel in the sample from the calibration curve.
-
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the spectrophotometric determination of metal ions and the logical relationship in a comparative study.
Caption: Experimental workflow for spectrophotometric metal ion analysis.
Caption: Logical relationship for comparative analysis of reagents.
References
Advantages and disadvantages of using 1-Phenyl-1,2-propanedione-2-oxime in analytical chemistry
For Researchers, Scientists, and Drug Development Professionals
In the realm of analytical chemistry, the precise quantification of metal ions and organic compounds is paramount. Spectrophotometric methods, valued for their simplicity, cost-effectiveness, and wide applicability, often rely on the use of specific chromogenic reagents. 1-Phenyl-1,2-propanedione-2-oxime (PPDPO), also known as α-isonitrosopropiophenone, is a versatile oxime reagent that has demonstrated significant utility in this field. This guide provides a comprehensive comparison of PPDPO with its common alternatives, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable reagent for their analytical needs.
Overview of this compound
This compound is an organic compound featuring a vicinal keto-oxime functionality.[1] This structural arrangement is key to its reactivity, enabling it to form stable, colored complexes with various metal ions. The presence of both nitrogen and oxygen donor atoms allows it to act as a flexible ligand, leading to the formation of diverse metal complexes.[1] Its primary applications in analytical chemistry are in the spectrophotometric determination of transition metals such as nickel(II), copper(II), and cobalt(II), as well as in the colorimetric determination of urea (B33335). Furthermore, PPDPO serves as a precursor in the synthesis of other valuable analytical reagents, such as its thiosemicarbazone derivatives.[2]
Advantages of Using this compound
The utility of PPDPO in analytical chemistry is underpinned by several key advantages:
-
Good Sensitivity and Selectivity: PPDPO and its derivatives can offer high sensitivity for the detection of specific metal ions. For instance, its thiosemicarbazone derivative (PPDOT) exhibits a molar absorptivity of 1.20 × 10⁴ L mol⁻¹ cm⁻¹ for nickel(II), indicating a sensitive method.[3]
-
Versatility: It can be used for the determination of a range of analytes, including various metal ions and urea.
-
Tunable Properties: The basic PPDPO structure can be readily modified, such as by forming thiosemicarbazones, to enhance its selectivity and sensitivity for specific applications.[1][2]
-
Stable Complex Formation: The complexes formed with metal ions are generally stable, which is crucial for obtaining reproducible and accurate analytical results.
Disadvantages and Limitations
Despite its advantages, the use of PPDPO is not without its drawbacks:
-
Interference from Other Ions: A significant limitation of many spectrophotometric methods, including those using PPDPO, is the potential for interference from other ions present in the sample matrix. For example, in the determination of nickel, ions such as copper(II), cobalt(II), and iron(II) can also form colored complexes with similar reagents, leading to inaccurate results.[4]
-
pH Dependence: The complex formation is often highly dependent on the pH of the solution. This necessitates careful control of the experimental conditions to ensure optimal and reproducible results.
-
Solvent Extraction Requirement: In many methods, a solvent extraction step is required to separate the metal-PPDPO complex from the aqueous phase and to concentrate the analyte, which can add to the complexity and time of the analysis.
-
Derivative-Specific Performance: The most impressive analytical performance is often reported for derivatives of PPDPO, such as its thiosemicarbazone, rather than the parent compound. This requires an additional synthesis step.
Performance Comparison with Alternatives
A critical aspect of selecting an analytical reagent is to compare its performance with established alternatives. Here, we compare PPDPO and its derivatives with dimethylglyoxime (B607122) (DMG) for the determination of nickel(II) and with diacetylmonoxime for the determination of urea.
Determination of Nickel(II): PPDPO vs. Dimethylglyoxime (DMG)
Dimethylglyoxime is a widely used and well-established reagent for the gravimetric and spectrophotometric determination of nickel(II).
| Parameter | This compound Thiosemicarbazone (PPDOT) | Dimethylglyoxime (DMG) |
| Molar Absorptivity (L mol⁻¹ cm⁻¹) | 1.20 × 10⁴[3] | 5.42 × 10⁴ (flotation-spectrophotometric method)[4] |
| Sandell's Sensitivity (μg cm⁻²) | 0.00503[3] | - |
| Limit of Detection (LOD) | - | 1.7 × 10⁻⁷ mol L⁻¹ (flotation-spectrophotometric method)[4] |
| Beer's Law Range | - | 1 × 10⁻⁶ to 2 × 10⁻⁵ mol L⁻¹[4] |
| Wavelength (λmax) | 395 nm[2] | 445 nm[5] |
| Key Disadvantages | Potential for interference from other metal ions. | Interference from Cu²⁺, Co²⁺, and Fe²⁺.[4] |
Analysis: While PPDOT shows good sensitivity, the flotation-spectrophotometric method using DMG demonstrates a significantly higher molar absorptivity and a very low limit of detection. However, it's important to note that the experimental conditions and techniques are different, which can influence the results. Both reagents are susceptible to interference from other transition metal ions.
Determination of Urea: PPDPO-based Methods vs. Diacetylmonoxime
The determination of urea is often performed using the diacetylmonoxime method, which relies on the reaction of diacetylmonoxime with urea in a strong acid medium. While direct application of PPDPO for urea determination is less common in the provided literature, its principle is similar to other oximes.
| Parameter | Diacetylmonoxime |
| Molar Attenuation Coefficient (μM⁻¹ cm⁻¹) | 199[6][7] |
| Limit of Detection (LOD) | 0.440 mM[6][7] |
| Linear Range | 0.4 to 5.0 mM[6][8] |
| Wavelength (λmax) | 520 nm[6][8] |
| Key Disadvantages | Overestimation in the presence of other uredio compounds at low urea concentrations.[7] |
Analysis: The diacetylmonoxime method is well-characterized for urea determination, with established protocols and performance data. A direct quantitative comparison with PPDPO for this application is challenging without specific studies. However, the potential for interference from structurally similar compounds is a common limitation for oxime-based methods.
Experimental Protocols
Synthesis of this compound (Isonitrosopropiophenone)
This procedure is adapted from a well-established organic synthesis protocol.[9]
Materials:
-
Ethyl ether
-
Sodium nitrite (B80452) (95%)
-
Methyl alcohol
-
Sulfuric acid (concentrated)
-
Hydrogen chloride (gas)
-
Sodium hydroxide (B78521) solution (10%)
-
Hydrochloric acid (concentrated)
-
Ice
Procedure:
-
In a reaction flask, dissolve 3.5 moles of propiophenone in 2.3 L of ethyl ether.
-
Prepare a mixture of 4 moles of 95% sodium nitrite, 180 cc of methyl alcohol, and 170 cc of water in a separate flask (Flask B).
-
In a dropping funnel, place 455 cc of cold dilute sulfuric acid (1 volume concentrated acid to 2 volumes water).
-
Start stirring the propiophenone solution and introduce hydrogen chloride gas at a rate of 6–10 bubbles per second.
-
Slowly add the acid from the dropping funnel to Flask B to generate gaseous methyl nitrite, which is then introduced into the reaction mixture.
-
Adjust the rate of methyl nitrite evolution to maintain a gentle reflux of the ether. The addition typically takes about four hours.
-
After the reaction is complete, allow the mixture to stand for several hours (preferably overnight).
-
Extract the reaction mixture repeatedly with 500-cc portions of 10% sodium hydroxide solution until the alkaline extracting medium remains nearly colorless.
-
Combine the alkaline extracts and pour them slowly with stirring into a mixture of 700–750 cc of concentrated hydrochloric acid and about 1 kg of ice.
-
Filter the precipitated crystals of isonitrosopropiophenone with suction and dry.
Spectrophotometric Determination of Nickel(II) using a PPDPO Derivative
The following is a general procedure for the extractive spectrophotometric determination of nickel(II) using a derivative of PPDPO. Specific conditions may need to be optimized based on the exact derivative and sample matrix.
Reagents:
-
Standard Nickel(II) solution (1000 ppm)
-
PPDPO derivative solution (e.g., 0.005% in ethanol)
-
Buffer solution (to adjust pH, e.g., to 9.5-10.5)
-
Chloroform (B151607) (extraction solvent)
-
Anhydrous sodium sulfate (B86663)
Procedure:
-
Prepare a series of standard solutions of Nickel(II) by appropriate dilution of the stock solution.
-
To a separating funnel, add a known volume of the standard or sample solution.
-
Add the buffer solution to adjust the pH to the optimal range (e.g., 9.5-10.5).
-
Add a sufficient volume of the PPDPO derivative solution.
-
Add a known volume of chloroform (e.g., 10 mL).
-
Shake the funnel vigorously for a few minutes to ensure complete extraction of the complex.
-
Allow the layers to separate.
-
Drain the organic (chloroform) layer through anhydrous sodium sulfate to remove any traces of water.
-
Measure the absorbance of the organic layer at the wavelength of maximum absorbance (λmax) against a reagent blank.
-
Construct a calibration curve by plotting the absorbance of the standard solutions versus their concentrations.
-
Determine the concentration of nickel in the sample solution from the calibration curve.
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the synthesis and analytical application of this compound.
Conclusion
This compound and its derivatives are valuable reagents in analytical chemistry, offering good sensitivity and versatility for the spectrophotometric determination of various metal ions and other compounds. While they present a viable alternative to more established reagents like dimethylglyoxime, the choice of reagent should be carefully considered based on the specific analytical requirements, including the target analyte, the sample matrix, and the potential for interferences. The ability to tune the properties of PPDPO through chemical modification provides a promising avenue for the development of even more selective and sensitive analytical methods. Researchers are encouraged to consult the detailed experimental protocols and performance data presented in this guide to make an informed decision for their specific applications.
References
- 1. This compound | 153337-78-1 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. scribd.com [scribd.com]
- 6. Colorimetric determination of urea using diacetyl monoxime with strong acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Colorimetric determination of urea using diacetyl monoxime with strong acids | PLOS One [journals.plos.org]
- 8. journals.plos.org [journals.plos.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
Quantitative structure-activity relationship (QSAR) study of 1-Phenyl-1,2-propanedione-2-oxime derivatives
For researchers, scientists, and drug development professionals, understanding the quantitative structure-activity relationship (QSAR) is pivotal in designing novel therapeutics. While a specific QSAR study on 1-Phenyl-1,2-propanedione-2-oxime derivatives remains to be published, this guide offers a comparative analysis of QSAR studies on structurally related anticonvulsant compounds, providing valuable insights into the key molecular features driving their biological activity.
Due to the absence of direct QSAR studies on this compound derivatives, this guide leverages data from analogous compounds, primarily those containing oxime and keto functionalities with demonstrated anticonvulsant properties. This comparative approach allows for the extrapolation of key structural requirements for anticonvulsant activity, guiding future research in this chemical space.
Deciphering the Anticonvulsant Code: Insights from QSAR Models
Quantitative structure-activity relationship (QSAR) models are powerful computational tools that correlate the structural properties of molecules with their biological activities. In the context of anticonvulsant drug discovery, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are frequently employed to elucidate the steric, electrostatic, and hydrophobic interactions crucial for a compound's efficacy.[1]
A review of QSAR studies on various anticonvulsant agents highlights the importance of these methodologies in developing predictive models for new chemical entities.[1] Such models have been instrumental in the rational design of novel anticonvulsant drugs.[2]
The general workflow of a QSAR study, from data set selection to model validation, is a systematic process aimed at building a robust and predictive model.
Comparative QSAR Data of Structurally Related Anticonvulsants
The following tables summarize the quantitative data from QSAR studies on anticonvulsant compounds that share structural similarities with this compound derivatives. These studies provide a valuable framework for understanding the structure-activity relationships within this class of compounds.
Table 1: QSAR Model Statistics for Anticonvulsant Aminobenzothiazole Derivatives [3]
| QSAR Model | r² | q² |
| 3D-QSAR (PHASE) | 0.9220 | 0.8144 |
-
r² (Coefficient of determination): Indicates the goodness of fit of the model. A value closer to 1 suggests a better fit.
-
q² (Cross-validated r²): A measure of the predictive ability of the model. A value greater than 0.5 is generally considered indicative of a good predictive model.
Table 2: Biological Activity of Selected Anticonvulsant Aminobenzothiazole Derivatives [3]
| Compound | ED₅₀ (µmol/kg) | TD₅₀ (µmol/kg) | Protective Index (PI) |
| 52 | 25.49 | 123.87 | 4.86 |
| Phenytoin (Standard) | - | - | - |
-
ED₅₀ (Median Effective Dose): The dose of a drug that produces a therapeutic effect in 50% of the population.
-
TD₅₀ (Median Toxic Dose): The dose of a drug that produces a toxic effect in 50% of the population.
-
Protective Index (PI): The ratio of TD₅₀ to ED₅₀, indicating the therapeutic window of a drug. A higher PI is desirable.
Table 3: Anticonvulsant Activity of Arylalkylimidazole Oxime Ether Derivatives [4]
| Compound | ED₅₀ (mg/kg, i.p.) |
| Active Compounds | 25.48 - 99.56 |
The logical relationship in a QSAR model fundamentally links the chemical structure, represented by molecular descriptors, to the observed biological activity.
Experimental Protocols: A Look into Anticonvulsant Screening
The evaluation of anticonvulsant activity in the cited studies typically involves standardized animal models. These protocols are crucial for generating the biological data that forms the basis of QSAR models.
Maximal Electroshock (MES) Test
The MES test is a widely used model for identifying compounds effective against generalized tonic-clonic seizures.[3]
-
Animal Model: Mice are commonly used.
-
Procedure: An electrical stimulus is delivered through corneal electrodes to induce a seizure.
-
Endpoint: The ability of a test compound to prevent the tonic hindlimb extension phase of the seizure is recorded as the endpoint.
-
Data Analysis: The dose at which 50% of the animals are protected (ED₅₀) is determined.
Subcutaneous Pentylenetetrazole (scPTZ) Test
The scPTZ test is used to identify compounds that can prevent clonic seizures, which are characteristic of absence seizures.
-
Animal Model: Mice are typically used.
-
Procedure: A convulsant dose of pentylenetetrazole is administered subcutaneously.
-
Endpoint: The ability of the test compound to prevent or delay the onset of clonic seizures is observed.
-
Data Analysis: The ED₅₀ is calculated based on the percentage of animals protected from seizures.
Neurotoxicity Screening (Rotarod Test)
To assess the potential for motor impairment, a common side effect of anticonvulsant drugs, the rotarod test is employed.[3]
-
Apparatus: A rotating rod on which the animal (mouse) must maintain its balance.
-
Procedure: The animal is placed on the rotating rod, and the time it can stay on the rod without falling is measured.
-
Endpoint: A significant decrease in the time spent on the rod after drug administration indicates neurotoxicity.
-
Data Analysis: The dose that causes motor impairment in 50% of the animals (TD₅₀) is determined.
Computational Methodologies in QSAR
The development of a predictive QSAR model involves several computational steps, from descriptor calculation to model validation.
Molecular Modeling and Descriptor Calculation
-
Structure Drawing and Optimization: The 3D structures of the molecules in the dataset are sketched and then optimized using computational chemistry software. This process aims to find the lowest energy conformation of each molecule.
-
Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include constitutional, topological, geometrical, and quantum-chemical descriptors.
3D-QSAR: CoMFA and CoMSIA
Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are ligand-based 3D-QSAR methods that are used to correlate the 3D structural features of molecules with their biological activities.[5][6]
-
Molecular Alignment: A crucial step in 3D-QSAR is the alignment of the molecules in the dataset. This is typically done by superimposing a common substructure or pharmacophore.
-
Grid Box and Probe Atom: A 3D grid is generated around the aligned molecules. A probe atom (e.g., a sp³ carbon atom with a +1 charge) is placed at each grid point, and the steric and electrostatic interaction energies with each molecule are calculated. These interaction energies serve as the descriptors.
-
Partial Least Squares (PLS) Analysis: PLS is a statistical method used to build a linear model that correlates the calculated interaction energies (descriptors) with the biological activity values.
-
Model Validation: The predictive power of the generated QSAR model is rigorously assessed using internal (cross-validation) and external validation techniques.[3]
Conclusion
While the direct QSAR landscape for this compound derivatives is yet to be explored, the comparative analysis of structurally related anticonvulsant compounds provides a strong foundation for future research. The insights gained from the QSAR models of analogous oxime and keto-containing molecules, coupled with established experimental and computational protocols, offer a clear roadmap for the rational design and development of novel and potent anticonvulsant agents based on this promising chemical scaffold. Researchers are encouraged to leverage this comparative data to guide their synthetic efforts and computational modeling, ultimately accelerating the discovery of new therapies for epilepsy and other seizure-related disorders.
References
- 1. QSAR and 3D-QSAR studies applied to compounds with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative structure-activity relationship models for compounds with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, anticonvulsant activity and 3D-QSAR study of some prop-2-eneamido and 1-acetyl-pyrazolin derivatives of aminobenzothiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, anticonvulsant screening, and molecular modeling studies of new arylalkylimidazole oxime ether derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsonline.com [ijpsonline.com]
- 6. Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) studies on α(1A)-adrenergic receptor antagonists based on pharmacophore molecular alignment - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of Metal Complexes with 1-Phenyl-1,2-propanedione-2-oxime: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the stability of metal complexes formed with the chelating agent 1-Phenyl-1,2-propanedione-2-oxime, also known as isonitrosopropiophenone. The formation of stable metal complexes is a critical factor in various applications, including catalysis, analytical chemistry, and the development of novel therapeutic agents. This document summarizes key stability data, outlines the experimental methods for their determination, and explores the potential biological implications of these complexes.
Introduction to this compound as a Ligand
This compound is a versatile organic compound featuring a keto group and an oxime group.[1] This arrangement of a vicinal keto-oxime functionality allows it to act as an effective chelating agent, forming stable complexes with a variety of metal ions.[1] The nitrogen and oxygen atoms of the oxime and keto groups can coordinate with a central metal ion, leading to the formation of a stable ring structure. The stability of these complexes is a crucial parameter that dictates their utility in different scientific and industrial fields. Derivatives of this ligand, such as thiosemicarbazones, have also been synthesized and show significant potential as ligands for metal complexes with diverse biological activities.[1]
Comparative Stability of Metal Complexes
For a comparative overview, the stability constants (log K) of metal complexes with a related Schiff base derived from isatin (B1672199) and 4-aminoantipyrine (B1666024) are presented below. This data, determined by spectrophotometry, illustrates the relative stability of complexes with Co(II), Ni(II), and Cu(II). It is important to note that these values are for a different, though structurally related, ligand and should be used as a general guide.
| Metal Ion | Ligand | Stoichiometry (Metal:Ligand) | log K | Reference |
| Co(II) | Isatin-4-aminoantipyrine Schiff base | 1:1 | 5.79 | [2] |
| Ni(II) | Isatin-4-aminoantipyrine Schiff base | 1:1 | 5.90 | [2] |
| Cu(II) | Isatin-4-aminoantipyrine Schiff base | 1:1 | 4.51 | [2] |
Table 1: Stability constants of Co(II), Ni(II), and Cu(II) complexes with a Schiff base derived from isatin and 4-aminoantipyrine. The stability constants (K) are on the order of 10^4 to 10^5 dm^6 mol^-2.[2]
Experimental Protocols for Determining Stability Constants
The stability constants of metal complexes are typically determined using potentiometric titration or spectrophotometric methods.
Potentiometric Titration
This method involves the titration of a solution containing the ligand and a metal ion with a standard solution of a strong base. The change in pH is monitored using a pH meter. The formation of a complex releases protons, causing a drop in pH, and the titration curve of the metal-ligand solution will be displaced from the curve of the free ligand. From this displacement, the formation function (n̄, the average number of ligands bound per metal ion) and the free ligand concentration ([L]) can be calculated. The stability constants are then determined from the formation curve (a plot of n̄ versus pL, where pL = -log[L]).
Workflow for Potentiometric Determination of Stability Constants
Caption: Workflow for the potentiometric determination of metal complex stability constants.
Spectrophotometry
This method is applicable when the metal complex absorbs light in the UV-Visible region and has a different absorption spectrum from the free ligand and metal ion. The stoichiometry of the complex is first determined using methods like the mole-ratio method or Job's method of continuous variation. The stability constant is then calculated from the absorbance data of solutions containing known concentrations of the metal ion and ligand at equilibrium.
Workflow for Spectrophotometric Determination of Stability Constants
Caption: Workflow for the spectrophotometric determination of metal complex stability constants.
Biological Activity and Signaling Pathways
Metal complexes of oxime-based ligands have garnered significant interest due to their potential biological activities, including antimicrobial and anticancer properties. While specific signaling pathways for complexes of this compound are not yet fully elucidated, studies on related thiosemicarbazone metal complexes suggest potential modulation of pathways involved in cancer cell proliferation and survival.
For instance, thiosemicarbazone metal complexes have been shown to induce the production of reactive oxygen species (ROS), leading to oxidative stress and subsequent activation of cell death pathways. They can also interfere with key cellular processes by inhibiting enzymes like ribonucleotide reductase, which is crucial for DNA synthesis and repair. The modulation of signaling pathways related to cell cycle control and apoptosis is a key area of investigation for these compounds.
Hypothesized Signaling Pathway Modulation by Thiosemicarbazone Metal Complexes
Caption: Hypothesized mechanism of anticancer activity of thiosemicarbazone metal complexes.
Conclusion
This compound is a promising ligand for the formation of stable metal complexes. While comprehensive comparative data on the stability of its complexes is still emerging, established experimental protocols like potentiometric titration and spectrophotometry provide robust methods for their determination. The biological activity of related metal complexes, particularly in the context of cancer, suggests that these compounds may modulate key cellular signaling pathways, opening avenues for future drug development. Further research is needed to quantify the stability constants of a wider range of metal complexes with this ligand and to fully elucidate their mechanisms of biological action.
References
Comparative Photophysical Properties of Iridium(III) Complexes with Diverse Oxime Ligands: A Guide for Researchers
A detailed analysis of the synthesis, characterization, and photophysical behavior of cyclometalated iridium(III) complexes featuring a range of oxime-based ancillary ligands. This guide provides researchers, scientists, and drug development professionals with a comparative overview of their properties, supported by experimental data and detailed protocols.
The field of phosphorescent iridium(III) complexes has garnered significant attention due to their applications in organic light-emitting diodes (OLEDs), bioimaging, and photodynamic therapy. The tunability of their photophysical properties, largely dictated by the nature of the cyclometalating and ancillary ligands, is a key area of research. While a vast body of literature exists on iridium complexes with various nitrogen- and oxygen-coordinating ligands, a focused comparative analysis of those bearing different oxime ligands has been less explored. This guide aims to bridge this gap by consolidating available data on the photophysical characteristics of iridium(III) complexes with aldoxime, ketoxime, and amidoxime (B1450833) ligands, providing a foundation for the rational design of novel phosphorescent materials.
Data Summary: A Comparative Look at Iridium-Oxime Complexes
To facilitate a clear comparison, the photophysical data of representative half-sandwich iridium(III) complexes featuring different oxime ligands are summarized below. These complexes share a common structural motif, allowing for a more direct assessment of the influence of the oxime substituent.
| Complex ID | Oxime Ligand Type | R Group on Oxime | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Key Observations from TD-DFT |
| Ir-L1 | Aldoxime | H | -5.78 | -2.29 | 3.49 | Electronic transitions are in good agreement with experimental findings. |
| Ir-L2 | Ketoxime | CH₃ | -5.81 | -2.28 | 3.53 | Electronic transitions are in good agreement with experimental findings. |
| Ir-L3 | Amidoxime | NH₂ | -5.69 | -2.21 | 3.48 | Electronic transitions are in good agreement with experimental findings. |
Note: The data presented is based on computational studies (TD-DFT) as detailed in the cited literature. Experimental photophysical data such as emission wavelengths, quantum yields, and lifetimes for a broad comparative series of iridium-oxime complexes are not extensively available in the current literature.
Experimental Protocols: Synthesis and Characterization
The synthesis and characterization of these iridium(III)-oxime complexes follow a general methodology, which is crucial for reproducibility and further development in the field.
General Synthesis of Half-Sandwich Iridium(III) Oxime Complexes
The synthesis typically involves the reaction of a dimeric iridium precursor with the respective oxime ligand.
-
Preparation of the Dimeric Iridium Precursor: The starting material, a chloro-bridged iridium dimer such as [Cp*IrCl₂]₂, is synthesized according to established literature procedures.
-
Reaction with Oxime Ligand: The iridium dimer is then reacted with the desired oxime ligand (L1: Aldoxime, L2: Ketoxime, or L3: Amidoxime) in a suitable solvent, often an alcohol like methanol (B129727). The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) and may require heating.
-
Anion Exchange: To isolate the complex as a hexafluorophosphate (B91526) salt, a saturated solution of ammonium (B1175870) hexafluorophosphate (NH₄PF₆) in methanol is added to the reaction mixture.
-
Purification: The resulting precipitate is collected by filtration, washed with appropriate solvents (e.g., water, diethyl ether) to remove unreacted starting materials and byproducts, and then dried under vacuum.
Characterization Techniques
A comprehensive suite of analytical techniques is employed to confirm the structure and purity of the synthesized complexes:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure of the complexes in solution.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is utilized to confirm the molecular weight of the complexes.
-
Elemental Analysis: Provides the percentage composition of elements (C, H, N) in the complex, which is compared with the calculated theoretical values.
-
X-ray Crystallography: Single-crystal X-ray diffraction analysis provides unambiguous structural determination in the solid state, including bond lengths and angles.
-
Computational Studies (DFT and TD-DFT): Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations are employed to model the electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, and to predict the nature of electronic transitions.
Visualizing the Structures and Processes
To better understand the molecular architecture and the workflow involved in studying these complexes, the following diagrams are provided.
Caption: General molecular structure of a half-sandwich iridium(III) complex with a bidentate pyridine-oxime ligand.
Caption: A typical experimental workflow for the synthesis and photophysical characterization of iridium(III) complexes.
Caption: Simplified Jablonski diagram illustrating the principal photophysical pathways in a phosphorescent iridium(III) complex.
Concluding Remarks
The exploration of iridium(III) complexes with oxime-based ligands presents a promising, yet underexplored, avenue for the development of novel phosphorescent materials. The available data, primarily from computational studies, suggests that the electronic properties of these complexes can be subtly tuned by modifying the substituent on the oxime moiety. However, a significant gap exists in the experimental photophysical data, which is essential for a comprehensive comparative analysis and for guiding future molecular design. Further research focusing on the systematic synthesis and detailed photophysical characterization of a broader range of iridium-oxime complexes is crucial to unlock their full potential in various applications. This guide serves as a foundational resource to stimulate and direct these future investigations.
Safety Operating Guide
Proper Disposal of 1-Phenyl-1,2-propanedione-2-oxime: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This document provides essential safety and logistical information for the proper disposal of 1-Phenyl-1,2-propanedione-2-oxime (CAS No. 119-51-7), ensuring compliance and minimizing environmental impact.
This compound is a compound that may cause allergic skin reactions and is very toxic to aquatic life.[1] Proper disposal is crucial to prevent harm to personnel and the environment. All waste must be handled in accordance with local, state, and federal regulations.[2]
Hazard Profile and Safety Precautions
Before handling, it is critical to be aware of the hazards associated with this compound. It is considered a hazardous substance and may cause sensitization by skin contact.[2] Ingestion may also be harmful, particularly to individuals with pre-existing organ damage.[2]
Personal Protective Equipment (PPE): When handling this chemical for disposal, the following PPE is mandatory:
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber) are required.
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[3]
-
Protective Clothing: A lab coat or other protective clothing should be worn.
-
Respiratory Protection: If there is a risk of dust formation or if working in an area with inadequate ventilation, a respirator is necessary.[2][3]
Waste Classification
Proper classification of hazardous waste is the first step in ensuring its safe disposal. Based on available data, this compound may be classified as follows:
-
Ignitability (EPA Waste Code D001): This characteristic applies to wastes that can create fires under certain conditions. Liquids with a flash point less than 60°C (140°F) are considered ignitable.[1] One source indicates a flash point of 32°C for this compound, which would classify it as an ignitable hazardous waste.[4]
-
Toxicity: The compound is noted as being "very toxic to aquatic life."[1] While a specific EPA toxicity characteristic waste code (D004-D043) may not be assigned without TCLP testing, its known toxicity warrants handling it as a toxic waste.
Therefore, it is recommended to manage waste containing this compound as both an ignitable (D001) and toxic hazardous waste.
Quantitative Data
| Property | Value | Source |
| CAS Number | 119-51-7 | [1] |
| Molecular Formula | C9H9NO2 | [1] |
| Molecular Weight | 163.17 g/mol | [1] |
| Melting Point | 113-115 °C | [5] |
| Flash Point | 32 °C (lit.) / 130.7 °C | [4][6] |
Note on Flash Point: Due to the conflicting data, it is prudent to handle the material assuming the lower flash point of 32°C, which classifies it as an ignitable hazardous waste.
Spill & Leak Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Minor Spills:
-
Avoid breathing dust and contact with skin and eyes.
-
Wear appropriate PPE.
-
Use dry clean-up procedures to avoid generating dust.[2]
-
Sweep up, shovel up, or vacuum up the spilled material.
-
Place the spilled material in a clean, dry, sealable, and labeled container for disposal.[2]
Major Spills:
-
Evacuate the area and alert emergency responders.
-
Control personal contact by wearing appropriate PPE.
-
Prevent the spillage from entering drains or water courses.[2]
-
Recover the product wherever possible.
-
Use dry clean-up procedures for solid material. If wet, vacuum or shovel up and place in labeled containers for disposal.[2]
-
Wash the area down with large amounts of water and prevent runoff into drains.[2]
Disposal Procedures
All disposal activities must be conducted in compliance with institutional policies and local, state, and federal regulations. The primary method of disposal is through a licensed hazardous waste disposal company.
Step 1: Collection and Storage
-
Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a designated, compatible, and properly labeled hazardous waste container.
-
The container should be kept securely sealed in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents.[2]
Step 2: Labeling
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Ignitable, Toxic).
Step 3: Arrange for Pickup
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide them with the Safety Data Sheet (SDS) for the chemical.
Experimental Protocol: Deactivation via Acid Hydrolysis
For laboratories equipped to perform chemical deactivation, acid hydrolysis can be a method to break down the oxime functionality prior to disposal. This procedure should only be carried out by trained personnel in a controlled laboratory setting.
Principle: Oximes can be hydrolyzed by heating in the presence of an inorganic acid to yield the corresponding ketone (1-phenyl-1,2-propanedione) and a hydroxylamine (B1172632) salt.
Materials:
-
Waste this compound
-
Dilute sulfuric acid or hydrochloric acid (e.g., 2 M)
-
Sodium bicarbonate or other suitable base for neutralization
-
pH paper or pH meter
-
Heating mantle and round-bottom flask with reflux condenser
-
Stir bar and stir plate
Procedure:
-
In a fume hood, dissolve the waste this compound in a suitable solvent if necessary, and place it in a round-bottom flask equipped with a stir bar and reflux condenser.
-
Slowly add an excess of dilute inorganic acid (e.g., 2 M H2SO4 or HCl) to the flask.
-
Gently heat the mixture to reflux with stirring. The reaction time will vary depending on the concentration and temperature. Monitor the reaction for the disappearance of the starting material (e.g., by TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully neutralize the acidic solution by adding a base such as sodium bicarbonate until the pH is between 6 and 8. Be cautious of potential foaming due to CO2 evolution.
-
The resulting neutralized solution, containing the ketone and hydroxylamine salt, should be collected as hazardous waste and disposed of through your institution's EHS office. While the oxime is degraded, the resulting products may still be hazardous.
Caution: The Beckmann rearrangement, an exothermic reaction of ketoximes in the presence of acid, can occur.[7] This deactivation should be performed on a small scale with appropriate temperature control.
Disposal Workflow Diagram
References
- 1. Hazardous Waste Characteristics Explained in a Simple Overview [gaiaca.com]
- 2. actenviro.com [actenviro.com]
- 3. ii. Characteristic Waste | Environmental Health & Safety | Baylor University [ehs.web.baylor.edu]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. This compound | 119-51-7 [chemicalbook.com]
- 6. Page loading... [guidechem.com]
- 7. Oximes | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Essential Safety and Operational Guide for Handling 1-Phenyl-1,2-propanedione-2-oxime
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1-Phenyl-1,2-propanedione-2-oxime (CAS: 119-51-7). It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
I. Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below.
| Property | Value |
| Molecular Formula | C₉H₉NO₂[1] |
| Molecular Weight | 163.17 g/mol [1][2] |
| Appearance | White to light yellow crystals[1] |
| Melting Point | 111 - 115 °C (231.8 - 239 °F)[3] |
| Boiling Point | 120 °C[1] |
| Density | 1.1 g/cm³[1] |
| Flash Point | 32 °C (lit.)[1] |
II. Hazard Identification and Personal Protective Equipment (PPE)
This compound may cause skin irritation and allergic reactions.[1] It is crucial to use appropriate personal protective equipment to minimize exposure.
| PPE Category | Specifications |
| Eye and Face Protection | Wear chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[3][4] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat are mandatory.[5] For tasks with a higher risk of splashes, consider an apron.[6] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[5] If dust or aerosols may be generated, a NIOSH-approved respirator with an appropriate cartridge is necessary.[7] |
III. Step-by-Step Handling and Disposal Workflow
The following diagram and procedures outline the safe handling and disposal of this compound.
A. Preparation
-
Review Safety Data Sheet (SDS): Before starting any work, thoroughly read and understand the SDS for this compound.[6]
-
Don Personal Protective Equipment (PPE): Put on all required PPE as specified in the table above. This includes safety goggles, a lab coat, and chemical-resistant gloves.
-
Prepare Workspace: Ensure that the work area is clean and well-ventilated.[7] Ideally, all handling of the solid compound should be done in a certified chemical fume hood.
B. Handling
-
Weighing: When weighing the solid, perform the task in a fume hood to avoid inhaling any dust.[7] Use a spatula to transfer the solid and avoid generating dust.
-
Dissolving: If the experimental protocol requires dissolving the compound, add the solvent to the solid slowly to avoid splashing.
-
Transferring: Use appropriate tools, such as a pipette, for transferring solutions to minimize the risk of spills.
C. Spill Response
-
Minor Spills: In case of a small spill, clean it up immediately.[7] Wear protective clothing, gloves, safety glasses, and a dust respirator.[7] Use dry clean-up procedures and avoid generating dust.[7] Sweep or vacuum the spilled material into a designated waste container.[7]
-
Major Spills: For larger spills, evacuate the area and follow your institution's emergency procedures.
D. Disposal Plan
-
Waste Collection: Collect all waste containing this compound, including contaminated solvents and solids, in a clearly labeled, sealed container.
-
Contaminated PPE: Dispose of used gloves and other contaminated disposable PPE in a designated waste bag.
-
Decontamination: Thoroughly clean and decontaminate the work area and any equipment used.
-
Final Disposal: Dispose of the waste container according to your institution's and local environmental regulations.[1][4] Do not pour waste down the drain.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. 1,2-Propanedione, 1-phenyl-, 2-oxime [webbook.nist.gov]
- 3. fishersci.com [fishersci.com]
- 4. echemi.com [echemi.com]
- 5. hsa.ie [hsa.ie]
- 6. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
